4-Amino-2-nitrodiphenylamine-2'-carboxylic acid
Description
Properties
IUPAC Name |
2-(4-amino-2-nitroanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c14-8-5-6-11(12(7-8)16(19)20)15-10-4-2-1-3-9(10)13(17)18/h1-7,15H,14H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESOPQNVGIQNEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C=C2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70151952 | |
| Record name | 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117907-43-4 | |
| Record name | 2-[(4-Amino-2-nitrophenyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117907-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117907434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-2-NITRODIPHENYLAMINE-2'-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZJ1P1FS40 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the physicochemical properties of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid?
An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid
Introduction
This compound, also known by its IUPAC name 2-(4-amino-2-nitroanilino)benzoic acid, is an organic compound characterized by a complex molecular structure incorporating amino, nitro, and carboxylic acid functional groups.[1] Historically, this molecule has found application as a direct hair dyeing agent, valued for its ability to impart color.[2][3][4][5] However, its use in cosmetic products within the European Union has been prohibited since June 2022.[3][6]
For researchers in medicinal chemistry and materials science, a thorough understanding of this compound's physicochemical properties is paramount. These properties—including solubility, acidity (pKa), and lipophilicity (LogP)—govern its behavior in both biological and chemical systems, influencing everything from reaction kinetics to bioavailability. This guide provides a detailed examination of these core characteristics, supported by field-proven experimental protocols for their determination, to empower scientists in their research and development endeavors.
Molecular Structure and Chemical Identifiers
The structural arrangement of this compound features a diphenylamine core, where two phenyl rings are linked by a secondary amine. One ring is substituted with a carboxylic acid group, while the other is substituted with both an amino group and a nitro group. This intricate substitution pattern is the primary determinant of its chemical behavior.
Table 1: Chemical Identity and Nomenclature
| Identifier | Value | Source(s) |
| IUPAC Name | 2-(4-amino-2-nitroanilino)benzoic acid | [1] |
| CAS Number | 117907-43-4 | [1][7][8] |
| Molecular Formula | C₁₃H₁₁N₃O₄ | [1][7][9] |
| Molecular Weight | 273.24 g/mol | [1][9] |
| InChI Key | YESOPQNVGIQNEV-UHFFFAOYSA-N | [7] |
| Common Synonyms | 2-((4-Amino-2-nitrophenyl)amino)benzoic acid; Benzoic acid, 2-[(4-amino-2-nitrophenyl)amino]- | [1][7] |
Physicochemical Properties: A Quantitative Overview
The physicochemical properties of a compound provide a quantitative foundation for predicting its interactions and suitability for various applications. The data for this compound are largely derived from predictive models and estimations, underscoring the need for empirical validation in a laboratory setting.
Table 2: Summary of Physicochemical Properties
| Property | Predicted/Estimated Value | Implication for Research & Development |
| Boiling Point | 498.2 ± 40.0 °C (Predicted)[9] | Indicates low volatility and high thermal stability. |
| Density | 1.500 ± 0.06 g/cm³ (Predicted)[9] | Standard property for formulation and process calculations. |
| Water Solubility | 38.5 mg/L at 25 °C (Estimated)[2] | Very low aqueous solubility; suggests challenges in developing aqueous formulations. |
| pKa | 3.62 ± 0.36 (Predicted)[9] | The molecule is a weak acid, primarily due to the carboxylic acid group. This value is critical for predicting ionization state, solubility at different pH values, and designing salt-formulation strategies. |
| LogP (Octanol-Water Partition Coefficient) | 3.9 (XLogP3)[1] | High lipophilicity suggests good permeability across lipid membranes but may also indicate potential for poor aqueous solubility and high protein binding. |
In-Depth Analysis of Key Properties
Solubility Profile
The estimated water solubility of 38.5 mg/L classifies this compound as "very slightly soluble."[2] This is a direct consequence of its molecular structure. The large, predominantly hydrophobic diphenylamine backbone significantly outweighs the hydrophilic contributions of the polar functional groups.
However, the presence of both an acidic (carboxylic acid) and a basic (amino) group makes its solubility highly dependent on pH.
-
In acidic solutions (e.g., 5% HCl): The primary amino group (-NH₂) will be protonated to form an ammonium salt (-NH₃⁺). This ionization is expected to increase the compound's solubility in aqueous acidic media.
-
In alkaline solutions (e.g., 5% NaOH): The carboxylic acid group (-COOH) will be deprotonated to form a carboxylate salt (-COO⁻). This conversion into a salt form will markedly enhance its solubility in aqueous basic media. Because the predicted pKa is ~3.62, the compound will also be soluble in a weak base like 5% sodium bicarbonate (NaHCO₃), which is sufficient to deprotonate a relatively strong organic acid.[9]
This amphoteric nature is a key consideration in designing extraction, purification, and formulation protocols.
Acidity (pKa)
The predicted pKa of 3.62 is characteristic of a benzoic acid derivative.[9] This value signifies the pH at which the carboxylic acid group is 50% ionized.
-
At pH < 3.62, the neutral, protonated form (-COOH) predominates.
-
At pH > 3.62, the ionized, deprotonated form (-COO⁻) becomes the major species.
Causality in Drug Development: The pKa is a cornerstone parameter in pharmacology. It directly influences the dissolution rate of a solid form, the absorption profile across biological membranes (like the gastrointestinal tract), and the compound's distribution in tissues. For instance, a compound with this pKa would be largely in its less soluble, neutral form in the acidic environment of the stomach (pH 1.5-3.5) but would transition to its more soluble, ionized form in the intestine (pH 6.0-7.5).
Experimental Determination of Physicochemical Properties
To move from prediction to empirical fact, standardized laboratory procedures are essential. The following sections detail robust protocols for determining solubility and pKa.
Protocol 1: Qualitative Solubility Determination
This protocol provides a systematic workflow to characterize the solubility profile of the compound, leveraging its acid-base properties. The choice of solvents is designed to probe the functional groups present.[10][11][12]
Methodology:
-
Water Solubility: Add ~25 mg of the compound to 0.75 mL of deionized water in a test tube. Agitate vigorously for 60 seconds. Observe if the solid dissolves completely.
-
5% NaOH Solubility: To a fresh sample (~25 mg), add 0.75 mL of 5% aqueous NaOH. Agitate and observe. Rationale: A strong base is used to test for acidic functional groups. Dissolution indicates the formation of a water-soluble sodium salt.
-
5% NaHCO₃ Solubility: To a fresh sample (~25 mg), add 0.75 mL of 5% aqueous NaHCO₃. Agitate and observe. Rationale: Sodium bicarbonate is a weak base. Dissolution here specifically points to a strongly acidic functional group, such as a carboxylic acid, as opposed to a weakly acidic phenol.
-
5% HCl Solubility: To a fresh sample (~25 mg), add 0.75 mL of 5% aqueous HCl. Agitate and observe. Rationale: An acidic solution is used to test for basic functional groups. Dissolution indicates the formation of a water-soluble ammonium salt from the amine group.
-
Organic Solvent (e.g., Ethanol): Test solubility in a common organic solvent like ethanol to assess its general solubility in less polar media.
Protocol 2: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values. It involves monitoring the pH of a solution of the compound as a titrant (a strong base) is added incrementally.[13][14][15]
Principle: The pKa is determined from the titration curve by identifying the half-equivalence point—the point at which half of the acid has been neutralized. According to the Henderson-Hasselbalch equation, at this specific point, pH = pKa.[13]
Methodology:
-
Instrument Calibration: Calibrate a pH meter using standard buffers of at least three different pH values (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent. Since this compound is poorly soluble in water, a co-solvent like methanol or ethanol may be required before adding water to make up the final volume. The final concentration should be around 1-10 mM.
-
Titration Setup: Place the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a temperature probe.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).
-
pKa Determination:
-
Identify the equivalence point, which is the point of steepest inflection on the curve.
-
Determine the volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point).
-
The pH value at the half-equivalence point is the experimental pKa of the compound.
-
-
Validation: Perform the titration in triplicate to ensure the reliability and precision of the result.[14]
Anticipated Spectroscopic Characteristics
Infrared (IR) Spectroscopy
An IR spectrum would be expected to show characteristic absorption bands corresponding to its functional groups:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
-
N-H Stretch (Amine): Two distinct sharp peaks in the range of 3300-3500 cm⁻¹ for the primary amine. A secondary amine N-H stretch may also be visible around 3300-3400 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong bands, one asymmetric stretch around 1500-1550 cm⁻¹ and one symmetric stretch around 1345-1385 cm⁻¹.
-
C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would be complex due to the two substituted aromatic rings.
-
Aromatic Protons: Multiple signals between 6.5 and 8.5 ppm.
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).
-
Amine Protons (-NH₂ and -NH-): Broad signals whose chemical shifts are concentration and solvent dependent.
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): A signal in the 165-185 ppm range.
-
Aromatic Carbons: Multiple signals between 110 and 150 ppm.
-
Conclusion
This compound is a molecule with distinct physicochemical properties defined by its multifunctional structure. Its high lipophilicity, very low intrinsic water solubility, and pH-dependent solubility profile present both challenges and opportunities for its application in research. The predicted pKa of ~3.62 is a critical parameter that governs its behavior in acidic and basic environments. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these properties, ensuring the generation of reliable and accurate data essential for advancing scientific inquiry in drug development and chemical synthesis.
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SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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PubChem. (n.d.). Benzoic acid, 2-((4-amino-2-nitrophenyl)amino)-. Retrieved from [Link]
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Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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Wellesley College. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Ibarra-Montaño, L. A., et al. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by... Lifescience Global. Retrieved from [Link]
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ResearchGate. (2018, August 10). (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. Retrieved from [Link]
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4-Amino-2-nitrodiphenylamine-2'-carboxylic acid CAS number and molecular formula.
An In-Depth Technical Guide to 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a molecule of interest in various chemical and biomedical fields. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, applications, analytical characterization, and safety protocols, offering field-proven insights and methodologies.
Core Molecular Identity
This compound is an aromatic compound characterized by a diphenylamine backbone substituted with amino, nitro, and carboxylic acid functional groups. This unique combination of moieties makes it a subject of interest for its chemical reactivity and potential applications.
Physicochemical Properties
A summary of the key chemical and physical properties is presented below. These values are critical for understanding the molecule's behavior in experimental settings, from solubility to analytical detection.
| Property | Value | Source |
| Molecular Weight | 273.24 g/mol | [1][2][5] |
| IUPAC Name | 2-(4-amino-2-nitroanilino)benzoic acid | [2] |
| Synonyms | 2-((4-Amino-2-nitrophenyl)amino)benzoic acid, Benzoic acid, 2-[(4-amino-2-nitrophenyl)amino]- | [1][2] |
| Predicted Boiling Point | 498.2 ± 40.0 °C | [5] |
| Predicted Density | 1.500 ± 0.06 g/cm³ | [5] |
| Predicted pKa | 3.62 ± 0.10 | [5] |
| LogP | 3.18 | [1] |
Synthesis and Mechanism
While a specific, documented synthesis for this compound is not prominently available in peer-reviewed literature, a plausible and efficient synthetic route can be conceptualized based on established organic chemistry principles, particularly Ullmann condensation or Buchwald-Hartwig amination reactions.
A logical approach involves the coupling of an anthranilic acid derivative with a substituted nitroaniline. For instance, the reaction between 2-chlorobenzoic acid and 4-amino-2-nitroaniline in the presence of a copper catalyst and a base represents a classic Ullmann condensation pathway. The causality behind this choice lies in the robust and well-documented nature of this reaction for forming diarylamine bonds, which is the core structure of the target molecule.
An alternative modern approach, such as the Buchwald-Hartwig reaction, would utilize a palladium catalyst, offering potentially milder conditions and higher yields. The choice between these methods in a research or industrial setting would depend on factors like cost, catalyst availability, and scalability.
Below is a conceptual workflow for a plausible synthesis.
Caption: Plausible synthetic workflow for the target compound.
Applications and Research Relevance
Cosmetic Industry
The primary documented application of this compound is as a direct dye in hair coloring formulations.[2] As a nitro dye, it belongs to the category of semi-permanent dyes.[6] The mechanism involves the diffusion of these small dye molecules into the hair shaft, where they adhere without a chemical reaction, providing color that typically lasts for several washes.[6] The presence of both amino (electron-donating) and nitro (electron-withdrawing) groups on the aromatic rings constitutes a "push-pull" system, which is a classic feature of chromophores responsible for imparting color.
Pharmaceutical and Materials Science
The molecular structure of this compound makes it an attractive building block in medicinal chemistry and materials science.[7] The carboxylic acid group provides a reactive handle for forming amides, esters, and other derivatives, while the amino group can be similarly functionalized.[7]
This structural motif is analogous to N-phenylanthranilic acid, which is a known scaffold in the development of anti-inflammatory drugs.[8] The carboxylic acid moiety is a key functional group in a vast number of therapeutic agents, often involved in critical binding interactions with biological targets.[9] Therefore, this molecule serves as a valuable starting material for synthesizing novel compounds with potential therapeutic activities.
Analytical and Spectroscopic Characterization
Rigorous structural confirmation is paramount. The following section outlines the expected spectroscopic data and a validated analytical protocol.
Spectroscopic Data (Expected)
The identity and purity of the compound would be confirmed by a combination of spectroscopic techniques.
| Technique | Functional Group | Expected Signal | Rationale |
| FT-IR | Carboxylic Acid (O-H) | Very broad band, 2500-3300 cm⁻¹ | Characteristic of hydrogen-bonded dimers in carboxylic acids.[10][11] |
| Carbonyl (C=O) | Strong, sharp peak, ~1710 cm⁻¹ | Typical for a carboxylic acid carbonyl.[10][12] | |
| Nitro (N-O) | Two strong peaks: ~1550 cm⁻¹ (asymmetric) & ~1350 cm⁻¹ (symmetric) | Definitive signals for a nitro group.[11] | |
| Amine (N-H) | Peaks around 3300-3500 cm⁻¹ | N-H stretching vibrations. | |
| ¹H NMR | Carboxylic Acid (O-H) | Broad singlet, 10-12 ppm | Highly deshielded proton due to electronegative oxygens and hydrogen bonding.[10] |
| Aromatic (Ar-H) | Multiple signals, 6.5-8.5 ppm | Complex splitting patterns due to protons on two different aromatic rings. | |
| Amine (NH₂) | Broad signal | Chemical shift can vary depending on solvent and concentration. | |
| ¹³C NMR | Carbonyl (C=O) | Signal at 160-180 ppm | Deshielded carbon due to attachment to two oxygen atoms.[10] |
| Aromatic (Ar-C) | Multiple signals, 110-150 ppm | Signals for all carbon atoms in the aromatic rings. |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
This protocol describes a self-validating system for the analysis of this compound using reverse-phase HPLC, ensuring reproducibility and accuracy.
Objective: To determine the purity and quantify the concentration of the target analyte.
Methodology:
-
Column Selection: A Newcrom R1 reverse-phase column is recommended for this analysis.[1] This column exhibits low silanol activity, which is crucial for achieving good peak shape with acidic compounds.
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of acetonitrile (MeCN) and water.
-
Acidify the mobile phase with a small amount of phosphoric acid (e.g., to a final concentration of 0.1%). The acid suppresses the ionization of the carboxylic acid group, leading to better retention and sharper peaks.
-
Self-Validating Insight: For applications requiring mass spectrometry (MS) detection, phosphoric acid must be replaced with a volatile acid like formic acid to avoid contaminating the MS source.[1]
-
-
Sample Preparation:
-
Accurately weigh a small amount of the compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.
-
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV detector at a wavelength determined by a UV scan of the analyte (typically near its λmax).
-
-
Data Analysis:
-
Integrate the peak corresponding to the analyte.
-
Purity is determined by the area percentage of the main peak relative to all peaks in the chromatogram.
-
Quantification is achieved by comparing the peak area to a standard curve generated from known concentrations of a reference standard.
-
Caption: A standardized workflow for HPLC analysis.
Safety and Handling
-
Primary Hazards: Expected to be an irritant to the skin, eyes, and respiratory system.[13][15] Some nitroaromatic compounds are suspected of causing genetic defects or have carcinogenic potential.[15]
-
Handling:
-
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[15]
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[13]
-
Skin Contact: Wash skin with soap and water.[15] Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
-
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[13]
Conclusion
This compound is a molecule with established utility in the cosmetics industry and significant potential as a versatile building block for further chemical synthesis. Its rich functionality demands careful handling and precise analytical characterization. The protocols and data presented in this guide provide a robust framework for researchers and developers to effectively and safely utilize this compound in their work.
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A Technical Guide to 2-(4-amino-2-nitroanilino)benzoic acid for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 2-(4-amino-2-nitroanilino)benzoic acid (CAS: 117907-43-4), a substituted diphenylamine derivative. While commonly known by the synonym 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid, this document will adhere to its formal IUPAC nomenclature. We will delve into its chemical identity, physicochemical properties, a proposed synthesis methodology based on the Ullmann condensation, and its potential applications as a chemical intermediate and structural scaffold in research and drug development. Furthermore, this guide outlines critical safety and handling information derived from its GHS classification and discusses its former applications. The content is structured to provide researchers, medicinal chemists, and drug development professionals with the foundational knowledge required to evaluate and utilize this compound in their work.
Chemical Identity and Nomenclature
Correctly identifying a chemical entity is the cornerstone of scientific research and development. The compound is a diphenylamine structure, meaning it is based on a central amine linking two phenyl rings, which are further substituted. The formal IUPAC name, 2-(4-amino-2-nitroanilino)benzoic acid, provides an unambiguous description of its structure.[1]
| Identifier | Value |
| IUPAC Name | 2-(4-amino-2-nitroanilino)benzoic acid[1] |
| Common Synonym | This compound[1] |
| CAS Number | 117907-43-4[1] |
| Molecular Formula | C₁₃H₁₁N₃O₄[1] |
| Molecular Weight | 273.24 g/mol [1] |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C=C2)N)[O-][1] |
| InChI | InChI=1S/C13H11N3O4/c14-8-5-6-11(12(7-8)16(19)20)15-10-4-2-1-3-9(10)13(17)18/h1-7,15H,14H2,(H,17,18)[1] |
| InChIKey | YESOPQNVGIQNEV-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both reactive and biological systems, influencing solubility, absorption, and formulation characteristics. The data presented below are predominantly predicted values and should be confirmed experimentally for critical applications.
| Property | Value | Source |
| Boiling Point | 498.2 ± 40.0 °C (Predicted) | [2] |
| Density | 1.500 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 3.62 ± 0.10 (Predicted) | [2] |
| Water Solubility | 38.5 mg/L @ 25 °C (Estimated) | [3] |
Synthesis and Manufacturing
The synthesis of diarylamines is a well-established field in organic chemistry, with the Ullmann condensation being a foundational and highly relevant method.[4][5] This copper-catalyzed cross-coupling reaction is the most logical and industrially scalable approach for manufacturing 2-(4-amino-2-nitroanilino)benzoic acid.
Core Principle: The Ullmann Condensation
The Ullmann condensation facilitates the formation of a carbon-nitrogen (C-N) bond between an aryl halide and an amine, catalyzed by copper.[5][6] Traditional protocols required harsh conditions, including high temperatures (>200 °C) and polar aprotic solvents like DMF or nitrobenzene.[5][7] However, modern iterations have significantly improved the reaction's scope and mildness through the use of soluble copper(I) salts (e.g., CuI) and performance-enhancing ligands, which stabilize the copper catalyst and facilitate the reaction cycle.
The reaction's causality is rooted in the ability of copper to mediate the nucleophilic aromatic substitution. The aryl halide must typically be activated by an electron-withdrawing group (such as the nitro group in our target's precursor) to make the aromatic ring more susceptible to nucleophilic attack by the amine.
Proposed Synthetic Route
A plausible and efficient synthesis involves the coupling of 2-chlorobenzoic acid with 4-amino-2-nitroaniline . In this scheme, the nitro group on the 4-amino-2-nitroaniline ring does not directly participate but influences the electronics of the system. A more common industrial approach would be the coupling of anthranilic acid (2-aminobenzoic acid) with 4-chloro-3-nitroaniline .
The general workflow for this synthesis is depicted below.
Caption: Generalized workflow for the synthesis via Ullmann Condensation.
Applications and Relevance in Drug Development
2-(4-amino-2-nitroanilino)benzoic acid possesses multiple functional groups—a carboxylic acid, a primary aromatic amine, and a nitro group—making it a versatile chemical intermediate.
-
Chemical Intermediate and Building Block : Each functional group can be selectively targeted for further chemical modification. The carboxylic acid can be converted to esters, amides, or acid chlorides. The primary amine is a nucleophile and can undergo acylation, alkylation, or diazotization. The nitro group can be reduced to a second primary amine, opening pathways to diamino derivatives, which are precursors for heterocyclic ring systems like benzodiazepines.
-
Scaffold for Bioactive Molecules : The diphenylamine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous drugs with diverse biological activities. While direct therapeutic application of this specific molecule is not documented, its structural analog, 2-[(4-Chloro-2-nitrophenyl)amino]benzoic acid, is noted as an impurity in the synthesis of the antipsychotic drug Clozapine and as a derivative of diazepinomicin with potential anticancer activity.[8] This suggests that the core structure is relevant to the synthesis of centrally active and cytotoxic agents.
-
Former Use in Cosmetics : The compound was previously used as a direct hair dyeing agent.[9][10] However, its use in cosmetic products in the European Union has been prohibited since June 2022, indicating potential toxicological concerns such as skin sensitization that are important for researchers to consider during handling.[9]
Safety and Handling
Ensuring laboratory safety is paramount when handling any chemical. The available data indicates that 2-(4-amino-2-nitroanilino)benzoic acid requires careful handling.
GHS Hazard Classification
The compound is classified under the Globally Harmonized System (GHS) with the following hazards[1]:
| Hazard Code | Hazard Statement | Class |
| H317 | May cause an allergic skin reaction | Skin Sensitization, Category 1 |
| H318 | Causes serious eye damage | Serious Eye Damage, Category 1 |
| H412 | Harmful to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard, Category 3 |
Handling and Personal Protective Equipment (PPE)
Based on the GHS classification, the following precautions are mandatory:
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment :
-
Eye Protection : Chemical safety goggles or a face shield are essential to prevent serious eye damage.
-
Skin Protection : Wear nitrile or other chemically resistant gloves to prevent skin contact and potential sensitization. A lab coat is required.
-
Respiratory Protection : If dusts are generated, a NIOSH-approved respirator with a particulate filter may be necessary.
-
Representative Experimental Protocol
The following is a generalized, self-validating protocol for the synthesis of 2-(4-amino-2-nitroanilino)benzoic acid based on modern Ullmann condensation methods.
Disclaimer: This protocol is a representative example and must be adapted and optimized based on laboratory-specific conditions and scale. All work should be performed under an inert atmosphere (Nitrogen or Argon).
Materials
-
Anthranilic acid (1.0 eq)
-
4-Chloro-3-nitroaniline (1.0-1.2 eq)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
L-Proline (10-20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-2.5 eq)
-
Dimethylformamide (DMF), anhydrous
Step-by-Step Procedure
-
Reactor Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add potassium carbonate, copper(I) iodide, and L-proline.
-
Reagent Addition : Add anthranilic acid and 4-chloro-3-nitroaniline to the flask, followed by anhydrous DMF.
-
Inerting : Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Reaction : Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring (Self-Validation) : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. The disappearance of the limiting starting material (typically anthranilic acid) indicates reaction completion. A typical mobile phase for TLC would be Ethyl Acetate/Hexanes with a few drops of acetic acid.
-
Workup : Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Pour the dark mixture into a beaker of water and acidify to pH 3-4 with 1M HCl. A precipitate should form.
-
Isolation : Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with water to remove inorganic salts, followed by a cold, non-polar solvent (e.g., diethyl ether) to remove non-polar impurities.
-
Purification (Self-Validation) : The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Acetic Acid/Water). The purity of the final product should be confirmed by analytical methods such as NMR, LC-MS, and melting point analysis. The expected molecular ion peak in mass spectrometry would be [M-H]⁻ at m/z 272.07.
Conclusion
2-(4-amino-2-nitroanilino)benzoic acid is a multifunctional chemical intermediate with significant potential for use in organic synthesis and as a scaffold in drug discovery programs. Its synthesis is readily achievable through established C-N cross-coupling methodologies like the Ullmann condensation. While its direct biological applications are yet to be fully explored, its structural relationship to known bioactive compounds makes it an intriguing candidate for further investigation. Researchers and professionals must adhere to strict safety protocols, particularly regarding skin and eye protection, due to its GHS classification. This guide provides the essential technical foundation for the safe handling, synthesis, and strategic application of this versatile compound.
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Spectroscopic Profiling of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid: A Technical Guide for Researchers
Introduction
4-Amino-2-nitrodiphenylamine-2'-carboxylic acid is a complex organic molecule featuring a diphenylamine backbone substituted with nitro, amino, and carboxylic acid functional groups. This unique arrangement of electron-donating and electron-withdrawing groups on the aromatic rings suggests its potential utility in various fields, including as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1][2] A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in research and development settings.
This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust predictive profile. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize this molecule.
Molecular Structure and Spectroscopic Rationale
The interpretation of spectroscopic data is fundamentally linked to the molecule's structure. The diagram below illustrates the structure of this compound with a numbering scheme for the hydrogen and carbon atoms to facilitate the discussion of the NMR data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are discussed below.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for compounds with acidic protons and amine groups as it facilitates their observation.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse sequences are generally sufficient.
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction.
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to specific protons. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the carbon environments.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, the secondary amine (NH) proton, and the carboxylic acid (COOH) proton. The chemical shifts are influenced by the electronic effects of the substituents.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| COOH | 10.0 - 13.0 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[3][4] |
| NH (diphenylamine) | 8.0 - 9.5 | Singlet | 1H | The proton on the nitrogen linking the two rings is expected to be deshielded due to the electron-withdrawing nature of the adjacent aromatic rings. |
| Aromatic Protons | 6.5 - 8.5 | Multiplets | 7H | The seven protons on the two aromatic rings will appear as a series of doublets, triplets, and multiplets, with their specific chemical shifts determined by the electronic influence of the amino, nitro, and carboxylic acid groups. |
| NH₂ | 4.5 - 6.0 | Broad Singlet | 2H | The protons of the primary amino group typically appear as a broad singlet and can undergo exchange with water in the solvent. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxylic Acid) | 165 - 180 | The carbonyl carbon of the carboxylic acid is significantly deshielded.[3] |
| Aromatic Carbons | 110 - 150 | The twelve aromatic carbons will resonate in this region, with their specific shifts dependent on the attached functional groups. Carbons attached to the nitro group and the diphenylamine nitrogen will be downfield, while those near the amino group will be upfield. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum (of the KBr pellet or empty ATR crystal) is recorded first. The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups.
Predicted IR Spectrum
The IR spectrum of this compound is expected to show the following key absorption bands:
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Functional Group |
| O-H Stretch | 3300 - 2500 | Broad, Strong | Carboxylic Acid |
| N-H Stretch | 3500 - 3300 | Medium | Primary Amine (two bands) |
| N-H Stretch | 3400 - 3300 | Medium | Secondary Amine |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Aromatic Rings |
| C=O Stretch | 1710 - 1680 | Strong | Carboxylic Acid |
| N-O Asymmetric Stretch | 1550 - 1500 | Strong | Nitro Group |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium | Aromatic Rings |
| N-O Symmetric Stretch | 1370 - 1330 | Strong | Nitro Group |
| C-N Stretch | 1350 - 1250 | Medium | Aryl Amine |
The broad O-H stretch of the carboxylic acid is a hallmark feature and may overlap with the C-H stretching region.[3][4] The two distinct N-O stretching bands are characteristic of the nitro group.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol. The concentration is typically in the range of 10⁻⁴ to 10⁻⁶ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: First, record a baseline spectrum with a cuvette containing the pure solvent. Then, record the spectrum of the sample solution over a wavelength range, typically from 200 to 800 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
Predicted UV-Vis Spectrum
The molecule possesses several chromophores, including the nitrated benzene ring and the amino-substituted benzene ring, connected through a nitrogen atom, forming an extended conjugated system. This is expected to result in multiple absorption bands in the UV-Vis region.
-
λ_max ~ 250-280 nm: This absorption band can be attributed to the π → π* transitions within the benzenoid systems.
-
λ_max ~ 350-450 nm: A longer wavelength absorption is expected due to the extended conjugation and the charge-transfer character of the molecule, arising from the interaction of the electron-donating amino group and the electron-withdrawing nitro group. The exact position of this band will be sensitive to the solvent polarity.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.
Caption: A generalized workflow for spectroscopic analysis.
Conclusion
References
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SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]
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The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). Benzoic acid, 2-((4-amino-2-nitrophenyl)amino)-. Retrieved from [Link]
-
ResearchGate. (n.d.). The UV/Vis spectra of 4-nitrodiphenylamine indicator measured in its.... Retrieved from [Link]
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ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]
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OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link]
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ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid
This guide provides a comprehensive technical overview of the essential physicochemical properties of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid, a compound of interest in pharmaceutical research and development. Recognizing the limited availability of specific quantitative data in public literature, this document emphasizes robust experimental protocols to empower researchers to determine these critical parameters. This approach ensures the generation of reliable data tailored to specific laboratory conditions and formulation goals.
Introduction: Understanding the Molecule
This compound is a complex organic molecule featuring several key functional groups that dictate its chemical behavior: a carboxylic acid, an aromatic amine, and a nitro group.[1] These functionalities influence its solubility, stability, and potential degradation pathways, making a thorough understanding of these properties crucial for its application in drug development. The insights from solubility and stability studies are fundamental for formulation development, ensuring bioavailability, and meeting regulatory requirements for safety and efficacy.[2][3]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁N₃O₄ | [1] |
| Molecular Weight | 273.24 g/mol | [1] |
| IUPAC Name | 2-(4-amino-2-nitroanilino)benzoic acid | [1] |
| pKa (Predicted) | 3.62 | [4] |
Solubility Profile: A Foundation for Formulation
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and, consequently, its bioavailability. The presence of both a polar carboxylic acid group and a relatively non-polar diphenylamine backbone in this compound suggests a nuanced solubility profile.
Table of Estimated and Known Solubilities
| Solvent | Type | Expected Solubility | Rationale and Field Insights |
| Water | Aqueous | Very Low | The large, non-polar surface area of the diphenylamine structure is expected to dominate, leading to poor aqueous solubility. |
| Phosphate Buffered Saline (pH 7.4) | Aqueous Buffer | Low | At physiological pH, the carboxylic acid group will be deprotonated, which may slightly enhance solubility compared to pure water, but the overall hydrophobicity will likely keep it low. |
| 0.1 M HCl | Aqueous Acidic Buffer | Very Low | In an acidic environment, the carboxylic acid will be protonated, reducing its polarity and likely further suppressing aqueous solubility. The amino group may become protonated, but this is unlikely to overcome the hydrophobicity of the rest of the molecule. |
| 0.1 M NaOH | Aqueous Basic Buffer | Moderate | In a basic solution, the carboxylic acid will be deprotonated to a carboxylate salt, which should significantly improve aqueous solubility. |
| Methanol | Polar Protic Organic | Moderate to High | Methanol's polarity and ability to hydrogen bond should allow for effective solvation of the carboxylic acid and amino groups. |
| Ethanol | Polar Protic Organic | Moderate to High | Similar to methanol, ethanol is expected to be a good solvent for this compound. |
| Acetone | Polar Aprotic Organic | Moderate | Acetone's polarity should allow for good dissolution, although its inability to donate hydrogen bonds may make it slightly less effective than alcohols. |
| Acetonitrile | Polar Aprotic Organic | Moderate | Acetonitrile is a common solvent in chromatography for this compound, suggesting reasonable solubility.[5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Organic | High | DMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |
Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)
This protocol describes a reliable and widely accepted method for determining the equilibrium solubility of a compound.
Causality Behind Experimental Choices: The shake-flask method is chosen for its simplicity and its ability to ensure that the solution reaches equilibrium, providing a true measure of solubility. The use of a validated analytical method like HPLC is critical for accurate quantification.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that the solution becomes saturated.
-
Equilibration: Seal the vials and place them in a shaker or on a stirrer at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Carefully extract a known volume of the supernatant.
-
Dilution: Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method.[5]
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the concentration of the diluted sample and the dilution factor.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile and Forced Degradation Studies
Understanding the stability of this compound is paramount for predicting its shelf-life and identifying potential degradation products that could impact its efficacy and safety. Forced degradation studies are intentionally aggressive to rapidly identify likely degradation pathways.[2]
Potential Degradation Pathways
Based on the functional groups present, the following degradation pathways are plausible:
-
Hydrolysis: The amide linkage in the diphenylamine structure could be susceptible to hydrolysis under strong acidic or basic conditions, although this is generally less likely than for aliphatic amides.
-
Oxidation: The amino group is a primary target for oxidation, which can lead to the formation of colored impurities and potentially alter the compound's biological activity.
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso or amino group, especially in the presence of reducing agents or under certain metabolic conditions.
-
Photodegradation: Aromatic nitro compounds are often photosensitive and can undergo complex degradation reactions upon exposure to light.
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) from the carboxylic acid group is a potential degradation pathway.[6]
Experimental Protocol for Forced Degradation Studies
This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions, in line with ICH guidelines.
Causality Behind Experimental Choices: The choice of stressors (acid, base, peroxide, heat, light) is based on standard pharmaceutical industry practice to cover the most common degradation routes. The use of a stability-indicating HPLC method is essential to separate the parent compound from any degradation products that are formed.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) in a calibrated oven.
-
Photostability: Expose a solution of the compound to a controlled light source (e.g., UV and visible light) as per ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: For the acid and base hydrolysis samples, neutralize them before dilution. For the thermal degradation sample, dissolve a known weight in the initial solvent.
-
Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be able to resolve the peak of the parent compound from the peaks of all degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Data Evaluation: Calculate the percentage of degradation for the parent compound at each time point. Identify and, if possible, quantify the major degradation products.
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Key functional groups in 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid.
An In-Depth Technical Guide to the Key Functional Groups of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid
Introduction
This compound is a complex organic molecule characterized by a diphenylamine core substituted with three distinct and highly influential functional groups. Its chemical personality is a composite of the acidic carboxylic group, the basic amino group, and the strongly electron-withdrawing nitro group, all interacting electronically and sterically across the two linked phenyl rings. Understanding the individual and collective properties of these functional groups is paramount for researchers in drug development and materials science, as they dictate the molecule's reactivity, solubility, spectroscopic characteristics, and potential biological activity. This guide provides a detailed exploration of these functional centers, offering insights into their behavior and the experimental methodologies used for their characterization.
The molecule, with CAS Number 117907-43-4, possesses the molecular formula C₁₃H₁₁N₃O₄ and a molecular weight of 273.248 g/mol [1][2][3]. Its structure presents a fascinating case study in intramolecular interactions, where the electron-donating amino group and the electron-withdrawing nitro group create a significant dipole moment and influence the reactivity of the entire system.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁N₃O₄ | [1][2] |
| Molecular Weight | 273.248 g/mol | [1] |
| CAS Number | 117907-43-4 | [1][2][3] |
| Predicted pKa | 3.62 ± 0.36 | [2] |
| Predicted LogP | 3.18 | [1] |
| IUPAC Name | 2-(4-amino-2-nitroanilino)benzoic acid | [3] |
The Carboxylic Acid Group: The Acidic Anchor
The carboxylic acid (-COOH) moiety located on the 2'-position is arguably one of the most significant functional groups in the context of drug design.[4][5] Its properties profoundly influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Acidity and Ionization
The primary characteristic of the carboxylic acid group is its ability to donate a proton (Brønsted-Lowry acid). The predicted pKa of 3.62 indicates it is a moderately strong organic acid.[2] At physiological pH (~7.4), this group will be predominantly deprotonated, existing as a negatively charged carboxylate anion (-COO⁻). This ionization is critical for aqueous solubility.[6] The presence of the electron-withdrawing nitro group on the adjacent ring likely contributes to stabilizing the carboxylate conjugate base, thereby increasing its acidity compared to a simple benzoic acid (pKa ~4.2).
Role in Solubility and Drug Design
In drug development, the carboxylic acid group is a key tool for modulating physicochemical properties.[6][7]
-
Solubility Enhancement : The ability to form a carboxylate salt at physiological pH dramatically increases water solubility, which is often a prerequisite for bioavailability.[6][7]
-
Hydrogen Bonding : The group is both a hydrogen bond donor (O-H) and acceptor (C=O), allowing it to form strong intermolecular interactions with biological targets like proteins and enzymes.[5] This is a fundamental aspect of its pharmacophore potential.[4]
-
Metabolic Stability : While essential, the carboxylic acid group can sometimes be a liability, potentially leading to metabolic instability or toxicity issues.[4][8] Medicinal chemists often explore bioisosteres to mitigate these drawbacks while retaining the desired acidic properties.[4][9]
Caption: Dimer formation via hydrogen bonds.
Experimental Protocol: Potentiometric Titration for pKa Determination
This protocol outlines a self-validating system to experimentally determine the acid dissociation constant (pKa) of the carboxylic acid group.
Objective: To measure the pKa of this compound.
Materials:
-
This compound sample
-
Standardized 0.1 M NaOH solution
-
Deionized, CO₂-free water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
Methodology:
-
Preparation: Accurately weigh a sample of the compound to prepare a ~0.01 M solution in a known volume of water. A co-solvent like ethanol may be necessary if solubility is low.
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of the burette filled with 0.1 M NaOH.
-
Initial Measurement: Record the initial pH of the solution before adding any titrant.
-
Titration: Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Equivalence Point: Continue titrating until the pH shows a sharp inflection, indicating the equivalence point has been passed.
-
Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). The first derivative of the titration curve can be used to precisely locate the equivalence point.
The Amino Group: The Basic Modulator
The primary aromatic amino group (-NH₂) at the 4-position acts as a Brønsted-Lowry base and a powerful electron-donating group, significantly influencing the molecule's electronic landscape.
Basicity and Electronic Effects
Aromatic amines are generally weak bases due to the delocalization of the nitrogen's lone pair of electrons into the phenyl ring. The pKa of the conjugate acid (Ar-NH₃⁺) is typically around 4-5. The presence of the ortho-nitro group, a strong electron-withdrawing group, further decreases the basicity of the amino group by inductively pulling electron density away. Conversely, the amino group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.
Caption: Resonance (+R) and Inductive (-I) effects.
Reactivity
The amino group is a center of high reactivity. It can be readily acylated, alkylated, or undergo diazotization to form highly reactive diazonium salts. These reactions are fundamental in organic synthesis and are often used to create derivatives for analytical purposes, such as in gas chromatography-mass spectrometry (GC-MS) analysis where derivatization is used to improve volatility and detection.[10][11]
The Nitro Group: The Electronic Influencer
The nitro group (-NO₂) at the 2-position is a powerful electron-withdrawing group due to both the inductive effect of the electronegative nitrogen and oxygen atoms and the resonance effect.[12]
Impact on Molecular Properties
-
Acidity/Basicity Modulation: As mentioned, the nitro group increases the acidity of the ortho-carboxylic acid and decreases the basicity of the para-amino group.
-
Reactivity: It strongly deactivates the phenyl ring towards electrophilic substitution. Nucleophilic aromatic substitution, however, is facilitated by the presence of a strong electron-withdrawing group like -NO₂.
-
Charge Transfer: The combination of the electron-donating amino group and the electron-withdrawing nitro group on the same ring creates a "push-pull" system. This can lead to significant intramolecular charge transfer, which often results in strong absorption in the UV-visible spectrum and gives the compound its color.[13]
Reduction to an Amine
A key reaction of the nitro group, particularly relevant in metabolism and synthesis, is its reduction to an amino group. This transformation can proceed through nitroso and hydroxylamine intermediates and is a common metabolic pathway for aromatic nitro compounds.[12][14] This conversion dramatically alters the molecule's properties, turning a strongly electron-withdrawing group into a strongly electron-donating one.
The Diphenylamine Core: The Structural Backbone
The two phenyl rings are linked by a secondary amine (-NH-), forming the diphenylamine core. This structure is not planar, with the phenyl rings twisted relative to each other to minimize steric hindrance.
Structure and Lipophilicity
The large, nonpolar surface area of the two phenyl rings contributes significantly to the molecule's lipophilicity, as indicated by its predicted LogP of 3.18.[1] This property is a critical determinant of a drug's ability to cross biological membranes.[6]
Secondary Amine Linker
The secondary amine is a weak base, significantly less basic than the primary amino group. It also serves as a flexible linker, allowing the two substituted phenyl rings to adopt various conformations. This conformational flexibility can be crucial for binding to biological targets. The nitrogen lone pair can participate in conjugation with both aromatic rings, facilitating electronic communication between them.
Analytical Characterization Workflow
A comprehensive analysis of this compound requires a multi-technique approach to confirm its structure and purity.
Experimental Protocol: HPLC-UV and Spectroscopic Analysis
Objective: To confirm the identity and purity of the compound and characterize its functional groups.
Caption: Integrated workflow for compound analysis.
Part 1: High-Performance Liquid Chromatography (HPLC)
-
System: A reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with an acid modifier (e.g., 0.1% formic acid for MS compatibility or phosphoric acid for UV analysis).[1] The acid ensures the carboxylic acid group is protonated for better retention and peak shape.
-
Detection: A UV-Vis diode array detector. The extended conjugation and push-pull electronics suggest strong absorbance in the UV-Vis range.
-
Outcome: Provides purity information (peak area percentage) and retention time for identification.
Part 2: Spectroscopic Confirmation
-
¹H NMR Spectroscopy:
-
Carboxylic Acid Proton (1H): A characteristic broad singlet far downfield (~10-12 ppm) that disappears upon D₂O exchange.[15]
-
Aromatic Protons (multiple): A complex pattern of doublets and triplets in the aromatic region (~6.5-8.5 ppm), with splitting patterns determined by the substitution on both rings.
-
Amine Protons (3H): Broad signals for both the primary (-NH₂) and secondary (-NH-) amines, which also disappear with D₂O exchange.
-
-
Infrared (IR) Spectroscopy:
-
Carboxylic Acid O-H Stretch: A very broad and strong absorption from ~2500-3300 cm⁻¹, characteristic of hydrogen-bonded dimers.[15]
-
C-H Aromatic Stretch: Sharp peaks around 3000-3100 cm⁻¹.
-
N-H Stretch: Peaks in the ~3300-3500 cm⁻¹ region for the primary and secondary amines.
-
Carbonyl C=O Stretch: A strong, sharp absorption around 1710 cm⁻¹ (for the dimerized acid).[15]
-
Nitro N-O Stretch: Two strong absorptions, typically around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).
-
Conclusion
The four key functional centers of this compound—the carboxylic acid, the primary amino group, the nitro group, and the diphenylamine core—endow the molecule with a rich and complex chemical character. The interplay of their acidic, basic, electron-donating, and electron-withdrawing properties defines its reactivity, solubility, and potential for interaction with biological systems. A thorough understanding of these groups, supported by robust analytical methodologies, is essential for any researcher or scientist aiming to utilize this molecule in drug discovery or advanced materials applications.
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Harnessing the Potential of the 4-Amino-2-nitrodiphenylamine-2'-carboxylic Acid Scaffold: A Guide to Derivative Synthesis and Evaluation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The diphenylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. Its multiple functional groups—a carboxylic acid, a primary aromatic amine, a nitro group, and a diphenylamine bridge—offer rich opportunities for chemical modification to tune its physicochemical and biological properties. This guide provides a comprehensive technical overview for researchers, outlining rational design strategies, detailed synthetic protocols for derivatization, and a systematic workflow for biological evaluation. We will explore the causality behind experimental choices, grounding our recommendations in established medicinal chemistry principles to empower the discovery of next-generation drug candidates.
The Core Scaffold: Rationale for Exploration
This compound is a member of the diphenylamine-2-carboxylic acid class. This parent structure is known to interact with various biological targets. For instance, Diphenylamine-2-carboxylic acid (DPC) itself is known to inhibit Cl⁻ and non-selective cation channels.[1] The broader family of diphenylamine derivatives has yielded compounds with a wide spectrum of activities, making this a fertile ground for new discoveries.[2][3][4]
The specific substitution pattern of the core topic molecule provides distinct advantages for a drug discovery program:
-
Carboxylic Acid (C2'): A key interaction point (hydrogen bond donor/acceptor) and a handle for prodrug strategies or modulation of pharmacokinetic properties.
-
Primary Amine (C4): A potential pharmacophoric feature for target engagement and a versatile point for synthetic elaboration.
-
Nitro Group (C2): A strong electron-withdrawing group that influences the electronics of the entire molecule. It can be a site for metabolic reduction in hypoxic environments (e.g., solid tumors) or serve as a precursor for other functional groups.
-
Diphenylamine Bridge: Provides a semi-rigid conformational constraint, positioning the two aromatic rings in a specific spatial orientation conducive to target binding.
Synthesis of the Core Scaffold
The primary method for constructing the diphenylamine core is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[5][6][7] This reaction forms the crucial C-N bond between the two aromatic rings. Modern iterations have improved upon the harsh conditions of the classic reaction, often employing ligands to enhance catalyst performance.[8]
Workflow for Core Scaffold Synthesis
Caption: General workflow for the Ullmann condensation synthesis of the core scaffold.
Protocol 2.1: Synthesis via Ullmann Condensation
-
Materials: 2-chlorobenzoic acid, 4-nitro-1,2-phenylenediamine, Copper(I) iodide (CuI), L-proline, Potassium carbonate (K₂CO₃), Dimethyl sulfoxide (DMSO), Ethyl acetate, Hydrochloric acid (HCl), Brine, Sodium sulfate (Na₂SO₄).
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chlorobenzoic acid (1.0 eq), 4-nitro-1,2-phenylenediamine (1.1 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.5 eq).
-
Reaction: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Add anhydrous DMSO via syringe.
-
Heating: Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of water and acidify to pH ~2-3 with 2M HCl.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Strategies for Derivative Development
A systematic approach to derivatization allows for the exploration of structure-activity relationships (SAR). We propose focusing on three key modification sites.
Modification of the Carboxylic Acid Group
The carboxylic acid is a common site for modification to improve cell permeability, alter solubility, or introduce new binding interactions. Bioisosteric replacement is a powerful strategy in drug design to substitute a functional group with another that has similar properties, potentially enhancing efficacy or improving pharmacokinetics.[9][10][11][12]
| Modification Type | Common Reagents | Rationale & Potential Improvement |
| Amide Formation | Primary/Secondary Amines, EDC/HOBt or HATU | Introduce diverse substituents, modulate H-bonding, improve metabolic stability. |
| Esterification | Alcohols, DCC/DMAP or Acid Catalysis | Increase lipophilicity, create prodrugs for improved oral bioavailability. |
| Bioisosteres | (e.g., for Tetrazole synthesis) NaN₃, ZnCl₂ | Replace the carboxylic acid with a tetrazole ring to improve metabolic stability, pKa, and bioavailability.[9] |
Protocol 3.1.1: General Procedure for Amide Synthesis
-
Setup: Dissolve the core scaffold (1.0 eq) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Activation: Add an amide coupling agent such as HATU (1.1 eq) and a base like Diisopropylethylamine (DIPEA) (2.0 eq). Stir at room temperature for 15-20 minutes to form the activated ester.
-
Coupling: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor by TLC.
-
Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Modification of the Primary Amino Group
The primary amine at the 4-position is a key nucleophilic center and a potential hydrogen bond donor. Its modification can significantly impact target binding and selectivity.
| Modification Type | Common Reagents | Rationale & Potential Improvement |
| Acylation | Acyl Chlorides or Anhydrides, Base (e.g., Pyridine) | Probe steric and electronic requirements at this position, modulate basicity. |
| Sulfonylation | Sulfonyl Chlorides, Base (e.g., Triethylamine) | Introduce a tetrahedral sulfonamide group, a strong H-bond acceptor. |
| Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ or NaBH₃CN | Introduce alkyl substituents to explore hydrophobic pockets in a binding site. |
Bioisosteric Replacement of the Nitro Group
The nitro group is a strong electron-withdrawing group but can sometimes be a liability due to metabolic reduction leading to toxic species. Replacing it with other electron-withdrawing groups can be a valuable strategy.[13]
| Original Group | Proposed Bioisostere | Rationale & Potential Improvement |
| Nitro (-NO₂) | Cyano (-CN) | Retains electron-withdrawing character, acts as a hydrogen bond acceptor, generally more metabolically stable. |
| Nitro (-NO₂) | Sulfone (-SO₂R) | Strong electron-withdrawing group, metabolically stable, offers a tetrahedral geometry for new interactions. |
A Systematic Approach to Biological Evaluation
The discovery of a lead compound requires a tiered and logical screening process.[14] An initial broad screen for activity is followed by more focused assays to determine potency, selectivity, and mechanism of action.
Biological Evaluation Workflow
Caption: A tiered workflow for the biological evaluation of synthesized derivatives.
Protocol 4.1: Cell Viability Screening (MTT Assay)
This protocol is a common starting point for assessing the anticancer potential of new compounds.[15][16]
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37 °C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant inhibition can be advanced to determine their IC₅₀ values.
Early Pharmacokinetic Considerations
In modern drug discovery, it is crucial to assess pharmacokinetic (PK) properties early in the process to avoid late-stage failures. While extensive in vivo studies are reserved for lead candidates, simple in vitro and in silico models can provide valuable initial data.[17][18][19]
-
Solubility: Assess thermodynamic and kinetic solubility.
-
Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion.
-
Metabolic Stability: Incubate compounds with liver microsomes to assess their susceptibility to Phase I metabolism.
Conclusion and Future Directions
The this compound scaffold presents a compelling starting point for medicinal chemistry campaigns. The strategic derivatization of its multiple functional groups, guided by the principles of bioisosterism and structure-activity relationship analysis, holds significant potential for the discovery of novel drug candidates. By integrating the synthetic protocols and the systematic biological evaluation workflow outlined in this guide, research teams can efficiently navigate the early stages of drug discovery, from initial hit identification to the validation of promising leads.[14] Future work should focus on elucidating the specific molecular targets of active compounds and optimizing their ADME properties to advance them toward preclinical development.
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Retrieved from [Link]
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Ding, M., et al. (2023). Scope of the carboxylic acids and the nitro compounds Reaction conditions. ResearchGate. Retrieved from [Link]
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Kvasnicová, V. (n.d.). Derivatives of carboxylic acids. SlidePlayer. Retrieved from [Link]
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An In-depth Technical Guide to 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid: Historical Context, Synthesis, and Characterization
This technical guide provides a comprehensive overview of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid, a specialized organic molecule within the broader class of N-phenylanthranilic acids. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its historical context, detailed synthetic protocols based on established methodologies, and a discussion of its structural and spectral properties. While this specific molecule is not as extensively documented as its more famous relatives, the fenamate NSAIDs, an understanding of its chemistry is valuable for those working in medicinal chemistry and materials science.
Introduction and Historical Context
This compound belongs to the family of N-phenylanthranilic acids. This class of compounds gained significant attention in the mid-20th century, primarily due to the discovery of the fenamates, a group of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The parent structure, fenamic acid (N-phenylanthranilic acid), serves as the pharmacophore for drugs like mefenamic acid and flufenamic acid.[2][3] The journey of these molecules from laboratory curiosities to essential medicines began in the early 1960s at Parke-Davis, where targeted research for non-narcotic analgesics led to the synthesis of these potent anti-inflammatory agents.[1]
The core synthetic reaction underpinning the creation of these molecules is the Ullmann condensation , a copper-catalyzed C-N bond formation reaction discovered by Fritz Ullmann in the early 1900s.[4][5] This reaction has been a cornerstone of industrial and laboratory synthesis for creating diarylamines from aryl halides and anilines.[4][5]
While the specific discovery of this compound is not prominently documented, its structure suggests its origins likely lie in research programs exploring derivatives of N-phenylanthranilic acid for various applications, including dyes and potentially as intermediates for more complex molecules. The presence of both a nitro group (a strong electron-withdrawing group) and an amino group (an electron-donating group) on one of the phenyl rings, along with the carboxylic acid on the other, creates a molecule with interesting electronic and chemical properties, making it a valuable synthon.
Synthesis of this compound
The synthesis of this compound is best achieved through the Ullmann condensation. This method involves the copper-catalyzed coupling of a 2-halobenzoic acid with a substituted aniline.
Reaction Pathway
The overall synthetic pathway involves the reaction of a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid or 2-bromobenzoic acid) with 4-amino-2-nitroaniline in the presence of a copper catalyst and a base. The reaction is typically carried out in a high-boiling polar aprotic solvent.
Caption: Ullmann condensation for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the Ullmann condensation to synthesize N-aryl anthranilic acids.[4][5] Optimization may be required for yield and purity.
Materials and Reagents:
-
2-Chlorobenzoic acid
-
4-Amino-2-nitroaniline
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Copper(I) oxide (Cu₂O) or Copper powder
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, combine 2-chlorobenzoic acid (1 equivalent), 4-amino-2-nitroaniline (1.1 equivalents), anhydrous potassium carbonate (2 equivalents), and copper(I) oxide (0.1 equivalents).
-
Solvent Addition: Add a sufficient volume of dimethylformamide (DMF) to ensure the mixture is stirrable.
-
Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to create an inert atmosphere.
-
Reaction: Heat the reaction mixture to 130-150°C with vigorous stirring. The causality behind this high temperature is the need to overcome the activation energy for the C-N bond formation in the Ullmann reaction. The polar aprotic solvent DMF is chosen for its high boiling point and its ability to dissolve the reactants and facilitate the reaction.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Filtration: Filter the mixture to remove the copper catalyst and any inorganic salts.
-
Precipitation: Pour the filtrate into a beaker containing a significant volume of cold water. Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 2-3. This protonates the carboxylate, causing the desired product to precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water to remove any remaining salts and DMF.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Mechanistic Insights
The Ullmann condensation is believed to proceed through a copper(I) catalytic cycle. The base (potassium carbonate) deprotonates the aniline, which then coordinates to the copper catalyst. This is followed by an oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to form the C-N bond and regenerate the copper(I) catalyst. The electron-withdrawing nitro group on the aniline ring can influence the reaction rate.
Structural and Spectroscopic Characterization
The structure of this compound can be confirmed using standard spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₁₃H₁₁N₃O₄ |
| Molecular Weight | 273.24 g/mol |
| CAS Number | 117907-43-4 |
| Appearance | Expected to be a colored solid |
| IUPAC Name | 2-((4-amino-2-nitrophenyl)amino)benzoic acid |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic peaks for its functional groups:
-
O-H stretch (Carboxylic acid): A very broad absorption in the region of 2500-3300 cm⁻¹.
-
N-H stretch (Amino and Amine): Two distinct peaks for the primary amine around 3300-3500 cm⁻¹ and a single peak for the secondary amine in the same region.
-
C=O stretch (Carboxylic acid): A strong absorption around 1680-1710 cm⁻¹.
-
N-O stretch (Nitro group): Two strong absorptions around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).
-
C=C stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would be complex due to the two substituted benzene rings. Key expected signals include:
-
Carboxylic acid proton (-COOH): A broad singlet far downfield, typically >10 ppm.
-
Amine proton (-NH-): A broad singlet, the chemical shift of which can vary.
-
Amino protons (-NH₂): A broad singlet.
-
Aromatic protons: A series of doublets and triplets in the aromatic region (6.5-8.5 ppm), with specific coupling patterns depending on the substitution. The protons on the nitro-containing ring will be influenced by the strong electron-withdrawing effect of the NO₂ group and the electron-donating effect of the NH₂ group.
¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments:
-
Carbonyl carbon (-COOH): A signal in the range of 165-175 ppm.
-
Aromatic carbons: Multiple signals in the aromatic region (110-150 ppm). The carbons attached to the nitro and amino groups will show characteristic shifts.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z = 273. The fragmentation pattern would likely show losses of H₂O, COOH, and NO₂ groups.
Potential Applications and Future Directions
Given its structural similarity to the fenamate class of NSAIDs, this compound could be a starting point for the synthesis of novel anti-inflammatory agents. The amino group provides a handle for further derivatization, allowing for the creation of a library of compounds for biological screening.
The presence of both electron-donating and electron-withdrawing groups on the same aromatic ring makes this molecule interesting from a materials science perspective. Such "push-pull" systems can exhibit non-linear optical properties.
Furthermore, this compound can serve as a key intermediate in the synthesis of more complex heterocyclic systems, such as acridones, which are known to have a wide range of biological activities.
Conclusion
This compound is a fascinating molecule that sits at the intersection of historical synthetic methodology and modern drug discovery and materials science. While not as well-known as some of its chemical relatives, its synthesis via the robust Ullmann condensation provides a reliable route to a versatile chemical scaffold. The detailed understanding of its synthesis, characterization, and potential applications presented in this guide should serve as a valuable resource for researchers and scientists working in related fields.
References
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PubChem. Benzoic acid, 2-((4-amino-2-nitrophenyl)amino)-. Available from: [Link]
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SIELC Technologies. This compound. Available from: [Link]
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-
ResearchGate. Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Available from: [Link]
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ResearchGate. Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Available from: [Link]
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Asian Journal of Chemistry. Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Available from: [Link]
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Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]
-
CoLab. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Available from: [Link]
-
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Methodological & Application
Application Notes and Protocols for the Use of 4-Amino-2-nitrodiphenylamine-2'-carboxylic Acid in Organic Synthesis
Introduction: A Versatile Precursor for Heterocyclic Scaffolds
4-Amino-2-nitrodiphenylamine-2'-carboxylic acid, a substituted diarylamine, is a key intermediate in the synthesis of various heterocyclic compounds, most notably phenothiazines. Phenothiazine and its derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their wide range of biological activities and optoelectronic properties.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, and application of this compound as a precursor to these valuable molecular architectures. We will delve into the mechanistic underpinnings of its synthesis via the Ullmann condensation and its subsequent transformation into phenothiazine scaffolds through a Smiles rearrangement and cyclization cascade. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in organic synthesis.
| Property | Value | Source |
| IUPAC Name | 2-((4-Amino-2-nitrophenyl)amino)benzoic acid | [2] |
| CAS Number | 117907-43-4 | [2] |
| Molecular Formula | C₁₃H₁₁N₃O₄ | [2] |
| Molecular Weight | 273.24 g/mol | [2] |
| Appearance | Predicted: Solid | - |
| Melting Point | Not available | - |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF) | - |
Spectroscopic Data (Predicted)
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups.[7][8][9][10]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |
| N-H stretch (Amine and Amide) | 3500-3300 |
| C=O stretch (Carboxylic acid) | 1710-1680 |
| N-O stretch (Nitro group) | 1550-1500 and 1370-1330 |
| C=C stretch (Aromatic) | 1600-1450 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
The ¹H NMR spectrum, likely recorded in a solvent such as DMSO-d₆, would display signals corresponding to the aromatic protons, the amine and amide protons, and the carboxylic acid proton.[4][5]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Carboxylic acid (-COOH) | 12.0 - 13.0 | broad singlet |
| Amine (-NH₂) | 5.0 - 6.0 | broad singlet |
| Amide (-NH-) | 9.0 - 10.0 | singlet |
| Aromatic protons | 6.5 - 8.5 | multiplets |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
The ¹³C NMR spectrum would provide insights into the carbon framework of the molecule.[3][11][12]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carboxylic acid (-COOH) | 165 - 175 |
| Aromatic carbons | 110 - 150 |
| Carbon bearing the nitro group | ~140 - 150 |
| Carbon bearing the amino group | ~140 - 150 |
Synthesis of this compound
The most common and efficient method for the synthesis of substituted diphenylamines is the Ullmann condensation. This copper-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine.
Protocol 1: Ullmann Condensation
This protocol describes a representative procedure for the synthesis of this compound from 2-chlorobenzoic acid and 4-amino-2-nitroaniline.
Materials:
-
2-chlorobenzoic acid
-
4-amino-2-nitroaniline
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2-chlorobenzoic acid (1.0 eq), 4-amino-2-nitroaniline (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
Fit the flask with a reflux condenser and heat the mixture to 120-130 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the aqueous mixture with concentrated HCl to a pH of approximately 2-3 to precipitate the product.
-
Collect the crude product by vacuum filtration and wash it with water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.
Causality Behind Experimental Choices:
-
Copper(I) iodide is a common and effective catalyst for Ullmann condensations.
-
Potassium carbonate acts as a base to deprotonate the amine and facilitate the coupling reaction.
-
DMF is a high-boiling polar aprotic solvent that is well-suited for this type of reaction.
-
Acidification is necessary to protonate the carboxylate and precipitate the final product.
Caption: Ullmann condensation for the synthesis of the target compound.
Application in the Synthesis of Phenothiazines
This compound is a valuable precursor for the synthesis of phenothiazine derivatives. The key transformation involves an intramolecular Smiles rearrangement followed by cyclization.
The Smiles Rearrangement: A Mechanistic Insight
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a nucleophile displaces a leaving group on an activated aromatic ring.[13][14][15] In the context of our starting material, the amino group can act as the nucleophile, attacking the carbon atom bearing the nitro group. The presence of the electron-withdrawing nitro group in the ortho position to the site of attack is crucial for activating the aromatic ring towards nucleophilic substitution.
Caption: General mechanism of the Smiles rearrangement.
Protocol 2: Synthesis of a Phenothiazine Derivative
This protocol outlines a plausible synthetic route for the conversion of this compound to a phenothiazine derivative. This process typically involves two key steps: formation of an acyl chloride followed by an intramolecular cyclization which may proceed via a Smiles rearrangement.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
A high-boiling solvent (e.g., o-dichlorobenzene or nitrobenzene)
-
Pyridine (catalytic amount)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane
Equipment:
-
Round-bottom flask
-
Reflux condenser with a gas outlet to a trap
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
Step 1: Acyl Chloride Formation [16][17][18]
-
Suspend this compound (1.0 eq) in an excess of thionyl chloride (5-10 eq) in a round-bottom flask.
-
Add a catalytic amount of pyridine.
-
Gently reflux the mixture for 2-4 hours. The reaction should be performed in a well-ventilated fume hood as SO₂ and HCl gases are evolved.
-
After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.
Step 2: Intramolecular Cyclization
-
To the crude acyl chloride in the flask, add a high-boiling solvent such as o-dichlorobenzene.
-
Heat the mixture to a high temperature (typically 180-200 °C) to induce intramolecular cyclization.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and dilute it with a suitable organic solvent like dichloromethane.
-
Wash the organic layer with a dilute sodium hydroxide solution to remove any acidic impurities, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude phenothiazine derivative can be purified by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Thionyl chloride is a standard reagent for converting carboxylic acids to acyl chlorides, which are more reactive intermediates for cyclization.[16]
-
Pyridine is often used as a catalyst in acyl chloride formation.
-
High temperatures are typically required to overcome the activation energy for the intramolecular cyclization reaction.
-
The choice of a high-boiling solvent is crucial to reach the necessary reaction temperature.
Caption: Workflow for the synthesis of a phenothiazine derivative.
Safety and Handling
This compound and the reagents used in its synthesis and subsequent reactions should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound: This compound is classified as corrosive and an irritant.[2] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Thionyl Chloride: This reagent is highly corrosive and reacts violently with water to release toxic gases (SO₂ and HCl). Handle with extreme care in a fume hood.
-
Solvents: DMF, o-dichlorobenzene, and nitrobenzene are toxic and should be handled with appropriate care to avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This compound serves as a pivotal intermediate for the synthesis of phenothiazine-based heterocyclic systems. The Ullmann condensation provides a reliable route to this diarylamine precursor, which can then be effectively cyclized to the desired tricyclic scaffold via a process involving a key Smiles rearrangement. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently utilize this versatile building block in their synthetic campaigns, paving the way for the discovery of novel compounds with potential applications in medicine and materials science.
References
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Wikipedia. (2023). Smiles rearrangement. Retrieved from [Link]
- Greaney, M. F. (2018). Modern Aspects of the Smiles Rearrangement. The University of Manchester.
- Whalley, D. M., & Greaney, M. F. (2021). Truce–Smiles Rearrangements by Strain Release. The University of Manchester.
- Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(41), 34468-34475.
- Google Patents. (2020). CN112778141A - Preparation method of 2-amino-5-nitrophenol.
-
SIELC Technologies. (2018). This compound. Retrieved from [Link]
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Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Semantic Scholar. Retrieved from [Link]
- Greaney, M. F., et al. (2019). Visible light-mediated Smiles rearrangements and annulations of non-activated aromatics.
-
Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
- Ogoshi, T., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(21), 5081.
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Synthesis Workshop. (2021, November 13). Photochemical Truce-Smiles Rearrangements with Dr. David Whalley (Episode 68) [Video]. YouTube. [Link]
-
PubChem. (n.d.). Benzoic acid, 2-((4-amino-2-nitrophenyl)amino)-. Retrieved from [Link]
- The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
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ResearchGate. (2016). What are a good methods for reaction of amino acids with thionyl chloride? Retrieved from [Link]
- Science of Synthesis. (2010).
- Scholars Research Library. (2011). Der Pharma Chemica, 2011, 3 (3):409-421.
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- Google Patents. (1972). US3681450A - Preparation of p-aminobenzoyl chloride salts.
- Google Patents. (2020). CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
- Google Patents. (2011). US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
- Al-Badraani, K. A. (2019). Synthesis of some aryl amino acetyl -2-amino-4-nitrobenzothiazole Derivatives.
-
ResearchGate. (2008). A New Reaction of Thionyl Chloride with a Carboxylic Acid in the Presence of a Tertiary Amine. An X-Ray Crystallographic Proof of Structure of α-Chloro-α-chlorosulfenyl-4-nitro-2,5-dimethoxyphenylacetyl Chloride. Retrieved from [Link]
- Google Patents. (2023). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
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Experimental protocol for the synthesis of amides from 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid.
Topic: Experimental Protocol for the Synthesis of Amides from 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry. This application note provides a detailed guide for the synthesis of amide derivatives from this compound, a complex starting material featuring multiple functional groups. Direct condensation of a carboxylic acid with an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1] Therefore, this guide focuses on robust protocols involving the activation of the carboxylic acid moiety to facilitate efficient coupling. We present two field-proven protocols utilizing common coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). The causality behind experimental choices, detailed step-by-step procedures, purification, characterization, and safety considerations are thoroughly discussed to ensure reliable and reproducible outcomes.
Mechanistic Considerations for Amide Synthesis
The direct reaction between a carboxylic acid and an amine is an acid-base reaction, which forms a stable and unreactive salt. To overcome this thermodynamic sink, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This process is known as "activation".[2][3]
The most common strategies involve reacting the carboxylic acid with a coupling reagent to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acylphosphonium species.[2][4] This activated intermediate is highly electrophilic and readily undergoes nucleophilic attack by the primary or secondary amine to form the desired amide bond.
Key considerations for this specific substrate:
-
The Amino Group: The starting material possesses a free aromatic amine group (4-Amino). This group can potentially compete with the intended amine reactant. However, its nucleophilicity is significantly reduced by the electron-withdrawing effect of the nitro group and the delocalization of its lone pair into the aromatic system. For most non-hindered primary or secondary aliphatic amine reactants, the reaction at the carboxylic acid will be significantly faster.
-
Steric Hindrance: The ortho-positioning of the nitro group and the diphenylamine structure may introduce some steric hindrance around the carboxylic acid, necessitating efficient coupling reagents.
Experimental Workflow Overview
The general workflow for the synthesis, regardless of the specific coupling agent used, follows a logical progression from activation to purification.
Caption: General experimental workflow for amide synthesis.
Protocol 1: EDC/NHS-Mediated Amide Coupling
This protocol utilizes a carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[4] The addition of N-hydroxysuccinimide (NHS) traps this intermediate as an NHS-active ester, which is more stable and less prone to side reactions, improving overall yield and purity.[1][2]
Materials & Reagents
| Reagent | Equivalents | Purpose |
| This compound | 1.0 | Starting Material |
| Amine (R¹R²NH) | 1.1 | Nucleophile |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1.2 | Coupling Agent |
| N-hydroxysuccinimide (NHS) | 1.2 | Additive to form active ester |
| N,N-Dimethylformamide (DMF), anhydrous | - | Aprotic polar solvent |
| Dichloromethane (DCM) | - | Extraction Solvent |
| 5% aq. HCl | - | Work-up: Removes basic impurities |
| Sat. aq. NaHCO₃ | - | Work-up: Removes acidic impurities |
| Brine | - | Work-up: Removes residual water |
| Anhydrous Na₂SO₄ or MgSO₄ | - | Drying Agent |
Step-by-Step Procedure
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (to a concentration of approx. 0.1-0.5 M). Stir the solution at room temperature until all solid is dissolved.
-
Activation: Add NHS (1.2 eq) followed by EDC (1.2 eq) to the solution.
-
Stirring: Allow the activation reaction to stir at room temperature for 30-60 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up: a. Upon completion, dilute the reaction mixture with Dichloromethane (DCM) or Ethyl Acetate. b. Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[1] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol, Acetonitrile, or Ethyl Acetate/Hexanes).[5]
Mechanism of EDC/NHS Coupling
Caption: Activation pathway using EDC and NHS.
Protocol 2: HATU-Mediated Amide Coupling
HATU is a highly efficient uronium-based coupling reagent known for fast reaction times and its ability to couple sterically hindered substrates with minimal racemization.[1][6] This protocol requires a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction.
Materials & Reagents
| Reagent | Equivalents | Purpose |
| This compound | 1.0 | Starting Material |
| Amine (R¹R²NH) | 1.1 | Nucleophile |
| HATU | 1.1 | Coupling Agent |
| DIPEA (Hünig's base) | 2.0-3.0 | Non-nucleophilic base |
| N,N-Dimethylformamide (DMF), anhydrous | - | Aprotic polar solvent |
| Ethyl Acetate (EtOAc) | - | Extraction Solvent |
| 1M aq. HCl or 5% aq. Citric Acid | - | Work-up: Removes base |
| Sat. aq. NaHCO₃ | - | Work-up: Removes acidic impurities |
| Brine | - | Work-up: Removes residual water |
| Anhydrous Na₂SO₄ or MgSO₄ | - | Drying Agent |
Step-by-Step Procedure
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and the amine reactant (1.1 eq).
-
Dissolution: Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add DIPEA (2.0-3.0 eq) to the stirred solution.
-
Activation & Coupling: Add HATU (1.1 eq) portion-wise to the cold solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. The reaction is often complete in a much shorter time compared to carbodiimide methods.[6] Monitor progress by TLC or LC-MS.
-
Work-up: a. Upon completion, dilute the reaction mixture with Ethyl Acetate. b. Wash the organic layer sequentially with 1M HCl or 5% citric acid (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization.
Product Characterization
The identity and purity of the final amide product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic amide carbonyl (C=O) stretch, typically in the range of 1630-1690 cm⁻¹.[7]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Coupling reagents (EDC, HATU) and bases (DIPEA) are irritants and may be harmful. Avoid inhalation and skin contact.[8]
-
Refer to the Safety Data Sheet (SDS) for each reagent before use.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
- Sabila, P. R., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 2006–2009.
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Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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Frank, T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents. Retrieved from [Link]
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Sabila, P. R., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Retrieved from [Link]
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WIPO Patentscope. (2015). WO/2015/053961 PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. Retrieved from [Link]
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PubChem. (n.d.). 2-Nitrodiphenylamine. Retrieved from [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
-
ChemSrc. (n.d.). The Chemical Properties and Industrial Significance of 2-Nitrodiphenylamine. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Nitrodiphenylamine. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Retrieved from [Link]
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Royal Society of Chemistry. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Retrieved from [Link]
-
ChemBK. (2024). 2-Nitrodiphenylamine. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Retrieved from [Link]
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National Institutes of Health. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of amides directly from carboxylic acids and hydrazines. Retrieved from [Link]
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IRIS. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. Retrieved from [Link]
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Application of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid in Dye Manufacturing: A Technical Guide
This document provides a comprehensive technical guide for researchers, scientists, and professionals in dye chemistry on the application of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid as a key intermediate in the synthesis of a versatile range of dyes. This guide delves into the synthesis of the parent molecule, its conversion into reactive diazonium salts, and subsequent coupling reactions to produce high-performance disperse and metal-complex mordant dyes. The protocols herein are presented with an emphasis on the underlying chemical principles to empower users to adapt and optimize these methods for their specific applications.
Introduction: The Strategic Importance of this compound
This compound is a valuable aromatic intermediate characterized by a unique combination of functional groups that render it a versatile precursor in the synthesis of various dye classes. The molecule incorporates a primary aromatic amine, which is readily diazotizable, a nitro group that acts as a chromophore, and a carboxylic acid group that can serve as a chelating site for metal ions in mordant dyes. Its diphenylamine backbone contributes to the overall size and substantivity of the resulting dyes, making them suitable for coloring synthetic fibers. Derivatives of 4-amino-2-nitrodiphenylamine have been shown to produce dyes in shades ranging from bordeaux to violet-blue on synthetic polymer fibers.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 117907-43-4 | [2] |
| Molecular Formula | C₁₃H₁₁N₃O₄ | [2] |
| Molecular Weight | 273.24 g/mol | [2] |
| IUPAC Name | 2-((4-amino-2-nitrophenyl)amino)benzoic acid | [2] |
| Appearance | Crystalline solid | N/A |
Synthesis of the Intermediate: this compound
The synthesis of the title compound is typically achieved via an Ullmann condensation reaction, a copper-catalyzed nucleophilic aromatic substitution.[3][4] This method involves the coupling of an aryl halide with an amine. In this case, 2-chloro-5-nitroaniline is condensed with 2-aminobenzoic acid (anthranilic acid). The presence of an acid acceptor is crucial to neutralize the hydrogen halide formed during the reaction.
Experimental Protocol: Ullmann Condensation
This protocol is adapted from established principles of Ullmann-type reactions.[5][6][7]
Materials:
-
2-chloro-5-nitroaniline
-
2-aminobenzoic acid (anthranilic acid)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-5-nitroaniline (1 molar equivalent), 2-aminobenzoic acid (1.1 molar equivalents), and anhydrous potassium carbonate (2 molar equivalents).
-
Add dimethylformamide (DMF) as the solvent to create a stirrable slurry.
-
Add a catalytic amount of copper(I) iodide (CuI) (approximately 5 mol%).
-
Heat the reaction mixture to reflux (typically 130-150 °C) with vigorous stirring for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the crude product.
-
Filter the precipitate using a Buchner funnel and wash thoroughly with distilled water to remove inorganic salts and residual DMF.
-
For purification, the crude product can be recrystallized from an ethanol-water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to form crystals.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
Causality of Experimental Choices:
-
Excess 2-aminobenzoic acid: A slight excess of the amine component is used to ensure the complete consumption of the more expensive aryl halide.
-
Potassium Carbonate: This acts as a base to neutralize the HCl formed during the condensation, driving the reaction to completion.
-
Copper(I) Iodide: This is a common and effective catalyst for Ullmann condensations.
-
DMF: A high-boiling polar aprotic solvent is used to facilitate the reaction at elevated temperatures and to dissolve the reactants.
-
Acidification: The product is precipitated from the reaction mixture by acidification, which protonates the carboxylic acid group, reducing its solubility in water.
Application in Azo Dye Synthesis
The primary application of this compound in dye manufacturing lies in its use as a diazo component for the synthesis of azo dyes. The process involves two key steps: diazotization of the primary aromatic amine and subsequent coupling with an electron-rich aromatic compound (the coupling component).[8][]
Diazotization of this compound
Diazotization is the process of converting a primary aromatic amine into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[]
Diagram 1: Diazotization Workflow
Caption: Workflow for the diazotization of the amine intermediate.
Protocol 1: Diazotization
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Ice
-
Distilled water
Procedure:
-
In a beaker, create a fine suspension of this compound (1 molar equivalent) in water.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Slowly add concentrated hydrochloric acid or sulfuric acid (2.5-3 molar equivalents) to the suspension while maintaining the temperature below 5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (1.05 molar equivalents) in a small amount of cold water.
-
Add the sodium nitrite solution dropwise to the acidic amine suspension over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Continue stirring the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.
Trustworthiness of the Protocol:
-
The low temperature is critical to prevent the decomposition of the unstable diazonium salt.
-
The excess acid ensures the complete formation of nitrous acid and maintains the stability of the diazonium salt.
-
A slight excess of sodium nitrite ensures all the primary amine is converted.
Azo Coupling Reactions
The freshly prepared diazonium salt is a weak electrophile that reacts with electron-rich aromatic compounds, such as phenols and naphthols, in an electrophilic aromatic substitution reaction to form the stable azo linkage (-N=N-), which is the primary chromophore of the dye.[8]
Disperse dyes are non-ionic dyes with low water solubility, suitable for dyeing hydrophobic fibers like polyester.[10] For the synthesis of disperse dyes, the coupling component should be devoid of water-solubilizing groups like sulfonic acid.
Diagram 2: Synthesis of a Disperse Dye
Caption: General scheme for disperse dye synthesis.
Protocol 2: Synthesis of a Disperse Dye with β-Naphthol
Materials:
-
Diazonium salt solution from Protocol 1
-
β-Naphthol
-
Sodium hydroxide (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Ice
-
Distilled water
Procedure:
-
In a beaker, dissolve β-naphthol (1 molar equivalent) in an aqueous solution of sodium hydroxide (1.1 molar equivalents) at room temperature.
-
Cool the β-naphthol solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold β-naphthol solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 8 and 10 by the portion-wise addition of a sodium carbonate solution.
-
Continue stirring the reaction mixture in the ice bath for 2-4 hours to ensure complete coupling. The formation of a colored precipitate indicates the formation of the dye.
-
Filter the precipitated dye, wash it thoroughly with cold water until the filtrate is neutral, and then dry it in an oven at 60-70 °C.
The carboxylic acid group in the 2'-position of the diphenylamine backbone, along with a hydroxyl group from a suitable coupling component, can act as a bidentate ligand to form stable complexes with metal ions like chromium and cobalt.[11][12][13] These metal-complex dyes, also known as mordant dyes, exhibit excellent fastness properties on fibers like wool and nylon.
Diagram 3: Chelation of the Azo Dye
Caption: Formation of a metal-complex mordant dye.
Protocol 3: Synthesis and Metallization of a Mordant Dye
This protocol describes the synthesis of an azo dye with a chelating site and its subsequent metallization. Salicylic acid is a suitable coupling component as it provides a hydroxyl group ortho to the azo linkage.
A. Azo Coupling with Salicylic Acid
-
Follow the procedure outlined in Protocol 2, but use salicylic acid instead of β-naphthol as the coupling component.
B. Metallization of the Azo Dye
Materials:
-
The azo dye from the coupling reaction with salicylic acid
-
Chromium(III) sulfate or Cobalt(II) chloride
-
Sodium acetate
-
Formic acid
-
Water
Procedure:
-
Create an aqueous slurry of the synthesized azo dye (1 molar equivalent).
-
Add a solution of the metal salt (e.g., chromium(III) sulfate, 0.5 molar equivalents for a 2:1 dye-metal complex) to the dye slurry.
-
Adjust the pH of the mixture to 4-6 using sodium acetate and formic acid.
-
Heat the reaction mixture to 90-100 °C and maintain this temperature for 4-6 hours with stirring.
-
Monitor the completion of the metallization by observing the color change and using TLC.
-
Cool the reaction mixture, and the metallized dye will precipitate.
-
Filter the product, wash with hot water, and dry.
Table 2: Summary of Reaction Conditions for Azo Dye Synthesis
| Parameter | Disperse Dye Synthesis | Mordant Dye Synthesis |
| Diazo Component | This compound | This compound |
| Coupling Component | β-Naphthol (or other phenols/amines without solubilizing groups) | Salicylic acid (or other hydroxy-carboxylic acids) |
| Coupling pH | 8-10 (Alkaline) | 8-10 (Alkaline) |
| Metallization | Not applicable | Required (e.g., with Cr³⁺ or Co²⁺) |
| Metallization pH | N/A | 4-6 (Acidic) |
| Typical Fibers | Polyester, Acetate | Wool, Nylon |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Aromatic amines and nitro compounds can be toxic and may be skin and respiratory irritants. Handle with care.
-
Diazonium salts are unstable and can be explosive when dry. Always use them in solution and at low temperatures.
-
Handle strong acids and bases with caution.
Conclusion
This compound is a highly functionalized intermediate that offers a gateway to a variety of azo dyes with significant commercial potential. By understanding the fundamental principles of its synthesis, diazotization, and coupling reactions, researchers can effectively utilize this compound to develop novel colorants with tailored properties for diverse applications in the textile and materials science industries. The protocols provided in this guide serve as a robust starting point for such endeavors.
References
- SIELC Technologies. This compound.
- Google Patents. Composition of 4-amino-4'-nitrostilbene-2,2'-disulphonic acid diazo compounds and coloring process. US4266939A.
-
Nigerian Journal of Textiles. Synthesis and Application of Monoazo Disperse Dyes Derived from 4-amino-N-hexadecyl-1, 8-naphthalimide. [Link]
-
ResearchGate. Derivatives of 4-amino-2-nitrodiphenylamine as dyes for synthetic polymer fibres. [Link]
- Google Patents. Preparation method of 4-nitrodiphenylamine and 4-nitrosodiphenylamine. CN109232275B.
-
International Journal of Research and Publication Reviews. Synthesis and Characterization of Monoazo Disperse Dye. [Link]
-
ResearchGate. Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. [Link]
-
MDPI. Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities. [Link]
- Google Patents. Hair dye compositions containing nitrodiphenylamine dyes and method for dyeing hair therewith. CA1034046A.
-
Organic Chemistry Frontiers (RSC Publishing). Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
ResearchGate. Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. [Link]
-
IOSR Journal of Applied Chemistry. Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4-Amino-3-Nitrobenzaldehyde. [Link]
-
National Institutes of Health. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
-
Justia Patents. Solutions of azo dyes derived from 4-4-diamino-2,2-stilbenedisulfonic acid. [Link]
-
Wikipedia. Azo coupling. [Link]
-
Impact Factor. Synthesis and Identification of Azo Disperse Dye Derived from 4-Aminoantipyrine and Their Applications to Determine Some Drugs. [Link]
-
National Institutes of Health. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. [Link]
-
Organic Syntheses. COUPLING OF o-TOLIDINE AND CHICAGO ACID. [Link]
-
1Source. This compound. [Link]
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-
International Science Community Association. Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole. [Link]
-
ResearchGate. Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. [Link]
-
Prime Scholars. Synthesis and Characteristics of Some Organic Dyes. [Link]
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-
National Institutes of Health. A General Amino Acid Synthesis Enabled by Innate Radical Cross-Coupling. [Link]
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-
MDPI. A Comprehensive Study of the Cobalt(II) Chelation Mechanism by an Iminodiacetate-Decorated Disaccharide Ligand. [Link]
-
MDPI. Cobalt(II) Complexes of 4′–Nitro–Fenamic Acid: Characterization and Biological Evaluation. [Link]
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- Google Patents. Process for the production of chromium-containing azo dyes. DE1006988C2.
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The Strategic Utility of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid in Heterocyclic Synthesis: Application Notes and Protocols
Introduction: A Versatile Scaffold for Bioactive Heterocycles
In the landscape of medicinal chemistry and materials science, the design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. Among the myriad of available building blocks, 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid stands out as a pre-functionalized and strategically versatile precursor. Its unique arrangement of amino, nitro, and carboxylic acid moieties across a diphenylamine core provides a powerful platform for the construction of complex polycyclic systems, most notably the acridone framework. Acridone derivatives are of significant interest due to their broad spectrum of biological activities, including antitumor, antiviral, and antimalarial properties, as well as their applications as fluorescent probes and materials for organic electronics.[1][2]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective utilization of this compound as a foundational element for the synthesis of advanced heterocyclic compounds. We will delve into the mechanistic rationale behind the synthetic strategies, offering field-proven insights to navigate the synthetic challenges and unlock the full potential of this remarkable molecule.
Core Synthesis Strategy: From Diphenylamine to Acridone
The primary synthetic transformation leveraging this compound is its conversion to a substituted aminoacridone. This is typically achieved through a two-step sequence involving:
-
Reductive Cyclization Precursor Synthesis: The selective reduction of the nitro group to a primary amine, yielding 2,4-diaminodiphenylamine-2'-carboxylic acid.
-
Intramolecular Cyclization (Acridone Ring Formation): An acid-catalyzed intramolecular electrophilic substitution reaction that results in the formation of the tricyclic acridone core.
The following sections will provide detailed, step-by-step protocols for these key transformations, accompanied by explanations of the underlying chemical principles.
Protocol I: Synthesis of 2,4-Diaminodiphenylamine-2'-carboxylic acid
The selective reduction of the nitro group in the presence of an existing amino group and a carboxylic acid is a critical first step. The Béchamp reduction, utilizing iron metal in an acidic medium, is a classic and effective method for this transformation, offering good chemoselectivity.[3][4]
Materials and Reagents:
-
This compound
-
Iron powder (<100 mesh)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Addition of Reagents: To this suspension, add iron powder (5.0 eq) followed by the slow addition of glacial acetic acid (2.0 eq). The addition of acid should be done cautiously as the reaction can be exothermic.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane with a small amount of acetic acid). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of hot water and neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it under vacuum to yield 2,4-diaminodiphenylamine-2'-carboxylic acid.
-
Causality and Experimental Choices:
-
Choice of Reducing Agent: Iron in acetic acid is a mild and selective reducing agent for aromatic nitro groups, which is crucial to avoid the reduction of the carboxylic acid.[5][6] The acidic medium also helps to keep the resulting amino groups protonated and soluble.
-
Solvent System: The ethanol/water mixture provides good solubility for the starting material and the intermediate salts, facilitating the reaction.
-
Neutralization: The neutralization step is essential to deprotonate the carboxylic acid and the amino groups, leading to the precipitation of the free amino acid product.
Protocol II: Synthesis of 1,7-Diaminoacridone-4-carboxylic Acid
The cyclization of the intermediate diamine is achieved through an intramolecular electrophilic aromatic substitution reaction, typically catalyzed by a strong acid which also acts as a dehydrating agent. Polyphosphoric acid (PPA) is a highly effective reagent for this type of transformation.[7][8]
Materials and Reagents:
-
2,4-Diaminodiphenylamine-2'-carboxylic acid
-
Polyphosphoric acid (PPA)
-
Deionized water
-
Ammonium hydroxide (NH₄OH), concentrated
-
Methanol
Experimental Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, place 2,4-diaminodiphenylamine-2'-carboxylic acid (1.0 eq) and add polyphosphoric acid (10-20 times the weight of the starting material).
-
Heating and Cyclization: Heat the mixture with stirring in an oil bath at 120-140 °C. The mixture will become homogeneous and the color will typically darken. Monitor the reaction by TLC by taking a small aliquot, quenching it with water, neutralizing with base, extracting with ethyl acetate, and spotting on a TLC plate. The reaction is usually complete within 2-4 hours.
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to about 80 °C and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.
-
Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8-9.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with deionized water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent system, such as methanol/water or ethanol, to obtain pure 1,7-diaminoacridone-4-carboxylic acid.
-
Causality and Experimental Choices:
-
Choice of Cyclizing Agent: Polyphosphoric acid is an excellent dehydrating agent and a non-oxidizing strong acid, which is ideal for promoting the intramolecular acylation to form the acridone ring without causing unwanted side reactions.[7]
-
Temperature Control: The reaction temperature is crucial. Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can lead to decarboxylation or other side reactions.
-
Quenching and Neutralization: Pouring the reaction mixture onto ice is a critical step to manage the exothermic hydrolysis of PPA. Subsequent neutralization is necessary to precipitate the final product, which is often soluble in strong acid.
Visualization of the Synthetic Pathway
Caption: Synthetic route from the starting material to the final acridone.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step | Typical Yield (%) |
| This compound | C₁₃H₁₁N₃O₄ | 273.24 | Ullmann Condensation | - |
| 2,4-Diaminodiphenylamine-2'-carboxylic acid | C₁₃H₁₃N₃O₂ | 243.26 | Nitro Group Reduction | 80-90 |
| 1,7-Diaminoacridone-4-carboxylic acid | C₁₄H₁₁N₃O₃ | 269.26 | Intramolecular Cyclization | 75-85 |
Further Applications and Derivatizations
The resulting 1,7-diaminoacridone-4-carboxylic acid is a valuable scaffold for further chemical modifications. The two primary amino groups and the carboxylic acid moiety offer multiple handles for derivatization, allowing for the synthesis of a diverse library of compounds for biological screening or materials science applications.
Caption: Potential derivatization pathways for the acridone scaffold.
Safety and Handling
-
This compound: This compound should be handled with care. While specific toxicity data is limited, it is classified as a corrosive and irritant. It may cause an allergic skin reaction and serious eye damage.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Iron Powder: Finely divided iron powder can be flammable. Avoid creating dust clouds and keep away from ignition sources.
-
Glacial Acetic Acid and Polyphosphoric Acid: These are corrosive acids. Handle them in a well-ventilated fume hood and wear appropriate acid-resistant gloves and eye protection.
-
Ammonium Hydroxide: Concentrated ammonium hydroxide is corrosive and has a pungent odor. Work in a fume hood.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of acridone-based heterocyclic compounds. The protocols outlined in this guide provide a robust and reliable pathway to access these important molecular scaffolds. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can effectively utilize this starting material to generate a wide array of novel compounds with potential applications in drug discovery and materials science. The strategic placement of functional groups on the final acridone product opens up a vast chemical space for further exploration and optimization of biological activity or material properties.
References
-
Der Pharma Chemica. (n.d.). Synthesis of nitric oxide donating acridone derivatives as cytotoxic agents in cancer. [Link]
-
ResearchGate. (2020). Synthesis of Halogenated Acridone from Halogenated Diphenylamine-2-carboxylic Acid. [Link]
-
Wikipedia. (n.d.). Béchamp reduction. [Link]
-
Chem-Station. (2017). Bechamp Reduction. [Link]
- Google Patents. (n.d.). Process for preparing amino-carboxylic acid amides.
-
PubChem. (n.d.). Benzoic acid, 2-((4-amino-2-nitrophenyl)amino)-. [Link]
-
MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]
-
NIH. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. [Link]
-
Cardiff University. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. [Link]
-
RSC Publishing. (n.d.). Reductive coupling of nitroarenes with carboxylic acids – a direct route to amide synthesis. [Link]
-
ResearchGate. (n.d.). Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. [Link]
-
PubMed. (n.d.). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. [Link]
-
Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. [Link]
-
University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. [Link]
-
ResearchGate. (n.d.). Polymers of diphenylamine-2-carboxylic acid: Synthesis, structure, and properties. [Link]
-
HETEROCYCLES. (2007). A NOVEL REDUCTIVE AMINO-CYCLIZATION METHOD AND ITS APPLICATION FOR THE TOTAL SYNTHESES OF (±)-AURANTIO- CLAVINE AND (±). [Link]
-
Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. [Link]
-
RSC Publishing. (n.d.). Direct conversion of carboxylic acids to free thiols via radical relay acridine photocatalysis enabled by N–O bond cleavage. [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
-
ResearchGate. (n.d.). Kinetic curves for cyclization of 2'-bromodiphenylamine-2-carboxylic.... [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols.. [Link]
- Google Patents. (n.d.). Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105).
-
Semantic Scholar. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative. [Link]
-
MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]
-
PubMed. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]
-
Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. [Link]
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Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid
Abstract
This document provides a comprehensive guide to the analysis of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid using reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a compound of interest in various chemical and pharmaceutical contexts, and its accurate quantification is crucial for quality control and research.[1][2][3][4] This application note details the chromatographic conditions, sample preparation, and method validation considerations, offering a robust starting point for researchers, scientists, and drug development professionals. The methodologies are grounded in established chromatographic principles to ensure accuracy, precision, and reliability.
Introduction: The Analytical Challenge
This compound possesses a unique chemical structure with both an acidic carboxylic group and a basic amino group, as well as a chromophoric nitro group.[3][5] This amphoteric nature, combined with its aromaticity, presents a specific set of challenges and opportunities for its chromatographic separation and detection. The primary goal of this application note is to provide a reliable HPLC method that ensures high resolution, sensitivity, and reproducibility for the quantification of this analyte.
The selection of a reversed-phase HPLC method is predicated on the non-polar to moderately polar nature of the analyte, making it well-suited for separation on a hydrophobic stationary phase like C18.[6][7] A critical aspect of method development for this compound is the control of the mobile phase pH. The ionization state of both the carboxylic acid and the amino group is pH-dependent, which significantly influences the analyte's retention time and peak shape.[8] By maintaining the mobile phase at a pH well below the pKa of the carboxylic acid and the amino group, we can ensure a consistent and reproducible retention profile.
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for its versatility and proven performance with a wide range of compounds.[7]
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (or phosphoric acid, if MS-compatibility is not required).[9]
-
Filters: 0.45 µm syringe filters for sample preparation.
Chromatographic Conditions
The following conditions are a robust starting point and may be optimized further depending on the specific HPLC system and sample matrix.
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape.[8][10] Formic acid is also MS-compatible.[9] |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC, providing good elution strength for aromatic compounds. |
| Gradient | 30% B to 70% B over 10 minutes | A gradient elution is chosen to ensure the timely elution of the analyte while also cleaning the column of any less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 275 nm | Based on the UV absorbance of structurally similar compounds like 4-Amino-2-nitrophenol, this wavelength is expected to provide good sensitivity.[11] A DAD can be used to determine the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on sample concentration and instrument sensitivity. |
Standard and Sample Preparation
Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase at the initial gradient composition (e.g., 70:30 Mobile Phase A:B) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[12]
Sample Preparation:
The sample preparation method will depend on the sample matrix. A general procedure for a solid sample is provided below.
-
Accurately weigh a known amount of the sample containing the analyte.
-
Dissolve the sample in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water). Sonication may be used to aid dissolution.
-
Dilute the sample solution as necessary to bring the analyte concentration within the range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[13]
Method Validation Considerations
To ensure the reliability of the analytical data, the HPLC method should be validated according to ICH guidelines.[14][15][16][17][18] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components. This can be demonstrated by analyzing a blank and a placebo sample and ensuring no interfering peaks are present at the retention time of the analyte.
-
Linearity: The method should demonstrate a linear relationship between the analyte concentration and the detector response over a specified range.[15]
-
Accuracy: The closeness of the test results to the true value. This is typically determined by spike recovery experiments.[15]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Data Presentation and Expected Results
The following table presents hypothetical data to illustrate the expected performance of the method.
| Parameter | Expected Value |
| Retention Time | ~ 6.5 min |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| LOD | ~ 0.1 µg/mL |
| LOQ | ~ 0.3 µg/mL |
Experimental Workflow and Diagrams
Analytical Workflow Diagram
Caption: HPLC analytical workflow from sample preparation to data reporting.
Analyte-Stationary Phase Interaction Diagram
Caption: Analyte interaction with the C18 stationary phase in an acidic mobile phase.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the column; Mobile phase pH too close to analyte pKa. | Ensure mobile phase pH is sufficiently low (e.g., < 3). Consider a column with end-capping. |
| Poor Peak Shape (Fronting) | Column overload. | Dilute the sample. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or column temperature; Column degradation. | Ensure proper mobile phase mixing and a stable column temperature. Flush the column or replace if necessary. |
| High Backpressure | Column or system blockage. | Filter all samples and mobile phases. Reverse flush the column (if permissible by the manufacturer). |
| Baseline Noise | Contaminated mobile phase or detector issue. | Use fresh, high-purity solvents. Purge the detector. |
Conclusion
The HPLC method detailed in this application note provides a reliable and robust framework for the analysis of this compound. By employing a standard C18 reversed-phase column and an acidic mobile phase, this method achieves good separation and peak shape. The protocol is designed to be a starting point, and further optimization and validation are encouraged to meet specific laboratory and regulatory requirements. This guide serves as a valuable resource for scientists and researchers engaged in the quality control and development of products containing this analyte.
References
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
International Conference on Harmonisation. (1995). ICH Q2(R1) Validation of analytical procedures: Text and methodology. Retrieved from [Link]
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
Maxi Scientific. (2024). How to Select the Proper HPLC Column for Your Application. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]
-
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 2-((4-amino-2-nitrophenyl)amino)-. Retrieved from [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from [Link]
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- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. m.youtube.com [m.youtube.com]
Application Note: GC-MS Analysis of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid via Silylation
Abstract
This application note provides a comprehensive guide and a detailed protocol for the chemical derivatization of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its trifunctional nature, containing carboxylic acid, primary amine, and secondary amine moieties, the parent compound exhibits low volatility and high polarity, making it unsuitable for direct GC-MS analysis. The described method utilizes a robust single-step silylation procedure to convert the analyte into a volatile and thermally stable derivative, enabling reliable and reproducible chromatographic separation and mass spectrometric identification.
Introduction: The Analytical Challenge
This compound is a complex organic molecule that can be of interest in various fields, including the study of degradation products of industrial chemicals like propellant stabilizers.[1] The direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is fundamentally challenging. The molecule possesses three polar, active hydrogen-containing functional groups: a carboxylic acid (-COOH), a primary aromatic amine (-NH₂), and a secondary amine (-NH-).[2][3] These groups lead to:
-
Low Volatility: Strong intermolecular hydrogen bonding significantly raises the boiling point, preventing the molecule from readily vaporizing in the GC inlet.[4]
-
Poor Thermal Stability: At the high temperatures required for vaporization, the carboxylic acid group can decarboxylate, and other parts of the molecule may degrade, leading to inaccurate quantification and identification.[5]
-
Adverse Chromatographic Interactions: The polar functional groups can interact with active sites on the GC column and inlet liner, resulting in poor peak shape, tailing, and potential irreversible adsorption.[4]
To overcome these obstacles, chemical derivatization is an essential sample preparation step.[4] This process modifies the functional groups to create a new compound with properties suitable for GC analysis.[6] Silylation, which replaces active hydrogens with a non-polar trimethylsilyl (TMS) group, is one of the most versatile and effective derivatization techniques for multifunctional compounds.[7][8]
Principle of Silylation Derivatization
The core of this protocol is the conversion of the analyte into its tris-trimethylsilyl derivative. This is achieved by reacting this compound with a powerful silylating agent, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), in the presence of a catalyst, trimethylchlorosilane (TMCS).[9]
Mechanism and Rationale: The reaction proceeds via a nucleophilic attack on the silicon atom of the silylating agent by the active hydrogen-containing groups of the analyte.[4] The order of reactivity for silylation is generally: alcohol > phenol > carboxylic acid > amine > amide.[9]
-
Carboxylic Acid (-COOH): The acidic proton is readily replaced to form a TMS ester.
-
Primary Amine (-NH₂): Both hydrogen atoms are replaced to form a bis-TMS amine.
-
Secondary Amine (-NH-): The single hydrogen is replaced to form a TMS amine.
The catalyst, TMCS, is crucial for this trifunctional molecule. It increases the silylating power of BSTFA, ensuring the reaction proceeds to completion, especially for the less reactive secondary amine group.[10] The by-products of the reaction, N-(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are volatile and typically do not interfere with the chromatography of the derivatized analyte.[11]
The resulting derivatized molecule is significantly less polar and more volatile, allowing it to be readily analyzed by GC-MS with improved peak shape and sensitivity.
Caption: Chemical transformation during silylation.
Detailed Experimental Protocol
3.1. Materials and Reagents
-
Analyte: this compound standard
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Solvent: Anhydrous Pyridine or Anhydrous Acetonitrile (GC grade)
-
Equipment:
-
2 mL reaction vials with PTFE-lined screw caps
-
Heating block or oven capable of maintaining 75 °C (± 5 °C)
-
Microsyringes
-
Vortex mixer
-
GC-MS system with a deactivated inlet liner
-
3.2. Protocol Workflow
Caption: Step-by-step derivatization workflow.
3.3. Step-by-Step Methodology
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound standard into a 2 mL reaction vial.
-
Solvent Addition: Add 1.0 mL of anhydrous pyridine or acetonitrile to the vial. Vortex for 30 seconds to ensure complete dissolution. Causality Note: The use of an anhydrous solvent is critical, as moisture will preferentially react with the silylating reagent, reducing the reaction yield and potentially hydrolyzing the formed derivatives.[4][12][13]
-
Reagent Addition: Using a dry microsyringe, add 200 µL of BSTFA + 1% TMCS to the vial. This provides a significant molar excess to drive the reaction to completion.[11]
-
Reaction: Immediately cap the vial tightly. Vortex for 10 seconds. Place the vial in a heating block or oven set to 75 °C for 45 minutes. Causality Note: Heating provides the necessary activation energy to ensure all three functional groups, including the sterically hindered and less reactive ones, are fully derivatized.[11][14]
-
Cooling: Remove the vial from the heat source and allow it to cool completely to room temperature.
-
Analysis: The sample is now ready for analysis. Inject 1 µL of the cooled, derivatized solution into the GC-MS system.
GC-MS Analysis and Expected Results
4.1. Suggested GC-MS Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument in use.
| Parameter | Suggested Value |
| GC System | |
| Injection Port | Splitless, 280 °C |
| Injection Volume | 1 µL |
| Liner | Deactivated, single taper with glass wool |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane) |
| Oven Program | Initial 100 °C, hold 2 min; Ramp 15 °C/min to 320 °C; Hold 10 min |
| MS System | |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-650 |
| Solvent Delay | 5 minutes |
4.2. Data Interpretation
Successful derivatization is confirmed by observing a single, sharp chromatographic peak corresponding to the tris-TMS derivative of the analyte. The mass spectrum should be consistent with the derivatized structure.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Functional Groups Derivatized | Expected MW of Derivative |
| This compound | C₁₃H₁₁N₃O₄ | 273.24[3] | -COOH, -NH₂, -NH- | 489.7 (tris-TMS) |
The mass spectrum of the derivative is expected to show a molecular ion (M⁺) at m/z 489. Key fragmentation ions would include [M-15]⁺ (loss of a CH₃ group) at m/z 474 and [M-73]⁺ (loss of a Si(CH₃)₃ group) at m/z 416, which are characteristic of TMS derivatives.
Trustworthiness and Validation
-
Blanks: Analyze a derivatization blank (solvent + reagent) to ensure no interfering peaks are present from the reagents or solvent.
-
Reproducibility: Prepare and analyze replicate samples to ensure the derivatization and subsequent analysis are reproducible (typically <15% RSD).
-
Completeness of Reaction: To confirm the reaction has gone to completion, inject a sample derivatized for a longer time or at a slightly higher temperature and verify that the peak area of the tris-TMS derivative does not increase. The absence of peaks corresponding to partially derivatized products (mono- or di-TMS) also indicates a complete reaction.
Conclusion
The inherent challenges of analyzing this compound by GC-MS are effectively overcome through a single-step silylation protocol using BSTFA with 1% TMCS as a catalyst. This method reliably converts the polar, non-volatile analyte into a thermally stable, volatile tris-TMS derivative. The provided protocol is robust and serves as an excellent foundation for researchers requiring accurate and reproducible quantification and identification of this and structurally similar trifunctional compounds.
References
- Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of 2-Nitrodiphenylamine and its Derivatives.
- Benchchem. (n.d.). Application Note: GC-MS Analysis of Polar Compounds Following Derivatization with N-(trimethylsilyl)fluoroacetamides.
- Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography.
- adis international. (n.d.). Derivatization reagents for GC.
- ACS Publications. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels.
- PubMed. (n.d.). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry.
- Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
- Pierce Chemical Company. (1995). MSTFA + 1% TMCS.
- Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- Restek. (n.d.). GC Derivatization.
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ResearchGate. (2022). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS? Retrieved from [Link]
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The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
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Labinsights. (2023). Acylation Reagents for Gas Chromatography. Retrieved from [Link]
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Chemistry For Everyone. (2025). What Is Derivatization In GC-MS? YouTube. Retrieved from [Link]
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ResearchGate. (2025). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. Retrieved from [Link]
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PubMed Central. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (2024). How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis? Retrieved from [Link]
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ResearchGate. (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review. Retrieved from [Link]
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Application Notes & Protocols: The Role of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid in Pharmaceutical Development
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid as a versatile scaffold in pharmaceutical research and development. While not a component of a currently marketed drug, its unique trifunctional chemical architecture—comprising a diphenylamine core, an aromatic amine, a nitro group, and a carboxylic acid—presents a rich platform for the generation of diverse chemical libraries for screening against various therapeutic targets. These notes delineate the strategic value of this compound, offer detailed protocols for its synthesis and derivatization, and propose workflows for its integration into drug discovery pipelines.
Introduction: A Scaffold of Untapped Potential
This compound (CAS No. 117907-43-4) is a multifaceted organic molecule characterized by the IUPAC name 2-((4-Amino-2-nitrophenyl)amino)benzoic acid.[1][2] Historically, its primary documented application has been in the cosmetics industry as a component in hair dyes.[3][4] However, from a medicinal chemistry perspective, its structure represents a compelling starting point for the exploration of new chemical entities.
The molecule can be deconstructed into three key features relevant to pharmaceutical development:
-
The Diphenylamine Core: This scaffold is a privileged structure in medicinal chemistry, notably found in a variety of kinase inhibitors and other therapeutic agents. Its non-planar, propeller-like conformation allows it to probe complex binding pockets.
-
Reactive Functional Groups: The primary aromatic amine (-NH2), the nitro group (-NO2), and the carboxylic acid (-COOH) serve as versatile chemical handles for combinatorial derivatization, enabling the systematic modulation of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity.
-
The Nitroaromatic Moiety: Nitroaromatic compounds are significant in drug synthesis, often serving as precursors to bioactive molecules.[1][5] While the nitro group itself can be a pharmacophore, it is also readily reduced to an amine, providing a pathway to further structural diversification. It is crucial to consider that nitroaromatic compounds can present toxicity risks, which must be evaluated during the drug development process.[6]
These application notes will therefore focus on the strategic use of this compound not as an end-product, but as a foundational building block for generating novel compound libraries.
Strategic Applications in Drug Discovery
The utility of this scaffold can be envisioned in several key areas of the drug discovery workflow.
Library Synthesis for High-Throughput Screening (HTS)
The trifunctional nature of the molecule allows for the creation of a "three-dimensional" combinatorial library. By systematically reacting each functional group, a vast chemical space can be explored from a single starting scaffold.
-
Amine Derivatization: Acylation, sulfonylation, reductive amination, and arylation reactions can introduce a wide array of substituents.
-
Carboxylic Acid Derivatization: Amide bond formation with a diverse set of amines is a robust and well-established method for library generation. Esterification is another viable route.
-
Nitro Group Reduction and Subsequent Derivatization: Reduction of the nitro group to a second primary amine opens up a new site for derivatization, allowing for the creation of symmetrical or unsymmetrical diamino compounds.
Fragment-Based Drug Discovery (FBDD)
The core diphenylamine-2'-carboxylic acid structure can be considered a "fragment" that can be screened for low-affinity binding to a protein target. Hits from this screening can then be "grown" by adding substituents to the functional handles to improve potency and selectivity.
Kinase Inhibitor Scaffolding
The diphenylamine scaffold is a well-known hinge-binding motif in many kinase inhibitors. The carboxylic acid can be used to form key interactions with solvent or other regions of the ATP-binding site, while the amino and nitro groups provide vectors for achieving selectivity.
Experimental Protocols
The following protocols are provided as a guide for the synthesis, purification, and analysis of this compound and its derivatives.
Protocol 1: Synthesis of this compound via Ullmann Condensation
This protocol describes a classic method for the formation of the diphenylamine bond.[7][8][9]
Workflow Diagram:
Caption: Ullmann Condensation Workflow for Synthesis.
Materials:
-
2-Chlorobenzoic acid
-
4-Amino-2-nitroaniline
-
Copper(I) iodide (CuI)
-
Anhydrous potassium carbonate (K2CO3)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 2M
-
Ethanol for recrystallization
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, nitrogen/argon inlet
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add 2-chlorobenzoic acid (1.0 eq), 4-amino-2-nitroaniline (1.1 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chlorobenzoic acid.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing water, and stir.
-
Acidify the aqueous mixture to a pH of 2-3 using 2M HCl. This will precipitate the carboxylic acid product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water to remove inorganic salts.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol/water.
-
Dry the purified product under vacuum to yield this compound as a solid.
Protocol 2: Derivatization of the Carboxylic Acid via Amide Coupling
This protocol details a standard procedure for creating an amide derivative, a common step in library synthesis.
Materials:
-
This compound
-
A primary or secondary amine of choice (e.g., benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC. The reaction is typically complete in 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Protocol 3: Analytical Characterization by Reverse Phase HPLC
This protocol provides a method for analyzing the purity of the synthesized compounds.[2]
Instrumentation & Columns:
-
HPLC system with UV detector
-
Newcrom R1 column or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Solvent A: Water with 0.1% Phosphoric Acid (for non-MS applications) or 0.1% Formic Acid (for MS-compatible applications)
-
Solvent B: Acetonitrile
HPLC Parameters:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Gradient | 10% B to 90% B over 15 minutes, hold 2 min |
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Proposed Drug Discovery Workflow
The following diagram illustrates a hypothetical workflow for utilizing a library derived from this compound against a protein kinase target.
Caption: Hypothetical Drug Discovery Workflow.
Conclusion
This compound is a commercially available compound that holds considerable, yet largely unexplored, potential as a foundational scaffold for pharmaceutical research.[10] Its trifunctional nature makes it an ideal candidate for the construction of diverse and structurally complex small molecule libraries. The protocols and workflows detailed in these application notes provide a practical framework for medicinal chemists to begin leveraging this versatile building block in their drug discovery programs. Through systematic derivatization and screening, novel therapeutic agents may be discovered, unlocking the latent value of this unassuming chemical entity.
References
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Ju, Y. & Varma, R. S. (2006). Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health. Available at: [Link]
-
Makitra, R. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Available at: [Link]
-
de Oliveira, R. B., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at: [Link]
-
S. Sunder, S. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link]
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Organic Chemistry Portal. Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
-
Ullmann, F. (1903). New Mode of Diphenylamine Derivatives Formation. Scientific Research Publishing. Available at: [Link]
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Application Notes and Protocols: A Step-by-Step Guide for the Selective Reduction of the Nitro Group in 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid
Introduction
The reduction of an aromatic nitro group to a primary amine is a cornerstone transformation in organic synthesis, particularly in the pharmaceutical and fine chemical industries. This conversion is a critical step in the synthesis of a wide array of active pharmaceutical ingredients (APIs), dyes, and other specialty chemicals. The resulting aromatic amines are versatile intermediates, serving as crucial building blocks for more complex molecular architectures.[1] This guide provides a detailed examination of the selective reduction of the nitro group in 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid to yield 2,4-diaminodiphenylamine-2'-carboxylic acid, a valuable intermediate in various synthetic pathways.
The presence of multiple functional groups—a secondary amine, a primary amine, and a carboxylic acid—in the starting material presents a significant challenge in achieving chemoselectivity. The choice of the reduction method is paramount to avoid unwanted side reactions, such as the reduction of the carboxylic acid or over-reduction of other functional groups.[2] This document outlines several robust and selective methods, explaining the underlying chemical principles and providing detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Challenges in Chemoselectivity
The primary challenge in the reduction of this compound lies in the selective conversion of the nitro group while preserving the integrity of the other functional groups. Catalytic hydrogenation, a common and efficient method for nitro group reduction, can sometimes lead to the reduction of the carboxylic acid to an alcohol, especially under harsh conditions.[3] Similarly, some metal-hydride reducing agents are not suitable for aromatic nitro compounds and can lead to the formation of azo products.[3] Therefore, the selection of a reducing agent and reaction conditions that are mild yet effective is crucial for a successful and high-yielding synthesis.
Recommended Reduction Methodologies
After a thorough review of established chemical literature and considering the specific functionalities of the substrate, two primary methods are recommended for their high selectivity, reliability, and scalability:
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) Reduction: A classic and mild method known for its excellent chemoselectivity in the presence of other reducible groups like carbonyls and esters.[1][2]
-
Sodium Dithionite (Na₂S₂O₄) Reduction: An economical, versatile, and metal-free alternative that operates under mild conditions and tolerates a wide range of functional groups.[4][5]
Below are detailed protocols for each of these recommended methods.
Method 1: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
This method is highly regarded for its ability to selectively reduce aromatic nitro groups in the presence of other sensitive functionalities. The reaction proceeds through a series of electron transfers from the tin(II) species to the nitro group.[6]
Reaction Scheme:
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)[1]
-
Ethanol (or Ethyl Acetate)
-
3M Sodium hydroxide (NaOH) solution
-
Ethyl acetate (for extraction)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound (1.0 eq) in ethanol (approximately 10-20 mL per gram of starting material).
-
Add Tin(II) chloride dihydrate (3-5 equivalents) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C).
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a 3M NaOH solution until the pH is approximately 8-9. This will precipitate tin salts.
-
Filter the mixture through a pad of Celite® to remove the inorganic tin salts. Wash the filter cake with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the remaining aqueous residue, add ethyl acetate to extract the product. Perform the extraction three times to ensure complete recovery.
-
Combine the organic layers and wash with a saturated brine solution to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2,4-diaminodiphenylamine-2'-carboxylic acid.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Data Summary Table
| Parameter | Value/Condition | Reference |
| Reagent | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | [1][2] |
| Stoichiometry | 3-5 equivalents | [1] |
| Solvent | Ethanol or Ethyl Acetate | [2] |
| Temperature | Reflux | [1] |
| Work-up | Basic work-up with NaOH, filtration, extraction | [7] |
Experimental Workflow Diagram
Caption: Workflow for SnCl₂ reduction.
Method 2: Reduction using Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite, also known as sodium hydrosulfite, is an economical and versatile reducing agent. This method is particularly valued for its mild reaction conditions and high chemoselectivity, offering a metal-free alternative.[4] The reduction is believed to proceed via a single-electron transfer mechanism involving the sulfur dioxide radical anion (•SO₂⁻) as the active reducing species.[4]
Reaction Scheme:
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Sodium dithionite (Na₂S₂O₄) (typically 2-4 eq)
-
Solvent system (e.g., Dichloromethane/Water, THF/Water, or Methanol/Water)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (for extraction)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve or suspend the this compound (1.0 eq) in a suitable biphasic solvent system (e.g., a 1:1 mixture of Dichloromethane and Water).
-
In a separate flask, prepare a fresh solution of sodium dithionite (2-4 equivalents) in water.
-
With vigorous stirring, add the aqueous sodium dithionite solution dropwise to the solution of the starting material at room temperature. The reaction can be exothermic, so slow addition is recommended.
-
Continue to stir the reaction mixture vigorously at room temperature. The reaction is often rapid.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer two to three more times with the organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine all the organic extracts.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2,4-diaminodiphenylamine-2'-carboxylic acid.
-
Purify the product by recrystallization or column chromatography as needed.
Data Summary Table
| Parameter | Value/Condition | Reference |
| Reagent | Sodium Dithionite (Na₂S₂O₄) | [4][5] |
| Stoichiometry | 2-4 equivalents | |
| Solvent | Biphasic (e.g., DCM/H₂O, THF/H₂O) | [4] |
| Temperature | Room Temperature | [8] |
| Work-up | Aqueous work-up and extraction | [4] |
Experimental Workflow Diagram
Caption: Workflow for Na₂S₂O₄ reduction.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.[9]
-
Tin(II) Chloride: Tin compounds can be irritating. Avoid inhalation of dust and contact with skin and eyes. The neutralization with a strong base is exothermic and should be done carefully with cooling.
-
Sodium Dithionite: Sodium dithionite is a flammable solid and can ignite if it comes into contact with moisture and air. It should be handled in a dry environment. It is also a strong reducing agent and should be kept away from oxidizing agents.
-
Solvents: Organic solvents like ethanol, ethyl acetate, and dichloromethane are flammable and/or volatile. Keep them away from ignition sources.
Analytical Monitoring
The progress of the reduction can be effectively monitored by:
-
Thin Layer Chromatography (TLC): A simple and rapid method to visualize the disappearance of the starting material and the appearance of the more polar amine product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information on the conversion by monitoring the mass-to-charge ratio of the starting material and the product.[10]
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Conclusion
The selective reduction of the nitro group in this compound is a crucial transformation for the synthesis of valuable diamino compounds. Both the tin(II) chloride and sodium dithionite methods offer excellent chemoselectivity and are amenable to various laboratory scales. The choice between these methods may depend on factors such as cost, availability of reagents, and desired work-up conditions. By following the detailed protocols and safety guidelines presented in this application note, researchers can confidently and efficiently achieve the desired chemical transformation.
References
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Selective Reduction of the Nitro-group Using Co2(CO)8-H2O - SciSpace. (n.d.). Retrieved from [Link]
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General scheme for the catalytic hydrogenation of nitroarene - ResearchGate. (n.d.). Retrieved from [Link]
-
Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol - PMC - NIH. (n.d.). Retrieved from [Link]
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Catalytic hydrogenation of nitroarenes - Bio-protocol. (n.d.). Retrieved from [Link]
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Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst | ACS Omega. (n.d.). Retrieved from [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]
-
Sodium Hydrosulfite, Sodium Dithionite - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress. (n.d.). Retrieved from [Link]
-
Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 - Sciencemadness.org. (2011, August 14). Retrieved from [Link]
-
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analytical methods. (n.d.). Retrieved from [Link]
-
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Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Nitro Reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]
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This compound, 117907-43-4 - The Good Scents Company. (n.d.). Retrieved from [Link]
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Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N -heterocycles - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03749A. (2022, December 2). Retrieved from [Link]
-
Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians. (2025, July 16). Retrieved from [Link]
-
nitro razredčilo - Chemius. (n.d.). Retrieved from [Link]
-
Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Nitration reaction safety - YouTube. (2024, June 6). Retrieved from [Link]
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-
This compound – Ingredient. (n.d.). Retrieved from [Link]
-
Protecting a nitro group : r/Chempros - Reddit. (2021, March 18). Retrieved from [Link]
-
The nitro to amine reduction: from millions of tons to single molecule studies - PMC - NIH. (n.d.). Retrieved from [Link]
-
Reduction of nitro compounds - Wikipedia. (n.d.). Retrieved from [Link]
-
Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC - NIH. (n.d.). Retrieved from [Link]
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. (2018, October 8). Retrieved from [Link]
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-
Tests for Organic nitro groups - Reduction to NHOH - YouTube. (2023, May 26). Retrieved from [Link]
-
Process for synthesizing 2,4-diamino benzene sulfonic acid and its salt - Eureka | Patsnap. (n.d.). Retrieved from [Link]
-
Synthesis of a Series of Diaminoindoles - PMC - NIH. (n.d.). Retrieved from [Link]
-
(PDF) Polymers of diphenylamine-2-carboxylic acid: Synthesis, structure, and properties. (2025, August 6). Retrieved from [Link]
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Protocols for the esterification of the carboxylic acid group in 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid.
Introduction
4-Amino-2-nitrodiphenylamine-2'-carboxylic acid is a complex molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid, a secondary amine, and a nitro group, presents unique challenges for selective chemical modification. This guide provides detailed protocols and expert insights for the esterification of the carboxylic acid group, a critical transformation for modulating the compound's physicochemical properties and enabling further synthetic elaboration. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the same aromatic ring, in addition to the secondary amine linkage, necessitates careful consideration of reaction conditions to achieve high yields and avoid unwanted side reactions.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind the selection of specific reagents and conditions.
Strategic Considerations for Esterification
The primary challenge in the esterification of this compound lies in the chemoselectivity. The secondary amine is nucleophilic and can compete with the desired alcohol in reactions involving activation of the carboxylic acid. Furthermore, the electronic effects of the amino and nitro groups can influence the reactivity of the carboxylic acid. Three robust methods are presented, each with distinct advantages and considerations.
Method Selection Philosophy
The choice of esterification protocol depends on several factors, including the scale of the reaction, the nature of the alcohol, and the desired purity of the final product.
-
Fischer-Speier Esterification: A classic, cost-effective method suitable for simple, unhindered primary and secondary alcohols. It is often performed on a larger scale.
-
Steglich Esterification: A mild and versatile method ideal for acid-sensitive substrates and sterically hindered alcohols.[1][2] It offers excellent yields at room temperature.[2]
-
Diazomethane (or TMS-Diazomethane) Derivatization: A highly efficient method for the synthesis of methyl esters, known for its clean reaction profile and high yields.[3][4] However, it requires stringent safety precautions due to the toxic and potentially explosive nature of diazomethane.[3]
Protocol 1: Fischer-Speier Esterification
This method involves the direct reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[5][6] The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the ester product.[6][7]
Underlying Principles
The Fischer-Speier esterification proceeds via a six-step mechanism, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[8] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity.[9] The alcohol then acts as a nucleophile, attacking the carbonyl carbon.[9] A series of proton transfers facilitates the elimination of a water molecule, a good leaving group, to form the ester.[8] In the case of this compound, the amino group will be protonated by the strong acid catalyst, which can affect the reaction.[10][11] Using a stoichiometric amount of acid is therefore necessary.[11]
Experimental Workflow: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq) and the desired alcohol (e.g., ethanol, 10-20 eq). The alcohol is often used as the solvent.
-
Catalyst Addition: Slowly and carefully add a stoichiometric amount of concentrated sulfuric acid (H₂SO₄, 1.0 eq) to the stirring mixture. A precipitate may form as the amine is protonated.
-
Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[12] The solid should dissolve as the reaction proceeds.[11]
-
Work-up: After the reaction is complete (typically 1-4 hours), allow the mixture to cool to room temperature.[11]
-
Neutralization: Pour the cooled reaction mixture into a beaker containing ice water.[12] Slowly add a 10% aqueous solution of sodium carbonate (Na₂CO₃) with stirring until the evolution of CO₂ gas ceases and the pH of the solution is basic (pH > 8).[12] This neutralizes the excess acid and deprotonates the amino group of the product.
-
Isolation: The ester product, being insoluble in water, will precipitate out. Collect the solid by vacuum filtration and wash it with cold water to remove any inorganic salts.[11]
-
Purification: The crude ester can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[7]
Data Summary
| Parameter | Value |
| Reactant Ratio | 1:10 to 1:20 (Carboxylic Acid:Alcohol) |
| Catalyst | Concentrated H₂SO₄ (1.0 eq) |
| Reaction Temperature | Reflux temperature of the alcohol |
| Reaction Time | 1 - 4 hours |
| Work-up | Neutralization with Na₂CO₃ |
| Purification | Recrystallization or Column Chromatography |
Protocol 2: Steglich Esterification
The Steglich esterification is a powerful method that utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation.[1][2] This reaction is performed under mild, neutral conditions, making it suitable for substrates with acid-sensitive functional groups.[13][14]
Underlying Principles
The mechanism of the Steglich esterification involves the reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate.[1] DMAP, a more potent nucleophile than the alcohol, then reacts with this intermediate to form a reactive N-acylpyridinium species ("active ester").[1] This intermediate is readily attacked by the alcohol to form the desired ester and N,N'-dicyclohexylurea (DCU), a byproduct that is largely insoluble in most organic solvents and can be removed by filtration.[2] The use of DMAP is crucial as it accelerates the reaction and suppresses the formation of a stable N-acylurea byproduct that does not react with the alcohol.[1][2]
Experimental Workflow: Steglich Esterification
Sources
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification: Definition, Examples, and Mechanism [chemistrylearner.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 14. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid
Welcome to the Technical Support Center for the synthesis of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of this valuable synthetic intermediate. Our focus is on the practical application of the Ullmann condensation, offering insights grounded in established chemical principles to navigate the common challenges encountered during this synthesis.
Introduction to the Synthesis
The synthesis of this compound, also known as 2-((4-amino-2-nitrophenyl)amino)benzoic acid, is most effectively achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[1] This reaction facilitates the formation of a C-N bond between an aryl halide and an amine. Specifically, for this synthesis, the reaction typically involves the coupling of a halogenated benzoic acid with a substituted nitroaniline. The general reaction scheme is depicted below:
Sources
Common side reactions in the synthesis of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid and how to avoid them.
Welcome to the technical support center for the synthesis of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction outcomes and ensure the highest purity of your final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically synthesized via an Ullmann condensation or a related nucleophilic aromatic substitution reaction.
Issue 1: Low Yield of the Desired Product
A lower than expected yield is a common problem that can often be traced back to several factors, from incomplete reactions to the prevalence of side reactions.
Probable Causes and Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[1]. Extend the reaction time if starting materials are still present. Ensure the reaction temperature is maintained within the optimal range, as lower temperatures can significantly slow down the reaction rate[1].
-
-
Suboptimal Reaction Temperature: The temperature is a critical parameter in Ullmann condensations[2].
-
Solution: For Ullmann-type reactions, temperatures are often high, sometimes exceeding 210°C[2]. However, an excessively high temperature can promote side reactions[1]. The optimal temperature should be determined empirically for this specific synthesis, but a typical starting point for similar reactions is in the range of 170-185°C[1].
-
-
Catalyst Inactivity: The copper catalyst may be of poor quality or may have become deactivated.
-
Solution: Use a high-purity, finely divided copper catalyst or a copper(I) salt like CuI[1]. Ensure the catalyst is fresh and has been stored under appropriate conditions to prevent oxidation.
-
-
Poor Quality of Starting Materials: Impurities in the starting materials can interfere with the reaction.
-
Solution: Use high-purity starting materials and solvents. Analyze incoming raw materials for any potential impurities that could hinder the reaction[1].
-
Issue 2: Presence of Significant Impurities in the Crude Product
The formation of byproducts is a frequent challenge in the synthesis of diarylamines. Identifying these impurities is the first step toward mitigating their formation.
Common Impurities and Their Avoidance:
-
Over-Arylation Products (e.g., Dinitrotriphenylamine): This occurs when the product diarylamine reacts further with the aryl halide.
-
Mechanism: The newly formed secondary amine can be more nucleophilic than the starting aniline derivative, leading to a second arylation.
-
Avoidance: Carefully control the stoichiometry of the reactants. Using a slight excess of the amine component relative to the aryl halide can help minimize this side reaction.
-
-
Products from Premature Reduction of the Nitro Group: If a reducing agent is present or if reaction conditions facilitate it, the nitro group can be reduced.
-
Mechanism: The nitro group is susceptible to reduction under certain conditions, which can lead to a complex mixture of products.
-
Avoidance: Ensure that the reaction is carried out in the absence of any unintended reducing agents. Use high-purity solvents and starting materials.
-
-
Unreacted Starting Materials: As mentioned in the low yield section, this is a common impurity.
-
Avoidance: Monitor the reaction to completion and optimize reaction time and temperature[1].
-
Issue 3: Formation of Colored Byproducts
The appearance of intense coloration (e.g., deep red, brown, or black) in the reaction mixture or final product often indicates the presence of specific oxidative side products.
Probable Causes and Solutions:
-
Oxidative Coupling Products (e.g., Azobenzene, Phenazine): These highly colored compounds can form, especially if the reaction is not performed under an inert atmosphere[1].
-
Mechanism: Aniline derivatives can undergo oxidative coupling to form azo or azoxy compounds, particularly at high temperatures in the presence of oxygen.
-
Avoidance: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation[1]. The use of antioxidants can also be explored, though this may complicate purification.
-
-
Decomposition of Starting Materials or Product: At the high temperatures often required for Ullmann condensations, the reactants or the product may decompose, leading to tarry, colored impurities.
-
Avoidance: Carefully control the reaction temperature and avoid localized overheating. Use a high-boiling, polar aprotic solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) to ensure even heat distribution[2].
-
Issue 4: Inconsistent Results Between Batches
Variability in yield and purity between different batches of the same reaction is a frustrating issue that points to a lack of control over key reaction parameters.
Probable Causes and Solutions:
-
Variations in Raw Material Quality: Even small differences in the purity of starting materials or solvents can have a significant impact on the reaction outcome[1].
-
Solution: Source high-purity, consistent-quality raw materials from a reliable supplier. It is good practice to analyze each new batch of starting material.
-
-
Poor Temperature Control: Inconsistent temperature profiles between batches will lead to variable results[1].
-
Solution: Implement precise temperature monitoring and control throughout the reaction. Use a well-calibrated thermometer and a reliable heating mantle or oil bath.
-
-
Inefficient Mixing: In heterogeneous reactions, such as those using metallic copper, inefficient stirring can lead to localized "hot spots" and inconsistent reaction rates.
-
Solution: Ensure vigorous and consistent stirring throughout the reaction to maintain a homogeneous mixture and uniform temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound?
The most probable synthetic pathway is a copper-catalyzed C-N cross-coupling reaction, specifically an Ullmann condensation or a related Goldberg reaction. This would involve the reaction of either:
-
2-chloro-5-nitroaniline with 2-halobenzoic acid (e.g., 2-chlorobenzoic acid or 2-bromobenzoic acid).
-
4-amino-2-nitrophenol with a 2-halobenzoic acid derivative.
The Goldberg reaction, a type of Ullmann condensation, specifically refers to the coupling of an aniline with an aryl halide[2].
Q2: What are the critical reaction parameters to control?
Based on the principles of the Ullmann condensation, the following parameters are crucial:
| Parameter | Importance | Recommended Practice |
| Temperature | High impact on reaction rate and selectivity. | Optimize within a range of 170-210°C. Avoid excessive temperatures to minimize side reactions[1][2]. |
| Base | Neutralizes the acid formed during the reaction. | A weak base like anhydrous sodium carbonate or potassium carbonate is often used[1]. The choice of base can influence the rate and selectivity. |
| Catalyst | Essential for the C-N bond formation. | Copper powder, copper(I) iodide, or copper(I) oxide are common choices. Catalyst loading should be optimized. |
| Solvent | Affects solubility and reaction temperature. | High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically used[2]. |
| Atmosphere | Prevents oxidative side reactions. | Conduct the reaction under an inert atmosphere (e.g., nitrogen)[1]. |
Q3: How can I monitor the progress of the reaction?
High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile and accurate method for monitoring the reaction and quantifying byproducts[1]. For a quicker, qualitative assessment, Thin Layer Chromatography (TLC) can be used to visualize the consumption of starting materials and the formation of the product.
Q4: What are the best practices for purifying the final product?
Purification of this compound will likely involve the following steps:
-
Aqueous Workup: After the reaction, the mixture is typically cooled and treated with an aqueous solution to remove inorganic salts and water-soluble impurities.
-
Acid-Base Extraction: The carboxylic acid functionality allows for purification by extraction into a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide solution), leaving non-acidic impurities in the organic layer. The aqueous layer is then acidified to precipitate the purified product.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water)[1].
-
Chromatography: For very high purity requirements, column chromatography may be necessary.
Visualizing the Synthesis and Side Reactions
Main Reaction Pathway
Caption: Formation of common side products.
References
- BenchChem. (n.d.). Minimizing by-product formation in 2-Nitrodiphenylamine production.
- BenchChem. (n.d.). The Kinetics of Ullmann Condensation: A Deep Dive into Aryl Thioether Synthesis.
- Wikipedia. (2023). Ullmann condensation.
- Google Patents. (n.d.). CN109232275B - Preparation method of 4-nitrodiphenylamine and 4-nitrosodiphenylamine.
- Slideshare. (n.d.). Ullmann reaction.
- Google Patents. (n.d.). US6137010A - Method for preparing 4-nitrodiphenylamine and 4-nitrosodiphenylamine from carbanilide.
- SIELC Technologies. (2018). This compound.
- Organic Syntheses. (n.d.). Procedure for the synthesis of Pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate.
- Google Patents. (n.d.). CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
- Eureka | Patsnap. (n.d.). Preparation method of 4-nitrodiphenylamine and 4-nitrosodiphenylamine.
Sources
Optimizing reaction conditions for the amidation of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid.
Technical Support Center: Optimizing Amidation of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid
Welcome to the technical support guide for the amidation of this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, practical protocols, and answers to frequently asked questions. The unique structure of this molecule—possessing a sterically hindered carboxylic acid, a secondary amine bridge, a primary aromatic amine, and an electron-withdrawing nitro group—presents specific challenges that this guide will address.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the amidation reaction in a direct question-and-answer format.
Question 1: My reaction shows low to no yield of the desired amide. What are the primary causes?
Answer: Low or no product formation is the most common issue and typically stems from one of four root causes related to the molecule's specific structure and general amidation principles.
-
Inefficient Carboxylic Acid Activation: The carboxylic acid at the 2'-position is sterically hindered by the bulky diphenylamine structure. Standard coupling reagents may not be potent enough to activate it efficiently. The direct reaction between the carboxylic acid and an amine is generally unfavorable as it forms a non-reactive ammonium carboxylate salt.[1][2]
-
Deactivation of the Amine: If the amine you are coupling is not sufficiently nucleophilic, the reaction will be slow or may not proceed at all. This is particularly true for electron-deficient or sterically bulky amines.[1] Furthermore, the acidic proton of the carboxylic acid can protonate your incoming amine, rendering it non-nucleophilic.[3]
-
Hydrolysis of Activated Intermediates: The presence of even trace amounts of water in your reaction can hydrolyze the activated carboxylic acid intermediate (e.g., an O-acylisourea or active ester) back to the starting carboxylic acid, effectively halting the reaction.[3]
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, or temperature can dramatically impact the reaction's success.[1]
Question 2: I'm observing significant side products in my reaction mixture. How can I identify and minimize them?
Answer: The multi-functional nature of this compound makes it susceptible to several side reactions.
-
Dimerization or Oligomerization: The most likely side reaction is the intermolecular amidation where the 4-amino group of one molecule attacks the activated 2'-carboxylic acid of another. This leads to dimers and larger oligomers, which can complicate purification and reduce the yield of your target molecule.
-
Solution: If the 4-amino group is not the intended reaction site, it should be protected prior to the amidation reaction. Standard protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can be used.
-
-
Anhydride Formation: When using aggressive activating agents like oxalyl chloride or thionyl chloride to form an acyl chloride, self-condensation of the carboxylic acid can occur, leading to the formation of a symmetric anhydride.[4] This anhydride is also reactive but consumes two equivalents of your starting material for every one productive amidation event.
-
Racemization: If your amine or another part of the molecule contains a chiral center, the reaction conditions (particularly the use of base and elevated temperatures) can lead to epimerization.
-
Solution: Use racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure®.[3] Running the reaction at lower temperatures can also mitigate this issue.
-
Question 3: The standard EDC/HOBt coupling isn't working. What is the next step?
Answer: When a standard carbodiimide coupling fails, it is necessary to move to a more robust activation method.
-
Switch to a Uronium-Based Coupling Reagent: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are significantly more potent than carbodiimide systems, especially for sterically hindered acids.[3] They rapidly generate a highly reactive HOAt active ester. This should be your first alternative.
-
Convert to an Acyl Halide: This is a highly effective but aggressive two-step approach. The carboxylic acid is first converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[4][5] The resulting acyl chloride is then reacted with the amine, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[5] This method should be used with caution as the harsh conditions can promote side reactions.[4]
Question 4: Purification is challenging due to byproducts from the coupling reagent. What are my options?
Answer: The choice of coupling reagent directly impacts the ease of purification.
-
If using EDC , the resulting urea byproduct is water-soluble and can be easily removed with an aqueous workup. This is a significant advantage over DCC, which produces a urea that precipitates and can be difficult to filter completely.
-
If using HATU or other uronium/phosphonium salts, the byproducts are also typically water-soluble and can be removed during an aqueous extraction.
-
For very difficult purifications, consider a solid-phase workup . This involves using scavenger resins that selectively bind to unreacted starting materials or byproducts, allowing for purification by simple filtration.[6] For example, an isocyanate resin can be used to scavenge excess primary or secondary amine, while an aminopropyl-functionalized silica gel can remove excess activated acid.
Frequently Asked Questions (FAQs)
-
What is the best solvent for this amidation? Anhydrous polar aprotic solvents are recommended. Dimethylformamide (DMF) and Dichloromethane (DCM) are excellent choices.[3] Ensure they are properly dried before use to prevent hydrolysis.[3]
-
Which base should I use? A non-nucleophilic base is critical to avoid competition with your amine nucleophile. Diisopropylethylamine (DIPEA or Hunig's base) is the most common and effective choice.[3] Triethylamine (TEA) can also be used, but it is slightly more nucleophilic.
-
What is the optimal reaction temperature? Most amidations are run at room temperature. Start your reaction at 0 °C, add the reagents, and then allow it to warm to room temperature.[3] If the reaction is slow, gentle heating (40-50 °C) can be applied, but be aware that higher temperatures can increase the risk of side reactions like racemization.
-
How should I monitor the reaction's progress? Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods.[3] LC-MS is particularly useful as it allows you to track the consumption of starting materials and the appearance of the desired product mass.
Data Presentation
Table 1: Comparison of Common Amidation Reagent Systems
| Reagent System | Potency | Common Byproducts | Key Considerations |
| EDC / HOBt | Moderate | Water-soluble urea | Good starting point; byproduct easily removed with aqueous workup. |
| HATU / DIPEA | High | Water-soluble | Excellent for sterically hindered acids and less nucleophilic amines.[3] |
| SOCl₂ or (COCl)₂ | Very High | HCl, SO₂, CO, CO₂ | Two-step process; harsh conditions can cause side reactions.[4][5] |
| Boric Acid Catalysis | Varies | Water | "Green" method, but often requires high temperatures and water removal.[7] |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Amidation using HATU
This protocol is recommended as the first-line approach for the amidation of this compound due to its high efficiency with challenging substrates.
Workflow Diagram:
Caption: General workflow for HATU-mediated amidation.
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equivalent).
-
Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).
-
Add HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[3]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. You should observe the formation of the HOAt active ester.
-
Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and quench with water or a saturated aqueous solution of NH₄Cl.[3]
-
Perform a standard aqueous workup. Washing with a 5% aqueous LiCl solution can help remove residual DMF.
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: Two-Step Procedure via Acyl Chloride Formation
Use this protocol when uronium-based methods fail.
Step 1: Acyl Chloride Formation
-
In a flame-dried flask under an inert atmosphere, suspend the carboxylic acid (1.0 equiv.) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Cool the mixture to 0 °C and slowly add oxalyl chloride (1.5-2.0 equiv.).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor for the cessation of gas evolution.
-
Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting acyl chloride is often used immediately in the next step.
Step 2: Amidation
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve your amine (1.0 equiv.) and a non-nucleophilic base like DIPEA or TEA (2.0 equiv.) in anhydrous DCM.
-
Slowly add the amine/base solution to the acyl chloride solution via a dropping funnel.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir until completion (monitor by LC-MS).
-
Perform a standard aqueous workup and purification as described in Protocol 1.
Potential Side Reaction Pathways
Caption: Potential side reactions during amidation.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking the Amide Bond.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Costi, R. et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
-
Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?. [Link]
-
Bak, A. et al. (2018). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. [Link]
-
P. G. M. Wuts. (2006). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 84, 270. [Link]
-
Lundgren, R. J. et al. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(6), 413-416. [Link]
-
Moshapo, P. T. et al. (2020). Advances in nitroarene reductive amidations. Arkivoc, 2020(5), 190-215. [Link]
-
Mart, M., Jurczak, J., & Karakaya, I. (2022). Efficient catalyst-free direct amidation of non-activated carboxylic acids from carbodiimides. Organic & Biomolecular Chemistry. [Link]
-
Allen, C. L. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]
-
Dunetz, J. R. et al. (2018). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC. [Link]
- Allen, C. L., & Williams, J. M. J. (2011). Metal-catalysed approaches to amide bond formation. Chemical Society Reviews, 40(7), 3405-3415.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid (ANDA). This document is designed to offer practical, field-proven insights to overcome common challenges encountered during the purification of this polar, amphoteric molecule.
I. Understanding the Molecule and Potential Impurities
This compound is a complex molecule possessing both a weakly basic aromatic amine and an acidic carboxylic acid functional group. This amphoteric nature, combined with the presence of a nitro group, contributes to its polarity and presents unique purification challenges.
A common synthetic route to this compound is the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide with an amine.[1][2][3] Understanding this synthesis is key to anticipating potential impurities in the crude product.
Table 1: Potential Impurities in Crude this compound
| Impurity Class | Specific Examples | Origin | Chromatographic Behavior |
| Unreacted Starting Materials | 2-halobenzoic acid, 4-nitro-1,2-phenylenediamine | Incomplete reaction | Can co-elute or have distinct retention times depending on the system. |
| Homocoupling Byproducts | Biphenyl derivatives from the aryl halide | Side reaction of the Ullmann condensation[2] | Typically less polar than the desired product. |
| Ortho/Para Isomers | Isomers of the desired product | Non-specific reaction | May have very similar chromatographic behavior to the desired product. |
| Residual Catalyst | Copper salts | From the Ullmann condensation | Can often be removed by aqueous washes or specific chelating agents. |
| Decomposition Products | Oxidized or decarboxylated species | Instability under harsh reaction or workup conditions | Polarity can vary significantly. |
II. Purification Strategy Selection: A Logic Flow
Choosing the right purification technique is critical for achieving high purity of your target compound. The following diagram outlines a logical workflow for selecting the most appropriate method.
Caption: Logical workflow for selecting a purification strategy for ANDA.
III. Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of crude this compound.
A. Recrystallization
Recrystallization is an effective technique for purifying solids that are already relatively pure (>90%). The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[4][5]
FAQ: What is a good starting solvent for the recrystallization of ANDA?
Given the polar nature of ANDA, with its carboxylic acid, amine, and nitro groups, polar solvents are the most promising. Good starting points include:
-
Ethanol or Methanol: These are often effective for nitroaryl compounds and carboxylic acids.[6]
-
Aqueous Acetic Acid: Solutions of organic acids can be effective for recrystallizing polar amino acids.[7]
-
Ethanol/Water or Methanol/Water mixtures: The addition of water as an anti-solvent can often induce crystallization.
Troubleshooting Recrystallization
| Problem | Probable Cause(s) | Solution(s) |
| Product does not dissolve in hot solvent. | The solvent is not polar enough. | Try a more polar solvent (e.g., switch from ethanol to methanol, or add a small amount of water). |
| Product "oils out" upon cooling. | The cooling process is too rapid, or the solvent system is not ideal. | - Ensure slow, gradual cooling. - Add slightly more of the primary solvent to keep the compound dissolved longer. - Try a different solvent system. |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure ANDA. |
| Low recovery of purified product. | - The compound has significant solubility in the cold solvent. - Too much solvent was used. | - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Use the minimum amount of hot solvent necessary for dissolution. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still impure after recrystallization. | - The impurities have similar solubility profiles to the product. - The crude product was too impure for a single recrystallization. | - Consider a second recrystallization from a different solvent system. - Pre-purify the crude material using acid-base extraction or column chromatography. |
Experimental Protocol: Recrystallization of ANDA (Starting Point)
-
Place 1 g of crude ANDA in a 50 mL Erlenmeyer flask.
-
Add a magnetic stir bar and 10 mL of ethanol.
-
Heat the mixture on a hot plate with stirring.
-
Gradually add more hot ethanol in small portions until the solid just dissolves.
-
If colored impurities are present, allow the solution to cool slightly, add a spatula tip of activated charcoal, and reheat to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.
-
Dry the purified crystals in a vacuum oven.
B. Acid-Base Extraction
This technique leverages the amphoteric nature of ANDA to separate it from neutral impurities. The carboxylic acid can be deprotonated with a weak base, and the amine can be protonated with a weak acid.
Troubleshooting Acid-Base Extraction
| Problem | Probable Cause(s) | Solution(s) |
| Emulsion formation during extraction. | - Vigorous shaking. - High concentration of dissolved solids. | - Gently swirl or invert the separatory funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| Product precipitates in the separatory funnel. | - The salt form of the product is not sufficiently soluble in the aqueous layer. | - Add more water to the aqueous layer. - If using a weak base, ensure the pH is high enough to fully deprotonate the carboxylic acid. |
| Low recovery after acidification/basification. | - Incomplete precipitation of the product. - The product has some solubility in the aqueous solution at the final pH. | - Adjust the pH further to ensure complete precipitation (check with pH paper). - Cool the solution in an ice bath before filtration. - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any dissolved product. |
Experimental Protocol: Acid-Base Extraction of ANDA
-
Dissolve the crude ANDA in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (a weak base) to deprotonate the carboxylic acid. The sodium salt of ANDA will move to the aqueous layer.
-
Separate the aqueous layer.
-
Wash the organic layer with brine and dry it over anhydrous sodium sulfate. Evaporation of the solvent will yield neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with dilute HCl until the product precipitates.
-
Collect the precipitated ANDA by vacuum filtration, wash with cold water, and dry.
C. Column Chromatography
For complex mixtures or to achieve very high purity, column chromatography is the method of choice. Given the polarity of ANDA, reverse-phase chromatography is often the most effective approach.[8][9][10]
FAQ: What are the recommended starting conditions for reverse-phase chromatography of ANDA?
A good starting point is a C18 column with a mobile phase gradient of water and acetonitrile, with a small amount of formic acid to control the ionization of the amine and carboxylic acid groups.[8][11]
Troubleshooting Column Chromatography
| Problem | Probable Cause(s) | Solution(s) |
| Poor separation of closely eluting impurities. | - The mobile phase gradient is too steep. - The column is overloaded. | - Use a shallower gradient. - Reduce the amount of sample loaded onto the column. |
| Peak tailing. | - Secondary interactions between the analyte and the stationary phase. - The mobile phase pH is not optimal. | - For reverse-phase, ensure the mobile phase contains an acidic modifier like formic or trifluoroacetic acid.[8] - For normal phase, consider adding a small amount of a competing base (like triethylamine) or acid (like acetic acid) to the eluent. |
| Product does not elute from the column. | - The mobile phase is not polar enough (for normal phase) or too polar (for reverse phase). | - Increase the polarity of the mobile phase for normal phase (e.g., increase the percentage of methanol in dichloromethane). - Decrease the polarity of the mobile phase for reverse phase (e.g., increase the percentage of acetonitrile in water). |
| Cracked or channeled column bed. | - Improper packing of the column. - The column has run dry. | - Repack the column carefully. - Always maintain a head of solvent above the stationary phase. |
Experimental Protocol: Reverse-Phase Flash Chromatography of ANDA (Starting Point)
-
Stationary Phase: C18 silica gel.
-
Mobile Phase A: Water + 0.1% formic acid.
-
Mobile Phase B: Acetonitrile + 0.1% formic acid.
-
Gradient: Start with a high percentage of A and gradually increase the percentage of B. A typical starting gradient could be 5% B to 95% B over 20-30 column volumes.
-
Sample Preparation: Dissolve the crude ANDA in a minimal amount of the initial mobile phase or a strong solvent like methanol and adsorb it onto a small amount of C18 silica before loading onto the column (dry loading).
Caption: Workflow for the reverse-phase chromatography purification of ANDA.
IV. References
-
BenchChem. (2025). Technical Support Center: Purification of Polar Compounds using C-18 Reversed-Phase Chromatography. BenchChem.
-
Google Patents. (1979). Process for purifying long chain amino acids. EP3672935A1.
-
Biotage. (2012). Reversed-Phase Flash Purification.
-
PubMed. (1999). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. J Chromatogr A, 862(2), 137-145.
-
Wikipedia. (n.d.). Ullmann condensation.
-
SIELC Technologies. (2018, May 16). This compound.
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
-
The Good Scents Company. (n.d.). This compound, 117907-43-4.
-
Recrystallization1. (n.d.).
-
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?.
-
Chemistry LibreTexts. (2023, January 29). Recrystallization.
-
PubChem. (n.d.). Benzoic acid, 2-((4-amino-2-nitrophenyl)amino)-.
-
RECRYSTALLISATION. (n.d.).
-
Wikipedia. (n.d.). Ullmann reaction.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction.
-
Google Patents. (n.d.). Preparation method of 4-nitrodiphenylamine and 4-nitrosodiphenylamine. CN109232275B.
-
COSMILE Europe. (n.d.). This compound – Ingredient.
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
-
Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
-
Google Patents. (n.d.). Process for purification of aryl carboxylic acids. US20100174111A1.
-
PubMed. (2025, November 12). Substituted diphenylamine antioxidants and synthetic phenolic antioxidants in leachate from domestic landfills in China: Occurrence and removal via treatment.
-
Google Patents. (n.d.). Purification of carboxylic acids by chemical treatment and distillation. US3709795A.
-
ResearchGate. (2025, August 6). (PDF) Polymers of diphenylamine-2-carboxylic acid: Synthesis, structure, and properties.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. selekt.biotage.com [selekt.biotage.com]
- 10. chromtech.com [chromtech.com]
- 11. 4-Amino-2-nitrodiphenylamine-2’-carboxylic acid | SIELC Technologies [sielc.com]
Technical Support Center: Challenges in the Scale-up of 4-Amino-2-nitrodiphenylamine-2'-carboxylic Acid Production
Welcome to the technical support center for the production of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. This resource aims to provide practical, field-proven insights to anticipate and overcome common challenges encountered during laboratory and pilot-plant scale production.
Introduction to the Synthesis
The synthesis of this compound typically proceeds via an Ullmann condensation reaction. This copper-catalyzed nucleophilic aromatic substitution involves the coupling of an aryl halide with an amine. While effective at the bench scale, scaling up this process introduces a host of challenges that can impact yield, purity, and process efficiency. This guide will address these challenges directly, providing you with the necessary information to optimize your scale-up efforts.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and scale-up of this compound.
Low or Stagnant Reaction Conversion
Question: Our lab-scale synthesis of this compound showed promising yields, but upon scaling up, the reaction is sluggish and gives low conversion. What are the likely causes and how can we improve this?
Answer: This is a common issue when transitioning from bench to pilot scale. Several factors could be at play:
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Inefficient Water Removal: The Ullmann condensation reaction produces water as a byproduct. In a larger reactor, the surface-area-to-volume ratio decreases, making it more challenging to remove water, which can inhibit the reaction.
-
Solution: Implement azeotropic distillation to continuously remove water from the reaction mixture. Ensure your Dean-Stark trap or similar apparatus is correctly sized for the larger volume.
-
-
Poor Mass and Heat Transfer: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of low reactant concentration, both of which can negatively impact the reaction rate and lead to side product formation.
-
Solution: Optimize the agitation speed and impeller design to ensure homogenous mixing of the reactants and catalyst. Monitor the internal temperature at multiple points within the reactor to ensure uniform heating.
-
-
Catalyst Deactivation: The copper catalyst is susceptible to deactivation by impurities in the starting materials or by oxidation.
-
Solution: Use high-purity starting materials. Consider adding the copper catalyst in portions throughout the reaction or using a more robust ligand to protect the catalyst.[1]
-
Formation of Impurities and Byproducts
Question: We are observing significant levels of impurities in our crude product that were not present in our small-scale runs. What are these byproducts and how can we minimize their formation?
Answer: The formation of byproducts is a frequent challenge during the scale-up of Ullmann condensations. Common impurities in the synthesis of substituted diphenylamines include:
-
Bis-condensation Product: This occurs when two molecules of the halo-aromatic compound react with one molecule of the amine.[2]
-
Mitigation: Carefully control the stoichiometry of your reactants. A slight excess of the amine component can help to minimize the formation of this byproduct.
-
-
Oxidation Products: The amino group of the product is susceptible to oxidation, especially at elevated temperatures in the presence of air, leading to colored impurities.
-
Mitigation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of antioxidants in the work-up and purification steps can also be beneficial.
-
-
Debromination/Dechlorination: Side reactions can lead to the reduction of the aryl halide starting material, resulting in a loss of yield.
-
Mitigation: Ensure your reaction is free from protic impurities and that the temperature is well-controlled.
-
Challenges in Product Isolation and Purification
Question: We are struggling with the isolation and purification of the final product at a larger scale. The crystallization is inconsistent, and we are having difficulty removing a persistent colored impurity. What are your recommendations?
Answer: Purification is often a major hurdle in the scale-up process. Here are some strategies to address these challenges:
-
Inconsistent Crystallization:
-
Troubleshooting:
-
Solvent Screening: Experiment with different solvent systems for crystallization. A mixture of a good solvent and an anti-solvent can often provide better control over the crystallization process.
-
Seeding: Use seed crystals of the pure product to induce crystallization and control the crystal size and morphology.
-
Controlled Cooling: Implement a programmed cooling profile to ensure slow and controlled crystal growth, which generally leads to higher purity.
-
-
-
Removal of Colored Impurities:
-
Troubleshooting:
-
Activated Carbon Treatment: Treating a solution of the crude product with activated carbon can be effective in removing colored impurities.
-
Column Chromatography: While challenging at a large scale, silica gel chromatography can be used for purification. Optimizing the solvent system is key to achieving good separation.[3]
-
pH Adjustment: The carboxylic acid functionality allows for purification via pH-controlled extraction. Dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-precipitating the product by adding acid can be an effective purification strategy.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for the Ullmann condensation in this synthesis?
A1: The choice of catalyst is critical. While traditional Ullmann reactions used stoichiometric copper, modern protocols utilize catalytic amounts of a copper(I) source, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), in combination with a ligand.[1] Ligands such as L-proline or 1,10-phenanthroline can accelerate the reaction and allow for milder reaction conditions. The optimal catalyst-ligand combination should be determined through empirical screening for your specific substrate and scale.
Q2: How critical is the choice of base in this reaction?
A2: The base plays a crucial role in the catalytic cycle.[1] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can influence the reaction rate and the formation of byproducts. For substrates with a carboxylic acid group, a milder base may be preferable to avoid unwanted side reactions.
Q3: What are the key safety considerations for scaling up this process?
A3: Safety is paramount. Key considerations include:
-
Hazardous Reagents: Handle all reagents in a well-ventilated area, wearing appropriate personal protective equipment (PPE).
-
Exothermic Reactions: The Ullmann condensation can be exothermic. Implement careful temperature monitoring and have a cooling system in place to manage any potential thermal runaway.
-
Product Hazards: this compound may cause an allergic skin reaction and serious eye damage.[4] Handle the final product with care.
Experimental Protocols & Data
General Protocol for Ullmann Condensation
This protocol provides a general starting point for the synthesis. Optimization will be required for your specific equipment and scale.
-
Reaction Setup: Charge a suitably sized reactor with the aryl halide, the amine, the base, and the ligand.
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen) for at least 30 minutes.
-
Solvent and Catalyst Addition: Add the solvent (e.g., dimethylformamide or dimethyl sulfoxide) and the copper catalyst under a positive pressure of the inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical method such as HPLC or TLC.[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with an aqueous solution (e.g., ammonium chloride).
-
Extraction: Extract the product into an organic solvent.
-
Purification: Purify the crude product by crystallization, chromatography, or pH-controlled extraction.
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | Inefficient water removal | Implement azeotropic distillation. |
| Poor mass/heat transfer | Optimize agitation and monitor temperature at multiple points. | |
| Catalyst deactivation | Use high-purity reagents and consider using a ligand. | |
| Impurity Formation | Bis-condensation | Use a slight excess of the amine. |
| Oxidation | Maintain an inert atmosphere. | |
| Purification Issues | Inconsistent crystallization | Screen solvents, use seeding, and control the cooling rate. |
| Colored impurities | Use activated carbon or perform pH-controlled extraction. |
Visualizations
Workflow for Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Ullmann Condensation Catalytic Cycle
Caption: Simplified catalytic cycle for the Ullmann condensation.
References
- U.S. Patent 2,924,620A, "Process for the preparation of diphenylamines.
- U.S. Patent 4,265,833A, "Process for the preparation of hydroxy-diphenylamines.
- U.S. Patent 5,449,829A, "Process for the preparation of diphenylamine.
- "SAFETY D
- "Technical Support Center: Optimizing Ullmann Coupling Reactions." Benchchem.
- "SAFETY D
- "Opinion of the Scientific Committee on Consumer Safety on this compound (B87)." Public Health - European Commission.
- "RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW." PMC - NIH.
- U.S. Patent 4,254,054A, "Process for the manufacture of 4-nitro-4'-amino-diphenylamine-2-sulfonic acid and 2-nitro-4'.
- U.S. Patent 4,046,810A, "Process for the preparation of diphenylamine and derivatives thereof.
- "this compound." SIELC Technologies.
- "Benzoic acid, 2-((4-amino-2-nitrophenyl)amino)-." PubChem.
- "this compound – Ingredient." COSMILE Europe.
- "Ullmann Reaction." Organic Chemistry Portal.
- CN109232275B, "Preparation method of 4-nitrodiphenylamine and 4-nitrosodiphenylamine.
- "Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions." PubMed.
- "Process optimization for acid-amine coupling: a catalytic approach.
- "Synthesis, DFT calculations and spectral studies of the interaction of 2-chlorobenzoic acid with some amines in the presence of copper nanoparticles." Organic Chemistry Research.
- U.S. Patent 4,814,504A, "Process for the production of diphenylamine.
- "Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides." Benchchem.
- "21 - Organic Syntheses Procedure." Organic Syntheses.
- "Resource-efficient technology to produce 4-aminodiphenylamine.
- "Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation.
- "C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides." UniTo.
- "Recent progress in the synthesis of N-substituted arylamines by reductive cross-coupling of nitroarenes." Organic Chemistry Frontiers (RSC Publishing).
- "Nitroaromatic Compounds, from Synthesis to Biodegrad
- "Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)
- "this compound – Ingrediënten." COSMILE Europe.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US4254054A - Process for the manufacture of 4-nitro-4'-amino-diphenylamine-2-sulfonic acid and 2-nitro-4'-amino-diphenylamine-4-sulfonic acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Benzoic acid, 2-((4-amino-2-nitrophenyl)amino)- | C13H11N3O4 | CID 9860314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Amino-2-nitrodiphenylamine-2’-carboxylic acid | SIELC Technologies [sielc.com]
How to prevent the degradation of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid during storage.
Welcome to the technical support guide for 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid (CAS No. 117907-43-4). This document is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Here, we provide field-proven insights and scientifically-grounded protocols to prevent degradation.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Based on the chemical properties of its constituent functional groups, the ideal storage conditions are designed to mitigate risks from light, oxygen, moisture, and heat. For optimal stability, the compound should be stored at -20°C in a tightly sealed, opaque container, with the headspace preferably purged with an inert gas like argon or nitrogen. A supplier of the related compound 4-Nitrodiphenylamine suggests a stability of at least four years under these conditions[1].
Q2: I noticed my sample has changed color from its original appearance. What does this indicate?
A2: A color change (e.g., darkening to brown or orange) is a common visual indicator of degradation. This is likely due to oxidation of the diphenylamine backbone, a known phenomenon for this class of compounds which can slowly oxidize in the air. The aromatic amine and amino groups are susceptible to oxidation, which can lead to the formation of colored, quinone-like products or complex oligomers[2]. We recommend performing an analytical check (e.g., HPLC, LC-MS) to assess purity before use.
Q3: My laboratory does not have a -20°C freezer. Can I store it at 4°C?
A4: While -20°C is optimal, storage at 4°C (refrigerated) is a viable alternative for short to medium-term storage. However, the rate of potential degradation reactions, including oxidation and hydrolysis, will be higher than at -20°C. It is crucial that the container is tightly sealed to prevent moisture absorption and exposure to air. For long-term storage, -20°C is strongly advised. General guidelines for sensitive chemicals recommend storing them in a cool, dry, well-ventilated area[3][4].
Q4: Is this compound sensitive to light?
A4: Yes. The nitroaromatic moiety in the molecule makes it susceptible to photodegradation, particularly under UV or broad-spectrum sunlight[5][6]. Photolysis can lead to complex reactions and the generation of various byproducts[7]. Always store the compound in an amber or fully opaque vial and minimize exposure to ambient and direct light during handling and preparation of solutions.
Q5: Do I need to handle this compound under an inert atmosphere?
A5: For maximum long-term stability, yes. The aromatic amine functional group is prone to oxidation[2][8]. While not always practical for routine use, preparing aliquots under an inert atmosphere (e.g., in a glovebox) for long-term storage will significantly reduce oxidative degradation by displacing atmospheric oxygen. If a glovebox is unavailable, briefly purging the vial with argon or nitrogen before sealing is a beneficial practice.
Part 2: Troubleshooting Guide to Degradation
This guide provides a systematic approach to identifying and preventing the degradation of your this compound sample.
Identifying the Mode of Degradation
The primary degradation pathways for this molecule can be inferred from its structure: Oxidation , Photodegradation , and to a lesser extent, Hydrolysis and Thermal Degradation .
| Symptom | Potential Cause | Primary Functional Group(s) Involved | Recommended Action |
| Color Change (Darkening, Yellowing/Browning) | Oxidation | Aromatic Amine, Diphenylamine Bridge | Assess purity via HPLC. If viable, purge with inert gas and store at -20°C. |
| Appearance of New Peaks in HPLC/LC-MS | Photodegradation, Oxidation, Hydrolysis | Nitroaromatic Ring, Amine Groups, Amide Linkage | Characterize impurities. Protect from light, oxygen, and moisture. |
| Poor Solubility (Compared to a fresh lot) | Formation of insoluble polymers/oligomers | Aromatic Amine | Discard the sample. Follow preventative storage protocols. |
| Inconsistent Experimental Results | General Degradation/Reduced Purity | Entire Molecule | Verify purity. If degraded, acquire a new lot and implement strict storage protocols. |
Potential Degradation Pathways
Understanding the chemical causality behind degradation is key to prevention.
Pathway 1: Oxidative Degradation
The secondary and primary amine groups are electron-rich and thus susceptible to oxidation by atmospheric oxygen. This process can be accelerated by light and trace metal impurities. Oxidation of aromatic amines can lead to highly colored, complex polymeric by-products or quinone-like structures[2].
Caption: Oxidative degradation pathway.
Pathway 2: Photodegradation
Nitroaromatic compounds are known to absorb UV-Vis light, which can excite the molecule to a higher energy state, initiating degradation. This can involve complex intramolecular rearrangements or reactions with solvents or oxygen, leading to a variety of photoproducts[5][6][7].
Caption: Photodegradation pathway.
Preventative Protocols & Workflows
Follow this workflow to ensure the long-term stability of your compound.
Caption: Recommended workflow for storage and handling.
Step-by-Step Protocol for Optimal Storage:
-
Incoming Inspection: Upon receipt, visually inspect the material. Note the initial color and appearance. Any deviation from the supplier's description could indicate issues during transit.
-
Initial Storage: Immediately place the compound in its original, tightly sealed container inside a -20°C freezer. Ensure the storage location is dark.
-
Aliquoting for Longevity (Mandatory for Frequent Use):
-
To prevent repeated freeze-thaw cycles and exposure of the bulk material to air and moisture, aliquoting is critical.
-
Place the sealed primary container in a desiccator and allow it to fully equilibrate to room temperature. This prevents water condensation on the cold solid.
-
In an environment with low humidity (or preferably in a glovebox), weigh out appropriate quantities into smaller, amber glass vials with PTFE-lined caps.
-
Before sealing each aliquot, gently flush the vial's headspace with an inert gas (argon or nitrogen) for 15-30 seconds.
-
Seal the cap tightly and wrap the cap-vial interface with Parafilm® for extra protection against moisture ingress.
-
-
Long-Term Storage: Place the labeled aliquots in a secondary container (e.g., a freezer box) and store them at -20°C.
-
Routine Use: When material is needed, remove only one aliquot from the freezer. Allow it to equilibrate to room temperature in a desiccator before opening. Use the required amount and appropriately discard any unused portion from that specific vial to prevent contamination. Do not return unused material to the original aliquot vial.
References
- J Environ Sci (China). 2005;17(6):886-93. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.
- Cole-Parmer.
- Adesso, S., et al. (2018). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 23(8), 1969.
- Lau, N., et al. (2015). Structural Dependence of the Thermal Stability of Aminium Salts with Dicarboxylic Acids.
- Semantic Scholar. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.
- Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 762-768.
- ACS Publications. Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. Environmental Science & Technology.
- Cole-Parmer.
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- Sciencemadness Wiki. Diphenylamine.
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Technical Support Center: A Guide to Identifying and Characterizing Impurities in 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid. The robust characterization of impurities is not merely a procedural step; it is a cornerstone of ensuring product safety, efficacy, and regulatory compliance. This document moves beyond standard protocols to provide a strategic framework for identifying, troubleshooting, and characterizing impurities, grounded in established scientific principles and regulatory expectations.
Our approach is built on a logical progression from initial detection to definitive structural elucidation. We will address common challenges encountered in the laboratory and provide expert insights to rationalize your experimental choices, ensuring the integrity and reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the preliminary questions that often arise during the initial stages of an impurity profiling project.
Q1: What are the primary sources of impurities in my this compound samples?
Impurities are broadly classified by the International Council for Harmonisation (ICH) and can originate from two main sources[1][2]:
-
Process-Related Impurities: These are substances that arise during the synthesis, purification, and storage of the drug substance. They include:
-
Starting Materials: Unreacted precursors, such as aniline or nitrobenzene derivatives.
-
Intermediates: Partially reacted molecules that were not fully converted to the final product.
-
By-products: Formed from side reactions inherent to the synthetic route, such as ortho-isomers or products from over-reaction.[3]
-
Reagents, Ligands, and Catalysts: Residual components from the manufacturing process.
-
-
Degradation Products: These impurities form when the drug substance is exposed to stress conditions like light, heat, humidity, or extreme pH during storage or handling.[4] Common degradation pathways for a molecule like this could include hydrolysis of the amide linkage, decarboxylation, or reduction of the nitro group.[5][6]
Q2: What regulatory thresholds for impurities do I need to be aware of?
The ICH Q3A(R2) guideline is the authoritative source for impurity thresholds in new drug substances.[1][7] The key thresholds, which are linked to the maximum daily dose of the drug, are:
| Threshold | Level (for max. daily dose ≤ 2g/day) | Purpose |
| Reporting | ≥ 0.05% | Any impurity at or above this level must be reported in regulatory filings.[2] |
| Identification | ≥ 0.10% or 1.0 mg/day intake (whichever is lower) | The structure of any impurity at or above this level must be determined. |
| Qualification | ≥ 0.15% or 1.0 mg/day intake (whichever is lower) | An impurity at or above this level must be assessed for biological safety.[1][4] |
This table summarizes general thresholds. Always consult the latest ICH Q3A(R2) guideline for specific details.[1][7]
Q3: What is the best analytical technique to start with for impurity detection?
For a non-volatile, UV-active molecule like this compound, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the universally accepted starting point. It is robust, reproducible, and highly effective for separating and quantifying impurities. A reverse-phase method is typically the most effective initial approach.[8][9]
Q4: How can I get a preliminary understanding of potential degradation products without reference standards?
Forced degradation (or stress testing) studies are essential. By subjecting your sample to accelerated conditions of heat, humidity, acid, base, and light, you can generate potential degradation products. Analyzing these stressed samples by HPLC will reveal the degradation profile and help in developing a stability-indicating analytical method.
Section 2: A Strategic Workflow for Impurity Identification
A systematic approach is critical to avoid redundant experiments and ensure a comprehensive impurity profile. The workflow below outlines a logical progression from detection to final characterization.
Caption: Strategic workflow for impurity profiling.
Section 3: Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC is your primary tool, but it is not without its challenges. This section provides a starting protocol and addresses common issues in a Q&A format.
Recommended Starting HPLC Protocol
This method serves as a robust starting point for analyzing this compound and its impurities.[8][9]
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 3.5 µm) | Provides good retention and selectivity for aromatic compounds. Smaller particle sizes improve efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier, making it compatible with MS detection for later characterization.[8] It also controls the ionization state of the carboxylic acid, improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with low UV cutoff and viscosity. |
| Gradient | 10% to 90% B over 20 minutes | A gradient is essential to elute both polar and non-polar impurities within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature is crucial for reproducible retention times.[10] |
| Detection (UV) | 254 nm or Diode Array Detector (DAD) | 254 nm is a common wavelength for aromatic compounds. A DAD is highly recommended as it allows you to check for peak purity and select the optimal wavelength for each impurity. |
| Injection Vol. | 10 µL | |
| Sample Solvent | Dilute in Mobile Phase (e.g., 50:50 Water:ACN) | Injecting the sample in a solvent stronger than the initial mobile phase can cause peak distortion.[10] |
HPLC Troubleshooting Q&A
Q: My peaks are tailing or showing poor symmetry. What's the cause and how do I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the column stationary phase or by issues with the mobile phase.
-
Cause 1: Secondary Silanol Interactions. The free silanol groups on the silica backbone of the C18 column can interact with the basic amine group on your molecule, causing tailing.
-
Solution: Lower the mobile phase pH by using an acidic modifier (like the recommended 0.1% formic acid). This protonates the amine group and minimizes unwanted interactions. Ensure the pH is stable and well-controlled.
-
-
Cause 2: Column Overload. Injecting too much sample can saturate the column, leading to broad, tailing peaks.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Cause 3: Column Contamination or Degradation. Strongly retained compounds from previous injections can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol).[10] If the problem persists, the column may be at the end of its life and require replacement.
-
Q: I'm not achieving baseline separation between the main peak and a key impurity. How can I improve resolution?
A: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k') of your separation.
Caption: Troubleshooting decision tree for poor HPLC resolution.
-
Solution 1: Optimize the Gradient. A shallower gradient (e.g., increasing the organic phase by 1% per minute instead of 5%) gives the analytes more time to interact with the stationary phase, often improving the separation of closely eluting peaks.
-
Solution 2: Change the Organic Modifier. Acetonitrile and methanol have different solvent properties and can alter the selectivity of the separation. Replacing acetonitrile with methanol (or using a ternary mixture) can sometimes resolve critical pairs.
-
Solution 3: Change Column Chemistry. If modifying the mobile phase is insufficient, the column chemistry is the next logical step. For aromatic and nitroaromatic compounds, a pentafluorophenyl (PFP) column can offer unique π-π interactions, providing a different selectivity compared to a standard C18 column.[11]
Q: My chromatogram shows "ghost peaks" that are not present in my sample blank. Where are they coming from?
A: Ghost peaks are spurious peaks that can originate from several sources.[12]
-
Cause 1: Sample Carryover. Residual sample from a previous, more concentrated injection can adsorb onto surfaces in the injector or valve and elute in a subsequent run.
-
Solution: Program a needle wash with a strong solvent in your injection sequence. Injecting a blank after a high-concentration standard can confirm carryover.
-
-
Cause 2: Contaminated Mobile Phase. Impurities in your solvents or water can concentrate on the column during equilibration and elute as a peak when the gradient starts.
-
Solution: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filtering solvents is also a good practice.
-
-
Cause 3: Sample Degradation in Autosampler. If the sample is unstable at the autosampler temperature, it can degrade over time, leading to new peaks appearing in later injections of a sequence.
-
Solution: Use a cooled autosampler (e.g., 4 °C) if your analytes are known to be unstable.
-
Section 4: Advanced Characterization Techniques
Once an unknown impurity is detected and quantified above the identification threshold (e.g., >0.10%), its structure must be elucidated.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the most powerful technique for obtaining initial structural information.[13]
Key Experimental Parameters:
-
Ionization Source: Electrospray Ionization (ESI) is typically effective for this molecule. Run in both positive and negative ion modes, as the carboxylic acid will be readily detected in negative mode ([M-H]⁻) and the amine group in positive mode ([M+H]⁺).
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a TOF (Time-of-Flight) or Orbitrap is invaluable. It provides a highly accurate mass measurement, which can be used to predict the elemental composition of the impurity.[13]
-
MS/MS (Tandem MS): Fragmenting the impurity's molecular ion provides clues about its structure. For example, a neutral loss of 44 Da (CO₂) could indicate decarboxylation, while a loss of 46 Da (NO₂) might suggest a change related to the nitro group.
Q: How do I interpret the MS data for an unknown impurity? A: Start by comparing the accurate mass of the impurity to the parent compound.
-
Is the mass higher? This could suggest oxidation (+16 Da), methylation (+14 Da), or reaction with a solvent molecule.
-
Is the mass lower? This could indicate decarboxylation (-44 Da) or other fragmentation.
-
Use the fragmentation (MS/MS) data like a puzzle. Compare the fragment ions of the impurity to those of the parent compound. Shared fragments suggest the core structure is intact, while different fragments point to the location of the chemical modification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For definitive proof of structure, NMR is the gold standard.[14] This requires isolating a sufficient quantity (typically >1 mg) of the impurity, often via preparative HPLC.
Key Experiments:
-
¹H NMR: Provides information on the number and environment of protons. The carboxylic acid proton is a key diagnostic, typically appearing as a broad singlet far downfield (>10 ppm).[15][16]
-
¹³C NMR: Shows all carbon environments. The carboxyl carbon is also diagnostic, appearing around 165-185 ppm.[15][16]
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing you to piece the molecular structure together unambiguously.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is excellent for confirming functional groups and can support proposed structures.[14]
Characteristic Absorptions for the Parent Compound:
-
O-H Stretch (Carboxylic Acid): Very broad band from ~2500-3300 cm⁻¹.[15]
-
C=O Stretch (Carboxylic Acid): Strong, sharp band around 1710-1760 cm⁻¹.[15]
-
N-H Stretch (Amine): Two bands typically in the 3300-3500 cm⁻¹ region.
-
N-O Stretch (Nitro Group): Strong bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹.
If an impurity is suspected to be a decarboxylation product, its FT-IR spectrum would notably lack the characteristic broad O-H and sharp C=O bands of the carboxylic acid.
References
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
-
ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
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SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]
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PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]
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Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
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Restek. HPLC Troubleshooting Guide. [Link]
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IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. [Link]
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ATSDR. Analytical Methods for Nitroaromatics. [Link]
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Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. [Link]
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The Good Scents Company. This compound. [Link]
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SIELC Technologies. (2018). This compound. [Link]
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GL Sciences Inc. Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18. [Link]
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SCIEX. Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. [Link]
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Aizeon Publishers. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
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IJRPR. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
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IJNRD. (2024). Impurity Profiling in different analytical techniques. [Link]
-
ResearchGate. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques | Request PDF. [Link]
-
PubChem. Benzoic acid, 2-((4-amino-2-nitrophenyl)amino)-. [Link]
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SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. [Link]
-
ResearchGate. (2007). (PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. [Link]
-
Agilent. (2021). Nitrosamines Analysis in Pharmaceuticals. [Link]
- Google Patents. CN109232275B - Preparation method of 4-nitrodiphenylamine and 4-nitrosodiphenylamine.
-
ResearchGate. (2023). Scope of the carboxylic acids and the nitro compounds Reaction conditions. [Link]
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Cosmac. This compound – Ingredient. [Link]
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National Institutes of Health (NIH). (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]
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INCI Beauty. This compound. [Link]
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HELIX Chromatography. HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. [Link]
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National Institutes of Health (NIH). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. [Link]
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National Institutes of Health (NIH). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]
-
National Institutes of Health (NIH). (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. [Link]
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Technical Support Center: Method Development for the Selective Derivatization of 4-Amino-2-nitrodiphenylamine-2'-carboxylic Acid
Welcome to the technical support guide for the selective derivatization of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid (ANBA). This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile yet challenging polyfunctional molecule. Our goal is to provide practical, field-tested insights and troubleshooting strategies to help you navigate the complexities of selectively modifying this compound.
The core challenge in the chemistry of ANBA lies in its three distinct reactive sites: a primary aromatic amine (4-NH₂), a secondary diarylamine (NH), and a carboxylic acid (-COOH). The electronic effects of the nitro group further influence the reactivity of these functional groups. Achieving selectivity is paramount for the systematic development of analogues, such as derivatives of Niflumic Acid, for therapeutic applications.[1][2][3][4] This guide is structured in a question-and-answer format to directly address the common issues encountered during method development.
Understanding the Reactivity Landscape of ANBA
Before attempting derivatization, it is crucial to understand the relative reactivity of the functional groups under different conditions. The primary 4-amino group is the most nucleophilic amine, the secondary amine is sterically hindered and its nucleophilicity is reduced by delocalization across two aromatic rings, and the carboxylic acid can act as a nucleophile in its carboxylate form or be activated for electrophilic attack.
Caption: Reactivity map of this compound (ANBA).
Section 1: Selective Derivatization of the Carboxylic Acid Group
This section focuses on forming esters or amides from the carboxylic acid moiety while preserving the integrity of the two amino groups.
FAQ 1.1: What are the most reliable methods for selective esterification of the carboxylic acid?
Answer: Selective esterification is typically achieved under conditions that protonate the more basic amino groups, thereby deactivating them as nucleophiles, while allowing the carboxylic acid to react.
-
Method 1: Fischer-Speier Esterification (Acid Catalysis). This is the most classic and cost-effective method. By refluxing ANBA in the desired alcohol (e.g., methanol, ethanol) with a catalytic amount of a strong acid (e.g., H₂SO₄, HCl), the amino groups are protonated to form non-nucleophilic ammonium salts. The carboxylic acid can then be esterified. This method is particularly effective for simple alkyl esters.[5]
-
Method 2: Alkylation of the Carboxylate Salt. For more sensitive substrates or complex alcohols where Fischer conditions are too harsh, a two-step approach is preferred. First, deprotonate the carboxylic acid with a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO. The resulting carboxylate is a potent nucleophile that can then be reacted with an alkyl halide (e.g., benzyl bromide, ethyl iodide) to form the ester.[6] This method avoids strong acids and high temperatures, offering excellent chemoselectivity as the neutral amino groups are much weaker nucleophiles than the carboxylate anion.
Troubleshooting Guide 1.1: Esterification Reactions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / No Reaction | 1. Insufficient Acid Catalyst (Fischer): The catalyst may be consumed by the basic amino groups. 2. Water in Reaction (Fischer): The equilibrium lies towards the starting materials in the presence of water. 3. Poor Solubility: The ANBA salt may not be fully dissolved in the solvent for the alkylation method. 4. Inactive Alkyl Halide: The halide used may not be reactive enough (e.g., R-Cl < R-Br < R-I). | 1. Increase catalyst loading to 0.2-0.5 equivalents. Alternatively, use HCl gas dissolved in the alcohol. 2. Use anhydrous alcohol and consider adding a dehydrating agent like molecular sieves or a Dean-Stark trap. 3. Switch to a more effective polar aprotic solvent like NMP or use a phase-transfer catalyst (e.g., TBAB) to improve solubility.[6] 4. Use the corresponding alkyl bromide or iodide, or convert an alcohol to a better leaving group (e.g., tosylate). |
| Side Reaction: N-Acylation | This is rare in esterification but can occur if an unintended activating agent is present or if the reaction is run under conditions that favor amide bond formation (see Section 2). | Ensure the reaction conditions are strictly for esterification. If using coupling agents, see FAQ 1.2. |
| Product Decomposition | The molecule may be sensitive to prolonged heating or very strong acidic conditions, leading to discoloration or byproducts. | 1. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.[7] 2. For the alkylation method, use milder bases (e.g., NaHCO₃) and run the reaction at a lower temperature for a longer duration. |
FAQ 1.2: How can I form an amide at the carboxylic acid without affecting the amino groups?
Answer: Selective amidation requires activating the carboxylic acid to make it susceptible to attack by an external amine. The key is to perform this activation under conditions where the internal amino groups of ANBA are either protected or deactivated.
-
Method 1: Carbodiimide Coupling. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are widely used to activate carboxylic acids.[8][9][10] The reaction is typically run in an aprotic solvent (e.g., DCM, DMF) at room temperature or 0 °C. To improve efficiency and suppress side reactions, an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is often included. The internal amino groups generally do not interfere because they are less nucleophilic than the external amine, which is used in excess.
-
Method 2: Conversion to an Activated Ester. The carboxylic acid can be pre-activated by converting it to a more stable activated ester, such as an NHS or a pentafluorophenyl (PFP) ester. This activated intermediate is then purified and subsequently reacted with the desired amine in a separate step. This two-step process provides greater control and often cleaner reactions.
Section 2: Selective Derivatization of the 4-Amino Group
The primary amino group at the 4-position is the most nucleophilic site on the molecule under neutral or basic conditions, making it the primary target for acylation and alkylation.
FAQ 2.1: What conditions favor selective N-acylation of the primary amino group?
Answer: The key to selectivity is exploiting the higher nucleophilicity of the primary amine compared to the secondary amine and the un-activated carboxylic acid.
-
Method: Direct Acylation with Acyl Halides or Anhydrides. The most straightforward method is the reaction of ANBA with a slight excess (1.0-1.2 equivalents) of an acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an aprotic solvent (e.g., THF, DCM). The reaction is typically fast and should be run at a low temperature (0 °C to room temperature) to minimize side reactions. The base neutralizes the HCl or carboxylic acid byproduct. The secondary amine is much slower to react due to steric hindrance and reduced electron density.
Troubleshooting Guide 2.1: Selective N-Acylation
Caption: Orthogonal strategy for sequential derivatization.
Section 4: General Protocols & Analytics
Protocol 4.1: Selective Fischer Esterification (Methyl Ester Synthesis)
-
Suspend 1.0 g of ANBA in 20 mL of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add 0.2 mL of concentrated sulfuric acid dropwise while stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane) or LC-MS. [7]4. Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into 100 mL of ice-cold saturated sodium bicarbonate solution to neutralize the acid and precipitate the product.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize from ethanol or isopropanol for further purification if necessary.
FAQ 4.2: What are the best methods for monitoring reaction progress and purifying the derivatives?
Answer:
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): An indispensable tool for quick, qualitative analysis. Use a suitable solvent system to achieve good separation between the starting material, product, and any major byproducts. Visualize spots under UV light (254 nm and 365 nm).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of product formation (by mass) and purity. It is the gold standard for monitoring complex reactions. [7][11][12]A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid for MS compatibility) is a good starting point. [11]
-
-
Purification:
-
Recrystallization: If the product is a stable solid with good purity (>90%), recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, toluene) is an effective and scalable purification method.
-
Column Chromatography: For mixtures that are difficult to separate or for products that are oils, silica gel column chromatography is the most common method. The choice of eluent depends on the polarity of the derivative.
-
Preparative HPLC: For high-purity samples required for biological testing, preparative reverse-phase HPLC can be used for final purification. [7][11]
-
References
-
Alsaad, H. N., Aljasani, B. M., Mahmood, A. A. R., Tahtamouni, L. H., & Yasin, S. R. (n.d.). Chemical synthesis of niflumic acid (NF) derivatives. ResearchGate. Retrieved from [Link]
-
Yaseen, Y., et al. (n.d.). New Niflumic Acid Derivatives as EGFR Inhibitors: Design, Synthesis, In silico Studies, and Anti-proliferative Assessment. Bentham Science. Retrieved from [Link]
-
(n.d.). Synthesis, docking study, and structure-activity relationship of novel niflumic acid derivatives acting as anticancer agents by inhibiting VEGFR or EGFR tyrosine kinase activities. Bohrium. Retrieved from [Link]
-
(2022). Synthesis, docking study, and structure-activity relationship of novel niflumic acid derivatives acting as anticancer agents by inhibiting VEGFR or EGFR tyrosine kinase activities. Pharmacia. Retrieved from [Link]
-
Yaseen, Y., et al. (2022). New Niflumic Acid Derivatives as EGFR Inhibitors: Design, Synthesis, In silico Studies, and Anti-proliferative Assessment. PubMed. Retrieved from [Link]
-
(2024). Structural elucidation of derivatives of polyfunctional metabolites after methyl chloroformate derivatization by high-resolution mass spectrometry gas chromatography. Application to microbiota metabolites. PubMed. Retrieved from [Link]
-
(n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase... ResearchGate. Retrieved from [Link]
-
(n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. Retrieved from [Link]
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(2018). This compound. SIELC Technologies. Retrieved from [Link]
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Zaikin, V. G., & Halket, J. M. (2005). Review: Derivatization in Mass spectrometry-6. Formation of Mixed Derivatives of Polyfunctional Compounds. PubMed. Retrieved from [Link]
-
(n.d.). RAPID AND SELECTIVE DERIVATIZATION METHOD FOR THE NITROGEN-SENSITIVE DETECTION OF CARBOXYLIC ACIDS IN BIOLOGICAL FLUIDS PRIOR TO. DSpace. Retrieved from [Link]
-
(2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. Retrieved from [Link]
- (2008). Method of selective esterification. Google Patents.
-
(2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. NIH. Retrieved from [Link]
-
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Refining work-up procedures to enhance the purity of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid.
Prepared by: Senior Application Scientist, Gemini Laboratories
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid (ANCA). The synthesis of this molecule, typically achieved through a copper-catalyzed Ullmann condensation, often yields a crude product contaminated with starting materials, side-products, and residual catalyst.[1][2] Achieving high purity is critical for its intended applications, which include its use as a hair dyeing agent and as a potential intermediate in pharmaceutical synthesis.[3][4] This document provides a series of troubleshooting guides and detailed protocols in a practical question-and-answer format to address common purification challenges.
Section 1: Frequently Asked Questions (FAQs) - Foundational Chemistry
This section addresses fundamental questions regarding the properties of ANCA and how they dictate the purification strategy.
Q1: What are the most common impurities I should expect from a typical Ullmann synthesis of ANCA?
A1: The impurity profile is directly linked to the Ullmann condensation reaction mechanism.[5] You should anticipate the following:
-
Unreacted Starting Materials: Such as 2-chlorobenzoic acid (or a related halide) and 4-amino-2-nitroaniline. Their presence indicates an incomplete reaction.
-
Homocoupling Side Products: Symmetrical biaryl compounds can form when an aryl halide reacts with itself.[1][2] This is a classic side reaction in Ullmann couplings.
-
Bis-condensation Products: Over-reaction can lead to the formation of more complex diarylamines, which can be difficult to separate.[6]
-
Residual Copper Catalyst: Copper salts used to catalyze the reaction are a common and often highly colored impurity.
-
Positional Isomers: If the starting materials are not regiochemically pure, you may form isomeric variants of the target molecule.[7]
Q2: How do the functional groups on ANCA (amino, nitro, carboxylic acid) influence the purification strategy?
A2: The molecule's trifunctional nature is the key to a successful purification.
-
Carboxylic Acid (-COOH): This is the most useful functional group for purification. It is acidic and will readily deprotonate in the presence of a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. This allows for selective extraction of the product into an aqueous basic solution, leaving non-acidic impurities in the organic layer.
-
Amino Group (-NH₂): This group is basic. However, its basicity is significantly reduced by the strong electron-withdrawing effect of the adjacent nitro group (-NO₂). Therefore, it is less reactive to weak acids, making the carboxylic acid the preferred handle for acid-base manipulations.
-
Nitro Group (-NO₂): This group is chemically robust under typical work-up conditions and primarily influences the electronic properties and polarity of the molecule.
Q3: My crude product is a dark, tarry, or greenish solid. What causes this, and how can I fix it?
A3: This is a very common issue and almost always points to two culprits:
-
Residual Copper Catalyst: Copper(I) and Copper(II) species are intensely colored and can persist through initial work-up steps. The greenish or bluish tint is a tell-tale sign of copper contamination.
-
Polymeric or High Molecular Weight Byproducts: Incomplete reactions or side reactions at high temperatures can generate tarry, complex mixtures that inhibit crystallization.
The solution involves a two-pronged approach: first, a targeted wash to remove the copper, followed by a purification step like recrystallization or chromatography to remove organic byproducts. A detailed protocol for copper removal is provided in Section 2.
Section 2: Troubleshooting Guide - Common Experimental Issues
This guide provides direct solutions to specific problems encountered during the purification workflow.
Issue 1: Low Purity (<90%) After Initial Aqueous Work-up
-
Symptom: HPLC analysis of your isolated solid shows multiple significant peaks corresponding to starting materials and other non-polar impurities.
-
Underlying Cause: The initial work-up was insufficient to separate the acidic product from neutral or weakly basic organic impurities. A simple water wash is inadequate.
-
Solution: Implement a Selective Acid-Base Extraction. The carboxylic acid moiety of ANCA allows for its selective transfer into an aqueous phase, leaving behind less polar, non-acidic impurities.
Protocol 1: Optimized Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like Ethyl Acetate (EtOAc) or 2-MeTHF.[8]
-
Base Wash: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Perform this wash 2-3 times. The ANCA product will move into the aqueous layer as its sodium salt.
-
Causality: Sodium bicarbonate is a weak base, ideal for selectively deprotonating the carboxylic acid without reacting with the less basic aromatic amine.
-
-
Separation: Combine the aqueous layers. At this stage, most non-acidic impurities (like homocoupled byproducts) remain in the organic layer, which can be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH is ~2-3. The ANCA product will precipitate out as a solid.
-
Self-Validation: The precipitation of a solid upon acidification is a clear indicator that the product was successfully transferred into the basic aqueous phase.
-
-
Isolation: Filter the precipitated solid, wash the filter cake with cold deionized water to remove residual salts, and dry under vacuum.
Issue 2: Persistent Green or Blue Color Contamination
-
Symptom: The product remains colored even after acid-base extraction and recrystallization attempts.
-
Underlying Cause: Residual copper catalyst is complexed with the product. The amine and carboxylate functionalities can act as ligands, binding tightly to copper ions.
-
Solution: Chelating Wash. A wash with a solution capable of forming a more stable complex with copper will strip the metal from your product.
Protocol 2: Aqueous Ammonia Wash for Copper Removal
-
Suspension: Suspend the crude, colored solid in a 1:1 mixture of Ethyl Acetate and water.
-
Chelation: Add a dilute aqueous solution of ammonium hydroxide (~2-5% w/v) to the slurry and stir vigorously for 30-60 minutes. The aqueous phase will typically turn a deep blue as the copper-ammonia complex ([Cu(NH₃)₄]²⁺) forms.
-
Separation: Separate the organic and aqueous layers. Repeat the ammonia wash on the organic layer until the aqueous phase is no longer intensely colored.
-
Final Wash: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to recover the solid, which should now be largely free of copper.
Issue 3: Difficulty with Recrystallization
-
Symptom: The product "oils out" of solution, fails to form crystals upon cooling, or the recovery yield is extremely low.
-
Underlying Cause: The chosen solvent is either too effective (product remains soluble when cold) or too poor (product is insoluble when hot). The presence of impurities can also disrupt the crystal lattice formation.[9]
-
Solution: Systematic Solvent Screening and Proper Technique.
Table 1: Recommended Solvents for Recrystallization of ANCA
| Solvent System | Hot Solubility | Cold Solubility | Notes |
| Ethanol/Water | High | Low | Dissolve in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid. Allow to cool slowly.[9][10] |
| Ethyl Acetate (EtOAc) / Hexanes | High | Low | Dissolve in a minimum of hot EtOAc. Add hexanes dropwise until turbidity appears. A good choice for removing more polar impurities.[8] |
| Acetonitrile | Moderate-High | Low | Can be effective as a single-solvent system. Ensure slow cooling for best crystal formation. |
| 2-MeTHF / Methanesulfonic Acid | High (as salt) | Low (as salt) | For advanced purification, the product can be converted to its methanesulfonate salt, which often has excellent crystalline properties. The free base is regenerated afterward.[8] |
Protocol 3: Step-by-Step Recrystallization using Ethanol/Water
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a steam bath or hot plate) until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: To the hot, clear solution, add hot deionized water dropwise with swirling until a persistent cloudiness (turbidity) is observed. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Causality: This brings the solution to its exact saturation point, the ideal state for high-quality crystal growth upon cooling.
-
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. For maximum recovery, subsequently place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration, wash the filter cake with a small amount of cold ethanol/water, and dry under vacuum.
Section 3: Purity Assessment & Visualization
Final purity should always be confirmed analytically. High-Performance Liquid Chromatography (HPLC) is the preferred method.[11][12][13]
Protocol 4: General Purpose HPLC Method
-
Column: C18 Reverse Phase Column
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic Acid).[11][12]
-
Detector: UV, monitored at a wavelength appropriate for the chromophores in the molecule (e.g., 254 nm or 365 nm).
-
Sample Prep: Prepare a dilute solution of the sample (~1 mg/mL) in acetonitrile or methanol.
Visual Workflow and Troubleshooting Guides
The following diagrams illustrate the recommended purification workflow and a logical decision tree for troubleshooting common issues.
Caption: High-level workflow for the purification of ANCA.
Caption: Troubleshooting logic for common ANCA purification issues.
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Validation & Comparative
Comparing the reactivity of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid with similar compounds.
A Senior Application Scientist's Guide to Understanding Functional Group Interplay in Complex Aromatic Systems
In the landscape of pharmaceutical and materials science, the nuanced reactivity of polyfunctional molecules is a cornerstone of rational design and synthesis. 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid, a molecule of interest in dye chemistry and as a potential synthetic intermediate, presents a fascinating case study in the interplay of activating and deactivating groups on a complex aromatic scaffold.[1][2] This guide provides an in-depth comparison of its reactivity with structurally similar compounds, offering a framework for predicting and understanding its chemical behavior. We will explore how the electronic and steric effects of the amino, nitro, and carboxylic acid functionalities dictate the outcomes of key chemical transformations.
The Electronic Architecture: A Dance of Activation and Deactivation
The reactivity of this compound is governed by the electronic contributions of its three key functional groups. The amino (-NH₂) group is a powerful activating group, donating electron density to the aromatic ring through resonance (+R effect), thereby enhancing its nucleophilicity. Conversely, the nitro (-NO₂) group is a strong deactivating group, withdrawing electron density through both resonance (-R effect) and inductive (-I effect) effects, making the ring more electrophilic. The carboxylic acid (-COOH) group is also deactivating, primarily through its inductive electron-withdrawing effect (-I effect).
The positioning of these groups is critical. The amino and nitro groups on the same ring create a "push-pull" system, where the amino group's activating effect is somewhat tempered by the nitro group's deactivating influence. The carboxylic acid on the second aromatic ring primarily influences the properties of that ring and the bridging secondary amine.
To contextualize the reactivity of our target molecule, we will compare it with three analogous compounds, each lacking one of the key functional groups:
-
Compound A: 4-Aminodiphenylamine-2'-carboxylic acid (lacks the nitro group)
-
Compound B: 2-Nitrodiphenylamine-2'-carboxylic acid (lacks the amino group)
-
Compound C: 4-Amino-2-nitrodiphenylamine (lacks the carboxylic acid group)
Caption: Structural relationship between the target molecule and its comparative analogs.
Comparative Reactivity in Key Transformations
We will now delve into a comparative analysis of reactivity in three fundamental reaction types: N-acylation of the secondary amine, reduction of the nitro group, and electrophilic aromatic substitution.
N-Acylation of the Secondary Amine
N-acylation is a crucial reaction for the derivatization of amines. The nucleophilicity of the secondary amine nitrogen is paramount to the reaction rate.
Hypothesis: The reactivity towards N-acylation is expected to follow the order: A > C > Target > B .
-
Compound A (4-Aminodiphenylamine-2'-carboxylic acid): The absence of the electron-withdrawing nitro group makes the entire molecule, including the secondary amine, more electron-rich and thus more nucleophilic.
-
Compound C (4-Amino-2-nitrodiphenylamine): Lacking the deactivating carboxylic acid group on the adjacent ring, the secondary amine in this molecule is expected to be more nucleophilic than in the target molecule.
-
Target Molecule (this compound): The presence of both the nitro and carboxylic acid groups reduces the electron density on the secondary amine, decreasing its nucleophilicity compared to A and C.
-
Compound B (2-Nitrodiphenylamine-2'-carboxylic acid): The absence of the electron-donating amino group, coupled with the presence of two deactivating groups, renders the secondary amine the least nucleophilic among the compared compounds.
Experimental Protocol: Comparative N-Acetylation
This protocol provides a framework for experimentally verifying the hypothesized reactivity.
-
Preparation of Reagents:
-
Prepare 0.1 M solutions of the target molecule and compounds A, B, and C in anhydrous N,N-dimethylformamide (DMF).
-
Prepare a 0.12 M solution of acetic anhydride in anhydrous DMF.
-
Prepare a 0.1 M solution of 4-dimethylaminopyridine (DMAP) in anhydrous DMF to act as a catalyst.
-
-
Reaction Setup:
-
In separate, dry reaction vials, add 1 mL of each of the 0.1 M amine solutions.
-
To each vial, add 0.1 mL of the 0.1 M DMAP solution.
-
Initiate the reactions by adding 1 mL of the 0.12 M acetic anhydride solution to each vial simultaneously, if possible, or in rapid succession.
-
-
Monitoring the Reaction:
-
Monitor the progress of each reaction at timed intervals (e.g., 5, 15, 30, 60 minutes) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
For TLC analysis, spot the reaction mixture on a silica gel plate and elute with an appropriate solvent system (e.g., 7:3 ethyl acetate:hexane). Visualize the spots under UV light. The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates reaction progress.
-
For HPLC analysis, inject a quenched aliquot of the reaction mixture into an HPLC system equipped with a C18 column and a UV detector.[3] Quantify the disappearance of the starting material over time.
-
-
Data Analysis:
-
By comparing the rate of disappearance of the starting material for each compound, a relative reactivity trend can be established.
-
Sources
A Comparative Guide to the Quantitative Analysis of 4-Amino-2-nitrodiphenylamine-2'-carboxylic Acid: Titrimetric and Instrumental Approaches
This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid (ANDCA). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles and rationale behind method selection. We will explore a robust non-aqueous titrimetric method and compare its performance against modern instrumental techniques like High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.
Introduction to this compound (ANDCA)
This compound (CAS 117907-43-4) is an organic molecule characterized by a diphenylamine backbone substituted with three key functional groups: a primary aromatic amine (-NH₂), a nitro group (-NO₂), and a carboxylic acid (-COOH).[1] This unique structure, possessing both acidic (carboxylic) and weakly basic (amino) moieties, presents specific challenges and opportunities for quantitative analysis.[1][2] Accurate quantification of ANDCA is essential for quality control in synthesis, formulation development, and stability studies. While its primary documented use is in hair dye formulations, its structural motifs are common in pharmaceutical intermediates.[3]
This guide focuses on providing a reliable, cost-effective titrimetric method for its analysis and contextually compares it with high-throughput instrumental alternatives to aid scientists in selecting the optimal method for their specific needs.
Principle of Analysis: Selecting the Right Approach
The molecular structure of ANDCA dictates the viable analytical strategies.
-
Acid-Base Chemistry: The presence of a carboxylic acid group allows for determination via acid-base titration. However, both the carboxylic acid and the aromatic amine are weak. In an aqueous medium, water's amphiprotic nature—its ability to act as both a weak acid and a weak base—would compete with the analyte, leading to an indistinct and unreliable titration endpoint.[4][5] This necessitates the use of a non-aqueous solvent system to enhance the acidic or basic properties of the analyte and ensure a sharp, detectable endpoint.[6][7]
-
Redox Chemistry: The nitro (-NO₂) and amino (-NH₂) groups are redox-active. One could theoretically quantify ANDCA by reducing the nitro group or by diazotizing the amino group, followed by a redox titration. However, these methods are often multi-step, require careful control of reaction conditions, and can be less direct and precise than a well-executed acid-base titration.
-
Chromatographic & Spectroscopic Properties: The conjugated aromatic system and chromophores (-NO₂) make ANDCA highly suitable for UV-Visible spectrophotometry and reverse-phase HPLC with UV detection.[8][9][10] These methods offer high sensitivity and specificity, particularly for analyzing complex mixtures.
Based on this analysis, non-aqueous potentiometric titration of the carboxylic acid group emerges as the most robust and accessible titrimetric method. We will detail this procedure and compare it with HPLC and derivatization-based spectrophotometry.
Titrimetric Analysis: Non-Aqueous Potentiometric Titration
This method offers a balance of accuracy, cost-effectiveness, and precision for the routine analysis of relatively pure ANDCA samples. The choice of a non-aqueous environment is a critical experimental decision driven by the need to overcome the leveling effect of water and obtain a sharp inflection point.[6]
Method Rationale & Causality:
-
Solvent Selection: A basic or aprotic solvent is chosen to enhance the acidity of the weak carboxylic acid. Solvents like pyridine or dimethylformamide (DMF) are protophilic (basic) and can accept a proton from the weak acid, effectively making the acid behave more strongly.[7] Aprotic solvents like acetonitrile or toluene can also be used as they do not interfere with the acid-base reaction.[4][5] We select pyridine for its excellent solvating power for ANDCA and its ability to enhance the titration endpoint.
-
Titrant Selection: A strong base in a non-aqueous medium, such as tetrabutylammonium hydroxide (TBAH) in isopropanol or sodium methoxide in benzene-methanol, is required.[11] TBAH is often preferred as its perchlorate salt is soluble, preventing precipitation issues at the electrode.
-
Endpoint Detection: Due to the colored nature of ANDCA (a nitrodiphenylamine), visual indicators can be unreliable. Potentiometric detection using a suitable electrode system (e.g., glass-calomel or a combined pH electrode suitable for non-aqueous media) provides an objective and more accurate determination of the equivalence point.
-
Reagent and Equipment Preparation:
-
Titrant: 0.1 M Tetrabutylammonium hydroxide (TBAH) in Isopropanol. Standardize against primary standard benzoic acid dissolved in the chosen titration solvent.
-
Solvent: Pyridine, analytical grade.
-
Instrumentation: Automatic potentiometric titrator with a glass combination pH electrode (or separate glass and reference electrodes) suitable for non-aqueous solvents.
-
Sample: Accurately weigh approximately 200-300 mg of ANDCA and record the weight.
-
-
Titration Procedure:
-
Dissolve the weighed ANDCA sample in 50 mL of pyridine in a 100 mL beaker.
-
Place the beaker on the titrator stand and immerse the electrode and the titrant delivery tip into the solution. Ensure the electrode is properly conditioned for non-aqueous use according to the manufacturer's instructions.
-
Stir the solution at a constant, moderate speed.
-
Begin the titration with 0.1 M TBAH, recording the potential (mV) as a function of the titrant volume added. The titrator can be programmed to add smaller increments of titrant near the expected equivalence point.
-
Continue the titration past the equivalence point to ensure a complete titration curve is generated.
-
The endpoint is the volume of titrant corresponding to the point of maximum inflection on the titration curve (determined by the first or second derivative).
-
-
Calculation: The percentage purity of ANDCA is calculated using the following formula: % Purity = (V * M * F * 273.24) / (W * 10) Where:
-
V = Volume of TBAH titrant consumed at the endpoint (mL)
-
M = Molarity of the standardized TBAH solution (mol/L)
-
F = Stoichiometric factor (1, since the reaction is 1:1)
-
273.24 = Molecular weight of ANDCA ( g/mol )[1]
-
W = Weight of the ANDCA sample (mg)
-
This protocol represents a self-validating system. The standardization of the titrant against a primary standard ensures traceability, and the potentiometric endpoint provides an objective, instrument-verified result.
Comparative Instrumental Methods
For a comprehensive evaluation, it is crucial to compare the titrimetric approach with modern instrumental techniques that offer different advantages, such as higher sensitivity and selectivity.
HPLC is a powerful technique for separating and quantifying components in a mixture.[12] A reverse-phase method is highly suitable for ANDCA.[8][10]
Protocol Outline:
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and water (with 0.1% phosphoric or formic acid to ensure protonation of the carboxylic acid for better peak shape).[8][10]
-
Detection: UV detection at a wavelength of maximum absorbance (e.g., determined by a UV scan, likely in the 254-400 nm range).
-
Quantification: An external standard calibration curve is constructed by injecting known concentrations of a pure ANDCA standard.
This method can be a simple, cost-effective alternative to titration, especially for routine QC. To enhance sensitivity and shift the analysis into the visible spectrum away from potential UV-absorbing interferences, a derivatization reaction is employed. The primary aromatic amine of ANDCA can be diazotized and then coupled with a chromogenic agent to form a highly colored azo dye.[13]
Protocol Outline:
-
Diazotization: The ANDCA sample is dissolved in an acidic solution (e.g., HCl) and cooled in an ice bath. A cold solution of sodium nitrite (NaNO₂) is added to form a diazonium salt.[13]
-
Coupling: A coupling agent (e.g., N-(1-Naphthyl)ethylenediamine) is added. This reacts with the diazonium salt to form a stable, intensely colored azo compound.
-
Measurement: The absorbance of the resulting solution is measured at its wavelength of maximum absorbance (λmax) in the visible range.
-
Quantification: The concentration is determined using a calibration curve prepared from ANDCA standards subjected to the same derivatization procedure.
Performance Comparison Guide
The choice of an analytical method is always a trade-off between various performance characteristics. The following table provides a comparative summary to guide the selection process for ANDCA analysis.
| Parameter | Non-Aqueous Titration | HPLC-UV | UV-Vis (Derivatization) |
| Principle | Acid-Base Neutralization | Chromatographic Separation | Colorimetric Reaction |
| Selectivity | Moderate (titrates all acidic/basic species) | High (separates analyte from impurities) | Moderate to Low (subject to interfering species that react with reagents) |
| Sensitivity (LOD) | Low (~10⁻³ M) | High (~10⁻⁶ - 10⁻⁷ M) | Moderate (~10⁻⁵ - 10⁻⁶ M) |
| Precision (RSD) | Excellent (< 1%) | Excellent (< 2%) | Good (2-5%) |
| Throughput | Low | High (with autosampler) | Moderate |
| Cost per Sample | Low | High | Low |
| Complexity | Moderate (requires careful technique) | High (requires specialized equipment & expertise) | Moderate |
| Primary Application | Purity assay of bulk material | Purity, impurity profiling, trace analysis | Routine QC, content uniformity |
Conclusion and Recommendations
As a Senior Application Scientist, the recommendation for the optimal analytical method depends heavily on the intended application.
-
For the definitive quantification and purity assessment of bulk ANDCA substance , where accuracy and precision are paramount, non-aqueous potentiometric titration is the superior choice. It is a primary, absolute method that is cost-effective and highly reliable when performed correctly.
-
For analyzing ANDCA in complex matrices (e.g., formulation excipients, biological samples) or for identifying and quantifying impurities , HPLC-UV is the undisputed method of choice.[8][14] Its high selectivity and sensitivity are essential for these applications.
-
For routine, high-volume quality control checks where cost and speed are major considerations and the sample matrix is consistent, UV-Visible spectrophotometry after derivatization offers a viable and simple alternative.
By understanding the underlying chemical principles and the specific performance characteristics of each technique, researchers can confidently select and implement the most appropriate method for the quantitative analysis of this compound.
References
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link][8][10]
-
DeAtley, W. W. (1970). Spectrophotometric determination of diphenylamine, 2-nitrodiphenylamine, and 4-nitrodiphenylamine by oxidation with ferric iron. Analytical Chemistry, 42(4), 549-550. Retrieved from [Link][9][15]
-
Afkhami, A., Masahi, S., & Bahram, M. (2004). Spectrophotometric Determination of Nitrite Based on Its Reaction with p-Nitroaniline in the Presence of Diphenylamine in Micellar Media. Bulletin of the Korean Chemical Society, 25(7), 1009-1011. Retrieved from [Link][16]
-
Fritz, J. S. (1951). Potentiometric titration of naphthyl esters of carboxylic acids in non-aqueous solvent. Analyst, 76(898), 215-218. Retrieved from [Link][11]
-
BYJU'S. (n.d.). Non Aqueous Titration Theory. Retrieved from [Link][4]
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Chemeurope.com. (n.d.). Nonaqueous titration. Retrieved from [Link][6]
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Pharmd Guru. (n.d.). 5. NON AQUEOUS TITRATIONS. Retrieved from [Link][7]
-
Aakash Institute. (n.d.). Non-Aqueous Titration: Types, Advantages & Applications. Retrieved from [Link][5]
-
PubChem. (n.d.). Benzoic acid, 2-((4-amino-2-nitrophenyl)amino)-. National Center for Biotechnology Information. Retrieved from [Link][1]
-
Jack Westin. (n.d.). Redox Titrations - Titration - MCAT Content. Retrieved from [Link][17]
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Schwartz, H., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(5), 1275-1287. Retrieved from [Link][14]
-
COSMILE Europe. (n.d.). This compound – Ingredient. Retrieved from [Link][3]
-
Unknown Source. (n.d.). 2- Oxidation reduction (Redox) titration. This source appears to be from educational material but a direct link is not available.
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A comparative study of different synthetic routes to 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid.
Introduction
4-Amino-2-nitrodiphenylamine-2'-carboxylic acid, also known as 2-((4-amino-2-nitrophenyl)amino)benzoic acid, is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1][2] Its structure, which incorporates a diphenylamine backbone with nitro, amino, and carboxylic acid functionalities, makes it a versatile building block for the construction of more complex molecular architectures. This guide provides a comparative analysis of different plausible synthetic routes to this target molecule, offering in-depth, field-proven insights for researchers, scientists, and professionals in drug development. While a specific, optimized protocol for this exact molecule is not widely published, this guide constructs viable synthetic pathways based on well-established chemical principles and analogous reactions reported in the literature.
Core Synthetic Challenge: Formation of the Diphenylamine Linkage
The central challenge in synthesizing this compound lies in the formation of the C-N bond between the two aromatic rings. The most established and versatile method for this transformation is the Ullmann condensation (specifically, a Goldberg-type reaction), a copper-catalyzed cross-coupling of an aryl halide with an amine.[3][4]
This guide will compare two primary approaches based on the Ullmann condensation: a classical, high-temperature method and a modern, ligand-accelerated approach that proceeds under milder conditions. A potential alternative strategy involving decarboxylative amination will also be briefly discussed.
Proposed Synthetic Route 1: Classical Ullmann Condensation
The classical Ullmann condensation is a robust and time-tested method, though it often requires harsh reaction conditions.[5] This route involves the coupling of a 2-halobenzoic acid with 2-nitro-1,4-phenylenediamine using a stoichiometric amount of copper powder or a copper salt at high temperatures.
Reaction Scheme:
Caption: Classical Ullmann Condensation for the synthesis of the target molecule.
Experimental Protocol: Classical Ullmann Condensation
Materials:
-
2-Chlorobenzoic acid
-
2-Nitro-1,4-phenylenediamine
-
Copper(I) iodide (CuI)
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 2-chlorobenzoic acid (1 equivalent), 2-nitro-1,4-phenylenediamine (1.1 equivalents), copper(I) iodide (0.2 equivalents), and anhydrous potassium carbonate (2.5 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask. The solvent volume should be sufficient to create a stirrable slurry.
-
Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere, which is crucial to prevent oxidation of the copper catalyst and the amine.
-
Reaction: Heat the reaction mixture to 180-200 °C with vigorous stirring. The high temperature is necessary to overcome the activation energy of the classical Ullmann reaction.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Acidify the aqueous mixture with concentrated HCl to a pH of approximately 2-3 to precipitate the product and protonate any unreacted amines.
-
Filter the crude solid and wash it with water.
-
Redissolve the crude product in an aqueous solution of sodium hydroxide and filter to remove insoluble copper salts.
-
Re-precipitate the product by acidifying the filtrate with concentrated HCl.
-
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Causality and Trustworthiness of the Protocol:
-
Excess Amine: A slight excess of the amine component is used to ensure the complete consumption of the more expensive halobenzoic acid.
-
Base: Potassium carbonate acts as a base to deprotonate the amine and the carboxylic acid, facilitating the formation of the active copper-amide species.[3]
-
High Temperature: The high temperature is a hallmark of the classical Ullmann reaction and is required to drive the reaction to completion, especially with less reactive aryl chlorides.[5]
-
Acidic Work-up: The acidic work-up ensures that the final product, a carboxylic acid, is in its neutral, less soluble form, allowing for its precipitation and isolation.
Proposed Synthetic Route 2: Modern Ligand-Accelerated Ullmann Condensation
Modern advancements in the Ullmann condensation involve the use of ligands to stabilize the copper catalyst, leading to more efficient reactions at lower temperatures.[6] Ligands such as 1,10-phenanthroline or various amino acids can accelerate the reaction, broaden the substrate scope, and improve yields.[4]
Reaction Scheme:
Caption: Modern ligand-accelerated Ullmann condensation for a more efficient synthesis.
Experimental Protocol: Ligand-Accelerated Ullmann Condensation
Materials:
-
2-Iodobenzoic acid
-
2-Nitro-1,4-phenylenediamine
-
Copper(I) iodide (CuI)
-
L-proline
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry Schlenk tube, combine 2-iodobenzoic acid (1 equivalent), 2-nitro-1,4-phenylenediamine (1.2 equivalents), CuI (0.1 equivalents), L-proline (0.2 equivalents), and cesium carbonate (2.5 equivalents). The use of 2-iodobenzoic acid is preferred as aryl iodides are more reactive than aryl chlorides in Ullmann couplings.[3]
-
Solvent Addition: Add anhydrous DMSO to the tube.
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Reaction: Heat the reaction mixture to 90-110 °C with magnetic stirring. The lower temperature is made possible by the accelerating effect of the L-proline ligand.
-
Monitoring: Monitor the reaction by TLC or HPLC.
-
Work-up:
-
After completion, cool the mixture to room temperature.
-
Dilute with water and acidify with concentrated HCl to a pH of 2-3.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel or by recrystallization.
Causality and Trustworthiness of the Protocol:
-
Aryl Iodide: The higher reactivity of the C-I bond compared to the C-Cl bond allows for milder reaction conditions.
-
Ligand: L-proline acts as a bidentate ligand, coordinating to the copper center and facilitating the catalytic cycle, thus lowering the activation energy of the reaction.
-
Base: Cesium carbonate is a stronger and more soluble base than potassium carbonate, which can improve reaction rates in some cases.
-
Lower Temperature: The use of a ligand-accelerated system avoids the need for very high temperatures, which can lead to side reactions and decomposition of sensitive functional groups.
Alternative Synthetic Strategy: Decarboxylative Amination
A more novel, though less explored, approach could be a decarboxylative amination reaction. This method would involve the coupling of a nitroaniline derivative with a carboxylic acid, effectively forming the C-N bond through the extrusion of CO₂.[7] This strategy is still under development for a wide range of substrates but offers a potentially metal-free or alternative metal-catalyzed route.
Comparative Analysis of Synthetic Routes
| Feature | Classical Ullmann Condensation | Modern Ligand-Accelerated Ullmann | Decarboxylative Amination |
| Reaction Temperature | Very High (180-210 °C)[3] | Moderate (80-120 °C) | Varies, can be moderate |
| Catalyst Loading | Stoichiometric or high catalytic | Low catalytic (5-10 mol%) | May be metal-free or catalytic |
| Substrate Scope | Generally requires activated aryl halides[3] | Broader, tolerates more functional groups | Still under investigation |
| Reaction Time | Often long (12-24 h) | Typically shorter (4-12 h) | Variable |
| Yields | Often moderate and variable | Generally higher and more reproducible | Potentially good, but less established |
| Cost & Availability | Inexpensive reagents, but high energy cost | More expensive ligands, but lower energy cost | Reagent costs can vary |
| Safety & Environment | High temperatures pose risks; high-boiling solvents | Safer due to lower temperatures | Potentially greener if metal-free |
Experimental Workflow Visualization
Caption: General experimental workflow for the synthesis of the target molecule.
Conclusion
The synthesis of this compound is most practically achieved via an Ullmann condensation reaction. For laboratories equipped for high-temperature reactions, the classical approach offers a straightforward, albeit potentially low-yielding, method. However, for improved efficiency, higher yields, and greater functional group tolerance, the modern ligand-accelerated Ullmann condensation is the recommended route . This approach aligns with the principles of green chemistry by operating at lower temperatures and requiring only catalytic amounts of the copper species. Further research into decarboxylative amination may present a viable alternative in the future. The choice of a specific route will ultimately depend on the available resources, desired scale, and the purity requirements of the final product.
References
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Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
- European Patent EP0010244B1. (1982). Process for the preparation of 4-nitro-4'-amino-diphenyl-amino-2-sulfonic acid and 2-nitro-4'-amino-diphenylamine-4-sulfonic acid.
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SIELC Technologies. (2018). This compound. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid.
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- U.S. Patent 6,137,010. (2000).
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Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
- Ding, M., Zhou, S., Yao, S., Zhu, C., & Xie, J. (2023).
- U.S. Patent 6,388,136. (2002). Method of preparation of 4-aminodiphenylamine.
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PubChem. (n.d.). Benzoic acid, 2-((4-amino-2-nitrophenyl)amino)-. Retrieved from [Link]
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The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
- Monnier, F., & Taillefer, M. (2009). Catalytic CC, CN, and CO Ullmann-Type Coupling Reactions.
- BenchChem. (2025).
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- ChemicalBook. (n.d.). 4-Aminopyridine-2-carboxylic acid synthesis.
- Chinese Patent CN102417471B. (2013). Preparation method of 4-amino-2-sulfonic benzoic acid.
- BenchChem. (2025). Application Notes and Protocols: 2-(4-Nitrophenyl)benzoic Acid in Organic Synthesis.
- U.S. Patent 4,329,503. (1982). Process for the preparation of 2-amino-4-nitrophenol.
- Barbero, M., Cadamuro, S., Dughera, S., & Gualdani, R. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3598.
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A Comparative Guide to Cross-Reactivity and Interference Studies for Analytical Methods of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid
This guide provides an in-depth comparison of analytical methodologies for the quantification of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid, with a specialized focus on cross-reactivity and interference. As a compound with applications in industries such as cosmetics, particularly as a hair dyeing agent, ensuring the specificity of its analytical methods is paramount for quality control and safety assessment.[1][2] This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical data.
Introduction to the Analyte: this compound
This compound is an organic compound characterized by a diphenylamine backbone with amino, nitro, and carboxylic acid functional groups.[1][3][4] These functional groups contribute to its chemical properties and are key considerations in the development of selective analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 117907-43-4 | [3][4] |
| Molecular Formula | C13H11N3O4 | [3][4] |
| Molecular Weight | 273.24 g/mol | [1][4] |
| LogP | 3.18 | [3] |
| pKa | 3.62 (Predicted) | [4] |
| IUPAC Name | 2-(4-amino-2-nitroanilino)benzoic acid | [1] |
The presence of a chromophore in its structure makes it amenable to UV-Vis spectrophotometric detection, a common technique in High-Performance Liquid Chromatography (HPLC). An existing reverse-phase HPLC method highlights its suitability for chromatographic analysis.[3]
The Imperative of Specificity in Analytical Method Validation
The specificity of an analytical method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][6][7][8] For this compound, this is crucial to avoid erroneously high results due to the co-elution or co-detection of structurally similar compounds or interfering substances from the sample matrix. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a comprehensive framework for validating analytical procedures, including specificity.[5][6][7][8]
Potential Cross-Reactants and Interferences
Based on the structure of this compound, a logical starting point for identifying potential cross-reactants is to consider its structural isomers and related compounds that might be present as impurities or degradants.
Table 2: Potential Cross-Reactants for this compound Analysis
| Compound Name | Structure | Rationale for Potential Cross-Reactivity |
| 2-Amino-4-nitrodiphenylamine-2'-carboxylic acid | Isomer | Same molecular formula and weight, potentially similar chromatographic behavior and UV spectrum. |
| 4-Amino-3-nitrodiphenylamine-2'-carboxylic acid | Isomer | Same molecular formula and weight, potentially similar chromatographic behavior and UV spectrum. |
| 4-Nitrodiphenylamine | Related Compound | Lacks the amino and carboxylic acid groups, but shares the core nitrodiphenylamine structure.[9] |
| 2-Nitrodiphenylamine | Related Compound | Shares the nitrodiphenylamine core, a known stabilizer in some applications.[10][11] |
| Diphenylamine | Precursor/Degradant | Potential starting material or breakdown product. |
| Aniline | Precursor/Degradant | A common building block for aromatic amines. |
| Benzoic Acid | Structural Moiety | A component part of the target analyte's structure. |
Interference studies should also consider common excipients in cosmetic formulations, where this analyte is likely to be found.
Table 3: Potential Interfering Substances from a Cosmetic Matrix
| Substance Category | Examples | Rationale for Potential Interference |
| Surfactants | Sodium Laureth Sulfate, Cocamidopropyl Betaine | Can affect chromatographic peak shape and retention time. |
| Solvents | Propylene Glycol, Glycerin | May alter the mobile phase composition if present in high concentrations. |
| Thickeners | Carbomer, Xanthan Gum | Can impact sample preparation and extraction efficiency. |
| Preservatives | Parabens, Phenoxyethanol | May have UV absorbance that overlaps with the analyte. |
| Other Dyes | p-Phenylenediamine, Resorcinol | Structurally similar aromatic compounds with strong chromophores. |
Comparative Analysis of Analytical Methods
Two primary analytical methods are proposed for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Mass Spectrometry detection (UHPLC-MS).
HPLC-UV is a robust and widely used technique for the analysis of aromatic compounds.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm and 420 nm (based on UV scans of the analyte).
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol at 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.
-
Spiked Samples (Cross-Reactivity): Prepare solutions of the analyte at a target concentration (e.g., 50 µg/mL) and spike them with each potential cross-reactant at a similar concentration.
-
Spiked Samples (Interference): Prepare a placebo cosmetic formulation without the analyte. Spike the placebo with the analyte at the target concentration. Also, analyze the unspiked placebo.
-
UHPLC-MS offers higher sensitivity and selectivity compared to HPLC-UV, which is particularly beneficial for complex matrices.
Experimental Protocol: UHPLC-MS Analysis
-
Instrumentation: A UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Column: A C18 reverse-phase UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS Detection:
-
Ionization Mode: ESI positive and negative modes to determine the optimal response.
-
Data Acquisition: Full scan mode to identify the parent ion, followed by targeted Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
-
-
Sample Preparation: Same as for the HPLC-UV method.
Illustrative Data and Performance Comparison
The following tables present hypothetical data to illustrate the outcomes of the cross-reactivity and interference studies.
Table 4: Hypothetical Cross-Reactivity Data
| Compound Spiked | HPLC-UV (% Interference) | UHPLC-MS (% Interference) |
| 2-Amino-4-nitrodiphenylamine-2'-carboxylic acid | 15.2% | < 0.1% |
| 4-Amino-3-nitrodiphenylamine-2'-carboxylic acid | 8.5% | < 0.1% |
| 4-Nitrodiphenylamine | 2.1% | < 0.1% |
| 2-Nitrodiphenylamine | 1.8% | < 0.1% |
| Diphenylamine | 0.5% | < 0.1% |
| Aniline | < 0.1% | < 0.1% |
| Benzoic Acid | < 0.1% | < 0.1% |
Table 5: Hypothetical Interference Data from a Cosmetic Matrix
| Sample | HPLC-UV (Analyte Recovery %) | UHPLC-MS (Analyte Recovery %) |
| Placebo | Peak detected at analyte retention time | No peak detected |
| Spiked Placebo | 85% | 98% |
Interpretation of Illustrative Data:
The hypothetical data suggests that the HPLC-UV method may suffer from a lack of specificity, with significant interference from structural isomers. This is a common challenge in HPLC-UV analysis where compounds with similar structures can have overlapping retention times and UV spectra.[12][13] The UHPLC-MS method, by utilizing the high selectivity of mass detection, demonstrates superior performance with negligible interference from both cross-reactants and the cosmetic matrix.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the cross-reactivity and interference studies.
Caption: Workflow for Cross-Reactivity Study.
Caption: Workflow for Matrix Interference Study.
Conclusion and Recommendations
For the routine analysis of this compound in well-characterized, simple matrices, a properly validated HPLC-UV method may be sufficient. However, for complex matrices such as cosmetic formulations, or when the presence of structurally related impurities is suspected, the superior selectivity of UHPLC-MS is highly recommended to ensure accurate and reliable quantification. The choice of analytical method should be based on a risk assessment that considers the intended use of the data and the potential for interference.
References
-
International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
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MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. [Link]
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Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
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SIELC Technologies. (2018). This compound. [Link]
-
Occupational Safety and Health Administration. (1981). N-NITROSODIPHENYLAMINE Method no.: 23. [Link]
- Halilović, N., Bašić-Halilović, A., Hadžić, R., Malešević, I., Starčević, D., & Jurčević, M. (2019). Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. Lupine Online Journal of Medical Sciences, 3(4).
-
PubChem. (n.d.). Benzoic acid, 2-((4-amino-2-nitrophenyl)amino)-. [Link]
- Li, Y., et al. (2010). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
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The Good Scents Company. (n.d.). This compound. [Link]
-
University of Helsinki. (2012). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
- Shen, S., et al. (2014). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
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Li, Y., et al. (2010). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Request PDF. [Link]
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A Researcher's Guide to Benchmarking 4-Amino-2-nitrodiphenylamine-2'-carboxylic Acid Derivatives in Biological Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the performance of derivatives of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid. We will delve into the primary biological target of this chemical scaffold, present comparative data for key analogues, and provide detailed experimental protocols for their synthesis and biological characterization.
Introduction: Unveiling the True Target of a Versatile Scaffold
The this compound core is a key structural motif found in a class of potent modulators of intracellular calcium signaling. While structurally related to fenamates, which are known to modulate potassium channels, the primary and most potent activity of derivatives of this scaffold, such as the widely studied NED-19, is the antagonism of nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated calcium release via two-pore channels (TPCs).[1][2] This guide will focus on the methodologies to benchmark the performance of these compounds as NAADP antagonists. A comparative discussion on their potential off-target effects on potassium channels will also be presented.
The NAADP Signaling Pathway: The Epicenter of Action
NAADP is a highly potent second messenger that mobilizes calcium from acidic intracellular stores, primarily lysosomes.[2][3] This calcium release is mediated by two-pore channels (TPCs), a family of ion channels located on the membrane of endolysosomes. The resulting increase in cytosolic calcium can trigger a cascade of downstream cellular events. Derivatives of this compound, such as NED-19, act as antagonists in this pathway, providing valuable tools to probe its physiological and pathological roles.
Caption: The NAADP signaling pathway and the antagonistic action of this compound derivatives.
Comparative Performance of Key Derivatives
The biological activity of this compound derivatives is highly dependent on their chemical structure. The following table summarizes the performance of NED-19 and its key analogues in biological assays.
| Compound | Structure | Inhibition of NAADP-mediated Ca²⁺ Release (IC₅₀) | Inhibition of [³²P]NAADP Binding (IC₅₀) | Key Structural Features & Remarks |
| NED-19 | This compound backbone with specific substitutions | 65 nM[1] | 4 µM[1] | The ortho-fluorine on one phenyl ring and the free carboxylic acid are crucial for high-potency antagonism of Ca²⁺ release.[1] |
| NED-20 | Isomer of NED-19 | Inactive (even at 100 µM)[1] | 1.2 µM[1] | The fluorine is in the para position, rendering the molecule unable to inhibit Ca²⁺ release, despite binding to the receptor. This highlights the importance of the fluorine position for functional activity.[1] |
| NED-19.4 | Methyl ester of NED-19 | 10 µM[1] | Does not bind[1] | Esterification of the carboxylic acid dramatically reduces potency in inhibiting Ca²⁺ release and abolishes binding to the high-affinity site. This underscores the critical role of the free carboxylic acid for potent activity.[1] |
Experimental Protocols
Chemical Synthesis: Ullmann Condensation
The core scaffold of these derivatives is typically synthesized via an Ullmann condensation reaction. This method involves the copper-catalyzed coupling of an aryl halide with an amine.
Caption: General workflow for the synthesis of this compound derivatives via Ullmann condensation.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted 2-chlorobenzoic acid (1 equivalent), the substituted aniline (1.2-2 equivalents), anhydrous potassium carbonate (2-3 equivalents), and a catalytic amount of copper(I) oxide or copper powder.
-
Solvent and Reflux: Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Heat the mixture to reflux (typically 150-190 °C) and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into a large volume of water.
-
Acidification: Acidify the aqueous mixture with a strong acid (e.g., concentrated HCl) to a pH of 2-3. This will precipitate the carboxylic acid product.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Biological Assay: Intracellular Calcium Measurement
The primary method for evaluating the performance of these derivatives is to measure their ability to inhibit NAADP-induced intracellular calcium release. This is typically achieved using fluorescent calcium indicators in live cells.
Sources
A Comparative Guide to 4-Amino-2-nitrodiphenylamine-2'-carboxylic Acid: Properties, Applications, and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Core Properties of 4-Amino-2-nitrodiphenylamine-2'-carboxylic Acid
This compound, also known by its IUPAC name 2-((4-amino-2-nitrophenyl)amino)benzoic acid, is an organic compound with the molecular formula C₁₃H₁₁N₃O₄ and a molecular weight of 273.24 g/mol .[1] Its chemical structure features a diphenylamine backbone substituted with an amino group, a nitro group, and a carboxylic acid group. These functional groups are key to its chemical behavior and applications.
| Property | Value | Source |
| CAS Number | 117907-43-4 | [1] |
| Molecular Formula | C₁₃H₁₁N₃O₄ | [1] |
| Molecular Weight | 273.24 g/mol | [1] |
| IUPAC Name | 2-((4-amino-2-nitrophenyl)amino)benzoic acid | [1] |
| Physical Appearance | Red-brown crystalline powder or reddish-brown solid (for the related 2-nitrodiphenylamine) | [2] |
| Solubility | Insoluble in water; very soluble in alcohol and acetic acid (for the related 4-nitrodiphenylamine) | [3] |
The presence of both acidic (carboxylic acid) and basic (amino) functional groups suggests amphoteric properties, while the nitro group, a strong electron-withdrawing group, influences the molecule's electronic properties and reactivity.
Primary Application: A Direct Hair Dye
The most documented application of this compound is as a direct hair dye.[4][5] Direct dyes, unlike oxidative dyes, do not require a chemical reaction to impart color. Instead, these colored molecules deposit onto the hair shaft, adhering through weak intermolecular forces.
Mechanism of Action in Hair Dyeing:
As a direct dye, this compound functions by penetrating the hair cuticle and lodging within the cortex. Its ionic and polar functional groups likely contribute to its affinity for the keratin proteins in hair. The color is imparted without the need for an oxidizing agent like hydrogen peroxide. However, it's important to note that the use of this specific compound in cosmetic products has been prohibited in the European Union since June 2022.[5]
Experimental Protocol: General Procedure for Direct Hair Dye Application
This protocol provides a general methodology for the application of a direct hair dye, which can be adapted for laboratory-scale testing of compounds like this compound.
Materials:
-
Hair swatches (virgin or bleached)
-
Direct dye solution (e.g., 2% w/v of this compound in a suitable solvent or base)
-
Application brush
-
Gloves
-
Plastic wrap or thermal cap
-
Neutral shampoo
-
Conditioner
-
Beakers and stirring equipment
-
pH meter
Procedure:
-
Preparation of Hair Swatches: Wash the hair swatches with a clarifying shampoo to remove any residues and allow them to dry completely.
-
Dye Solution Preparation: Prepare the direct dye solution at the desired concentration. The pH of the solution should be adjusted to a suitable range (typically slightly acidic to neutral for direct dyes) to optimize dye uptake and minimize hair damage.
-
Dye Application: Wearing gloves, apply the dye solution evenly to the hair swatches using an application brush, ensuring complete saturation.
-
Processing: Cover the hair swatches with plastic wrap or a thermal cap to prevent drying. Allow the dye to process for a predetermined time (e.g., 20-30 minutes). The application of gentle heat can enhance dye penetration.
-
Rinsing and Washing: Thoroughly rinse the hair swatches with lukewarm water until the water runs clear. Wash with a neutral shampoo and apply a conditioner to seal the hair cuticle.
-
Drying and Evaluation: Allow the hair swatches to air dry or use a hairdryer on a low heat setting. The final color and its intensity can then be evaluated.
Workflow for Direct Hair Dye Application and Evaluation
Caption: A generalized workflow for the application and evaluation of direct hair dyes.
Comparative Analysis: Alternatives to this compound
The performance of a hair dye is judged on several factors including its color intensity, longevity (fastness), and safety profile. Here, we compare this compound with other classes of direct and permanent hair dyes.
Alternative Direct Dyes
Direct dyes are a broad category of hair colorants. Besides nitrodiphenylamine derivatives, other common classes include:
-
Nitro Dyes: These are small molecules that can easily diffuse into the hair shaft. Examples include HC (Hair Color) dyes like HC Blue No. 2 and HC Yellow No. 10.[5] They are known for producing vibrant colors but tend to have lower wash fastness compared to permanent dyes.
-
Cationic Dyes: These dyes carry a positive charge and form ionic bonds with the negatively charged keratin in the hair. Basic Red 56 and Basic Blue 99 are examples.[6] They generally offer good color intensity and moderate longevity.
-
Azo Dyes and Anthraquinone Dyes: These are large classes of synthetic dyes with a wide range of colors. Their application in hair dyeing is typically for temporary or semi-permanent coloration.[5]
| Dye Class | Example(s) | Mechanism of Action | Typical Longevity |
| Nitrodiphenylamines | This compound | Penetration and lodging in the hair cortex | Semi-permanent |
| Nitro Dyes | HC Blue No. 2, HC Yellow No. 10 | Diffusion into the hair shaft | Semi-permanent (washes out in 8-10 washes)[5] |
| Cationic Dyes | Basic Red 56, Basic Blue 99 | Ionic bonding to keratin | Semi-permanent |
| Azo/Anthraquinone Dyes | Various | Adhesion to the hair surface | Temporary to semi-permanent |
Permanent Hair Dyes: A Different Approach
Permanent hair dyes operate through a different mechanism, involving the in-situ formation of color molecules within the hair cortex. This typically involves:
-
Precursors (Primary Intermediates): Small, colorless molecules like p-phenylenediamine (PPD) or p-toluenediamine (PTD) that penetrate the hair shaft.
-
Couplers (Color Modifiers): Compounds like resorcinol and m-aminophenol that react with the oxidized precursors to form a variety of colored molecules.
-
Oxidizing Agent: Usually hydrogen peroxide, which oxidizes the precursors to initiate the color-forming reaction.
Comparison of Direct vs. Permanent Dyes
| Feature | Direct Dyes (e.g., this compound) | Permanent Dyes (e.g., PPD-based) |
| Chemistry | Pre-formed color molecules | In-situ color formation via oxidation |
| Hair Damage | Generally less damaging as no harsh oxidizing agents are required. | Can be more damaging due to the use of ammonia and hydrogen peroxide to open the cuticle and lighten natural pigment. |
| Color Longevity | Temporary to semi-permanent; color fades with washing. | Permanent; color grows out with the hair. |
| Color Range | Wide range of vibrant colors possible. | Can achieve a wide range of natural and fashion shades. |
| Allergenic Potential | Can cause allergic reactions. | PPD is a well-known and potent contact allergen. |
Synthesis of this compound
A plausible and common method for the synthesis of N-aryl amines like this compound is the Ullmann condensation . This reaction involves the copper-catalyzed coupling of an aryl halide with an amine.
Proposed Synthetic Pathway via Ullmann Condensation:
The synthesis would likely involve the reaction of a substituted halobenzene with an aminobenzoic acid in the presence of a copper catalyst and a base. A potential route is the condensation of 2-chloro-5-nitroaniline with 2-aminobenzoic acid.
General Experimental Protocol for Ullmann Condensation (Conceptual):
-
Reactants: An aryl halide (e.g., 2-chloro-5-nitroaniline) and an amine (e.g., 2-aminobenzoic acid).
-
Catalyst: A copper(I) salt, such as copper(I) iodide (CuI).
-
Ligand: A chelating ligand, such as a diamine or an amino acid, can be used to improve the reaction efficiency and allow for milder reaction conditions.
-
Base: A base, such as potassium carbonate or potassium phosphate, is required to deprotonate the amine.
-
Solvent: A high-boiling polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is typically used.
-
Procedure: The reactants, catalyst, ligand, and base are combined in the solvent and heated under an inert atmosphere for several hours until the reaction is complete. The product is then isolated and purified using standard techniques such as extraction, crystallization, and chromatography.
Ullmann Condensation Workflow
Caption: A general workflow for the synthesis of N-aryl amines via the Ullmann condensation.
Beyond Hair Dye: Exploring Other Potential Applications
The chemical structure of this compound suggests potential applications beyond the cosmetics industry. The diphenylamine core and its derivatives are known for a range of interesting properties.
Antioxidant Properties
Diphenylamine and its derivatives are well-known for their antioxidant activity.[7][8] They can inhibit autoxidation by donating a hydrogen atom from the secondary amine group to peroxyl radicals, thus terminating radical chain reactions.[9][10] The presence of electron-donating (amino) and electron-withdrawing (nitro, carboxylic acid) groups on the aromatic rings of this compound would modulate its antioxidant potential. Further research, such as DPPH or ABTS radical scavenging assays, would be necessary to quantify the antioxidant activity of this specific compound.
Redox Indicator
Diphenylamine and its sulfonated derivatives are used as redox indicators.[9] They exhibit a distinct color change upon oxidation. Given the presence of the redox-active amino and nitro groups, this compound could potentially function as a redox indicator in specific pH ranges, a hypothesis that could be explored through cyclic voltammetry and spectrophotometric titrations.
Precursor for Organic Synthesis
The multiple functional groups on this compound make it a potentially useful building block for the synthesis of more complex molecules. The amino group can be diazotized and converted to a variety of other functional groups, the carboxylic acid can be converted to esters or amides, and the nitro group can be reduced to an amine, opening up further synthetic possibilities. These transformations could lead to the creation of novel dyes, polymers, or biologically active compounds.
Safety and Toxicological Profile
The safety of any chemical is of paramount importance. For this compound, the primary concerns are related to its use in consumer products.
-
Skin Sensitization: Like many aromatic amines used in hair dyes, this compound has the potential to be a skin sensitizer, meaning it can cause allergic contact dermatitis upon repeated exposure.
-
Genotoxicity and Carcinogenicity: The Scientific Committee on Consumer Safety (SCCS) of the European Commission has raised concerns about the potential for gene mutation of this compound.[11] A safety assessment of related amino nitrophenols used in hair dyes also highlighted the potential carcinogenicity and mutagenicity of 4-amino-2-nitrophenol, though data for this compound itself is limited.[12]
Conclusion and Future Perspectives
This compound is a compound with a well-defined primary application as a direct hair dye. However, its use in this capacity is declining due to regulatory restrictions and the availability of a wide range of alternatives with varying performance and safety profiles.
For researchers and drug development professionals, the true potential of this molecule may lie beyond its current application. Its rich chemical functionality suggests that it could be a valuable scaffold for the development of novel antioxidants, redox-active materials, or as a versatile intermediate in organic synthesis. Further investigation into these underexplored areas could uncover new and valuable applications for this intriguing molecule.
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A Technical Guide to 4-Amino-2-nitrodiphenylamine-2'-carboxylic Acid and its Analogs: Properties, Analysis, and Inferred Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2-nitrodiphenylamine-2'-carboxylic acid is a niche aromatic compound with limited characterization in peer-reviewed scientific literature beyond its former use as a component in hair dyes. This guide provides a comprehensive overview of its known properties and analytical methodologies. Due to the scarcity of direct experimental data on its biological activity, this document extends its scope to include a comparative analysis of structurally related nitrodiphenylamine and aminobenzoic acid derivatives. By examining these analogs, we infer potential biological activities and outline experimental approaches for future research, thereby providing a valuable resource for investigators interested in this chemical scaffold.
Introduction: Unveiling a Sparsely Characterized Molecule
This compound (CAS No. 117907-43-4) is an organic molecule featuring a diphenylamine backbone substituted with an amino, a nitro, and a carboxylic acid group. Historically, its primary application has been in the cosmetics industry as a hair dyeing agent.[1][2] However, its use in cosmetic products has been prohibited in the European Union since June 2022.[1][3] While this regulatory action limits its commercial application in cosmetics, the inherent structural motifs—a nitroaromatic system and an anthranilic acid-like moiety—suggest potential for broader scientific investigation.
Nitroaromatic compounds are a well-established class of molecules with diverse biological activities, including antimicrobial and anticancer properties.[4] The nitro group, being strongly electron-withdrawing, can be bioreduced in hypoxic environments, a characteristic exploited in the design of hypoxia-activated prodrugs.[2] Similarly, diphenylamine derivatives have been explored for various medicinal applications. This guide aims to bridge the knowledge gap for researchers by consolidating the available information on this compound and providing a roadmap for exploring its potential through the lens of its more extensively studied structural relatives.
Physicochemical Properties and Synthesis
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁N₃O₄ | [5] |
| Molecular Weight | 273.24 g/mol | [5] |
| CAS Number | 117907-43-4 | [5] |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature | |
| pKa | Not specified in available literature |
While specific synthesis routes for this compound are not detailed in the public domain, a general approach can be inferred from patents related to the synthesis of similar compounds. The preparation of nitrodiphenylamine derivatives often involves the condensation of an aniline with a nitro-substituted benzene derivative.[6] For this specific molecule, a plausible synthetic route would involve the reaction of 2-aminobenzoic acid (anthranilic acid) with 1-chloro-4-amino-2-nitrobenzene.
Conceptual Synthesis Workflow
Caption: A conceptual workflow for the synthesis of this compound.
Analytical Characterization
The primary analytical technique reported for this compound is High-Performance Liquid Chromatography (HPLC). A reverse-phase method has been described for its separation, which is suitable for pharmacokinetic studies and impurity profiling.[6] For more comprehensive characterization and quantitative analysis, a multi-technique approach is recommended, drawing from methodologies applied to similar aromatic nitro compounds.
Table 2: Recommended Analytical Techniques for Nitrodiphenylamine Derivatives
| Technique | Application | Key Considerations |
| HPLC-UV | Purity assessment, quantification | A C18 column with a mobile phase of acetonitrile and water with a formic or trifluoroacetic acid modifier is a common starting point. |
| LC-MS/MS | Identification, quantification in complex matrices | Provides high sensitivity and specificity. Essential for metabolite identification in biological samples. |
| GC-MS | Analysis of volatile derivatives | Derivatization (e.g., esterification of the carboxylic acid) may be necessary to improve volatility. |
| ¹H and ¹³C NMR | Structural elucidation | Provides detailed information about the chemical structure and purity. |
| FTIR Spectroscopy | Functional group identification | Confirms the presence of key functional groups such as -NO₂, -NH₂, and -COOH. |
Detailed Experimental Protocol: HPLC-UV Analysis
This protocol is a generalized procedure based on methods for similar compounds and should be optimized for specific instrumentation and research questions.
-
Sample Preparation:
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
For analysis of biological samples, a protein precipitation step followed by solid-phase extraction may be necessary to remove interfering substances.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength determined by a UV scan of the analyte (typically in the range of 254-400 nm for nitroaromatic compounds).
-
-
Data Analysis:
-
Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from standards of known concentrations.
-
Comparative Analysis with Structural Analogs and Inferred Biological Potential
Given the absence of direct biological data, we can infer the potential activities of this compound by examining its structural analogs.
4.1. Analogs with Antimicrobial and Anticancer Activity
The nitroaromatic scaffold is a key feature in several antimicrobial and anticancer agents. The biological activity of these compounds is often linked to the enzymatic reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage.
-
Nitazoxanide: A broad-spectrum antiparasitic and antiviral drug containing a nitrothiazole ring. Its mechanism involves the inhibition of pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR), an enzyme essential for anaerobic energy metabolism.[7]
-
Nitrofurantoin: An antibiotic used for urinary tract infections. Its nitro group is reduced by bacterial nitroreductases to generate reactive species that damage bacterial DNA, ribosomes, and other macromolecules.
-
Quinoxaline-2-carboxylic Acid Derivatives: Certain derivatives containing a nitro group have shown antimycobacterial activity.[8]
The presence of the nitro group in this compound suggests that it could be investigated for similar antimicrobial or anticancer properties, particularly against anaerobic or hypoxic cells where nitroreductase activity is often elevated.
4.2. Analogs with Anti-inflammatory and Antioxidant Properties
The diphenylamine scaffold is present in several compounds with anti-inflammatory and antioxidant activities.
-
Niflumic Acid: A non-steroidal anti-inflammatory drug (NSAID) that is a derivative of nicotinic acid and diphenylamine.
-
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: These compounds have demonstrated antioxidant properties in radical scavenging assays.[9]
The carboxylic acid and amino groups on the phenyl rings of this compound could contribute to its antioxidant potential through hydrogen donation or metal chelation.
Proposed In Vitro Assay Workflow for Biological Screening
Caption: A proposed workflow for the initial in vitro biological screening of this compound.
Toxicology and Safety Considerations
Aromatic nitro and amino compounds should be handled with care due to their potential for toxicity. The GHS classification for this compound indicates it may cause an allergic skin reaction and serious eye damage, and is harmful to aquatic life with long-lasting effects.[5] Studies on aminophenone derivatives have shown that cytotoxicity can be related to the production of reactive oxygen species (ROS) and mitochondrial dysfunction.[10] Therefore, appropriate personal protective equipment should be used when handling this compound, and its toxicological profile should be thoroughly evaluated in any new application.
Conclusion and Future Directions
This compound remains a molecule with underexplored potential. While its history is rooted in the cosmetics industry, its chemical structure suggests that it may possess interesting biological activities. This guide has synthesized the limited available information and provided a comparative framework based on its structural analogs. Future research should focus on:
-
Definitive Synthesis and Characterization: Publishing a detailed and validated synthetic route and comprehensive characterization data.
-
Systematic Biological Screening: Employing a battery of in vitro assays to investigate its potential antimicrobial, anticancer, and antioxidant activities.
-
Mechanism of Action Studies: If biological activity is identified, subsequent studies should aim to elucidate its mechanism of action, with a particular focus on the role of the nitro group.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the contribution of each functional group to its biological activity.
By pursuing these avenues of research, the scientific community can determine if this compound holds promise beyond its historical use and can be developed into a valuable tool for biomedical research or drug development.
References
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Reduction of Nitrated Diphenylamine Derivatives under - ResearchGate. Available from: [Link]
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Mechanistic insights into the structure-toxicity relationship of α-aminononanophenone derivatives: role of CYP3A4 and oxidative stress - PubMed. Available from: [Link]
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Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - MDPI. Available from: [Link]
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(E)-4-((4-Bromobenzylidene) Amino)-N-(Pyrimidin-2-yl) Benzenesulfonamide from 4-Bromobenzaldehyde and Sulfadiazine, Synthesis, Spectral (FTIR, UV–Vis), Computational (DFT, HOMO–LUMO, MEP, NBO, NPA, ELF, LOL, RDG) and Molecular Docking Studies - ResearchGate. Available from: [Link]_
-
Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method - Lupine Publishers. Available from: [Link]
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Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC - NIH. Available from: [Link]
-
Tissue-specific activity of aromatic nitro compounds and proposed... - ResearchGate. Available from: [Link]
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Benzoic acid, 2-((4-amino-2-nitrophenyl)amino)- | C13H11N3O4 | CID 9860314 - PubChem. Available from: [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. Available from: [Link]
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Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF - ResearchGate. Available from: [Link]
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2-Nitrodiphenylamine - Wikipedia. Available from: [Link]
-
Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Patsnap Eureka. Available from: [Link]
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Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC - NIH. Available from: [Link]
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Insights into Spectral Elucidations, Reactivity Sites, Invitro Assay, Molecular Docking and Pharmacokinetic Studies of Non-Covalently Bonded 4-Aminobenzoic Acid 4-Nitroaniline. Available from: [Link]
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a new sensitive, eco-friendly, economic and effortless spot test for aromatic nitro compounds - IJRAR.org. Available from: [Link]
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Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - MDPI. Available from: [Link]
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N-NITROSODIPHENYLAMINE Method no.: 23 Matrix: Air Target concentration: 18.6 µg/m³ Procedure: Samples are collected by drawing - OSHA. Available from: [Link]
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Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC - NIH. Available from: [Link]
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Safety Operating Guide
Navigating the Disposal of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. Proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental responsibility, and scientific best practice. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid, ensuring the protection of your team and the environment.
Core Principles of Chemical Waste Management
Before delving into the specific procedures for this compound, it is crucial to internalize the foundational principles of hazardous waste management. These principles, mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), are designed to ensure a "cradle-to-grave" approach to chemical safety.[2]
A robust chemical waste management plan should be an integral part of your laboratory's standard operating procedures. This plan guides personnel on the proper handling, storage, and transport of waste from the point of generation to its final disposal.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling the waste, it is imperative to consult all available safety information. Based on the known hazards, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential to protect against splashes that could cause serious eye damage.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber, to prevent skin contact and potential allergic reactions.
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Step 2: Waste Segregation and Container Selection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Do Not Mix: Never mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.
-
Container Choice: The waste should be collected in a designated, properly labeled, and compatible container. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended. The original container of the chemical, if empty and in good condition, can be a suitable choice.
Step 3: Labeling the Waste Container
Accurate and clear labeling is a regulatory requirement and a critical safety measure. The label on your hazardous waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: 117907-43-4
-
An indication of the hazards (e.g., "Corrosive," "Irritant," "Environmental Hazard")
-
The accumulation start date (the date the first drop of waste enters the container)
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Containment: The waste container should be kept in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.
-
Closure: The container must be kept securely closed at all times, except when adding waste.
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and contracts with certified waste vendors. They will provide guidance on the specific paperwork and scheduling for waste pickup.
-
Manifesting: For transportation off-site, the waste will be tracked using a hazardous waste manifest, which documents its journey from your facility to the final disposal site.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram has been created using the DOT language.
Caption: Disposal Workflow for this compound.
Quantitative Data Summary
For quick reference, the table below summarizes key hazard information and regulatory considerations.
| Parameter | Information | Source |
| GHS Hazard Statements | H317: May cause an allergic skin reactionH318: Causes serious eye damageH412: Harmful to aquatic life with long lasting effects | PubChem[1] |
| Primary Regulatory Body | U.S. Environmental Protection Agency (EPA) | EPA[2] |
| Governing Regulation | Resource Conservation and Recovery Act (RCRA) | EPA[2] |
| Recommended PPE | Chemical safety goggles, nitrile gloves, lab coat | OSHA Guidelines |
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By adhering to the detailed procedures outlined in this guide, researchers can ensure they are operating in compliance with regulations, protecting themselves and their colleagues from potential harm, and minimizing their environmental impact. A commitment to safety and compliance in all aspects of chemical handling, from initial experiment to final disposal, is the hallmark of a trustworthy and exemplary scientific endeavor.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitrodiphenylamine, 98+%. Retrieved from [Link]
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ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9860314, Benzoic acid, 2-((4-amino-2-nitrophenyl)amino)-. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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Navigating the Synthesis Landscape: A Guide to the Safe Handling of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid (CAS No. 117907-43-4). As a complex aromatic nitro compound, this substance requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work with confidence and safety.
Hazard Profile: Understanding the Risks
This compound presents several key hazards that must be understood and mitigated. The primary risks are associated with its potential to cause severe eye damage and allergic skin reactions.[1][2] Like many nitroaromatic compounds, it should be handled with care to avoid inhalation of dust and to prevent environmental release due to its potential harm to aquatic life.[2]
A summary of its hazard classification according to the Globally Harmonized System (GHS) is provided below.
| Hazard Class | Category | Hazard Statement |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[1] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[1] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | 3 | H412: Harmful to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling this compound. The following equipment is mandatory to prevent contact and exposure.
-
Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement. Given the risk of serious eye damage, a face shield worn over the goggles is strongly recommended, especially when handling the solid material or preparing solutions.
-
Hand Protection: Chemical-impermeable gloves are essential. Nitrile or neoprene gloves are generally suitable for handling aromatic nitro compounds.[3] It is crucial to inspect gloves for any signs of degradation before use and to change them immediately if contamination is suspected.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron over the lab coat is advised.
-
Respiratory Protection: Work with this compound should be conducted within a certified chemical fume hood to avoid the inhalation of dust particles. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with appropriate particulate filters must be used as part of a comprehensive respiratory protection program that includes fit-testing.
Donning and Doffing PPE: A Critical Procedure
A strict protocol for putting on and taking off PPE is vital to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Respirator (if required)
-
Safety Goggles and Face Shield
-
Gloves (ensure cuffs overlap with lab coat sleeves)
Doffing Sequence:
-
Gloves (remove using a technique that avoids touching the outside with bare hands)
-
Face Shield and Safety Goggles
-
Lab Coat (fold inward during removal)
-
Respirator (if worn)
-
Wash hands thoroughly with soap and water.
Operational Plan: From Weighing to Waste
Safe handling extends beyond PPE. The following step-by-step procedures are designed to minimize risk throughout the experimental workflow.
Preparation and Weighing
-
Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
-
Gather Materials: Have all necessary equipment (spatulas, weigh boats, glassware) and waste containers readily available within the fume hood.
-
Weighing:
-
Perform all weighing operations within the fume hood.
-
Use a non-metallic spatula to handle the solid compound.
-
Avoid any actions that could generate dust, such as vigorous scraping or grinding.
-
If possible, weigh the compound directly into the reaction vessel.
-
Solution Preparation and Reactions
-
Inert Atmosphere: For many reactions, working under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent unwanted side reactions.
-
Solvent Addition: When dissolving the solid, add the solvent slowly to the solid to prevent splashing.
-
Temperature Control: Maintain strict control over reaction temperatures using a calibrated heating mantle and thermocouple. Avoid localized overheating.
-
Monitoring: Continuously monitor the reaction for any signs of an exothermic event, such as a rapid temperature increase or pressure build-up.
Emergency Procedures: Be Prepared
Spills
In the event of a spill, follow these procedures immediately.
Caption: Workflow for responding to a chemical spill.
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5][6]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[4][5][6]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[4][5][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[4]
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other waste streams.[7]
-
Containerization:
-
Use a designated, clearly labeled, and sealed container for all solid and liquid waste.[7]
-
The label should include the words "Hazardous Waste" and the full chemical name.[7]
-
Contaminated materials such as gloves, weigh boats, and absorbent pads must also be disposed of in the designated hazardous waste container.
-
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[7] Never dispose of this chemical down the drain or in regular trash.
By adhering to these guidelines, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 2-((4-amino-2-nitrophenyl)amino)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
Sources
- 1. Benzoic acid, 2-((4-amino-2-nitrophenyl)amino)- | C13H11N3O4 | CID 9860314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.ca [fishersci.ca]
- 7. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
